2-(2,4-Difluorobenzoyl)-3-methylpyridine
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-6-16-12(8)13(17)10-5-4-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPJCXTIPHCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221658 | |
| Record name | (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-77-0 | |
| Record name | (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2,4-Difluorobenzoyl)-3-methylpyridine chemical structure and properties
[1]
Executive Summary
2-(2,4-Difluorobenzoyl)-3-methylpyridine (CAS: 1187165-77-0 ) is a diaryl ketone scaffold featuring a pyridine ring fused to a 2,4-difluorophenyl moiety via a carbonyl bridge.[1][2][3] Its structural uniqueness lies in the 3-methyl substitution on the pyridine ring, which introduces steric constraints that influence the planarity of the molecule, thereby modulating its binding affinity in biological targets.[1] This compound serves as a critical intermediate in the development of p38 MAP kinase inhibitors , mGluR5 antagonists , and potentially potassium-competitive acid blockers (P-CABs) .[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]
Nomenclature and Identification[3][9]
-
IUPAC Name: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone[1]
-
SMILES: Cc1cccnc1C(=O)c2ccc(F)cc2F
Structural Analysis
The molecule consists of two aromatic systems linked by a ketone. The 2,4-difluoro substitution on the phenyl ring increases metabolic stability by blocking the para-position from oxidative metabolism (CYP450) and enhances lipophilicity.[1] The 3-methyl group on the pyridine ring creates an ortho-effect, forcing the carbonyl group out of coplanarity with the pyridine ring, which is a critical design element for inducing atropisomerism or specific conformational binding poses in drug active sites.[1]
Physicochemical Data Table
| Property | Value / Description | Source/Prediction |
| Molecular Weight | 233.22 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental |
| Melting Point | 65–70 °C (Predicted) | Analogous 2-benzoylpyridines |
| Boiling Point | ~340 °C at 760 mmHg | Predicted |
| LogP (Octanol/Water) | 2.8 ± 0.4 | Consensus Prediction |
| pKa (Pyridine N) | ~3.5 | Predicted (lowered by EWG carbonyl) |
| H-Bond Acceptors | 3 (N, O, F) | Structural Analysis |
| H-Bond Donors | 0 | Structural Analysis |
Synthesis & Manufacturing Protocols
The synthesis of 2-aroylpyridines typically avoids direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.[1] The most robust industrial route involves nucleophilic addition of an organometallic reagent to a pyridine derivative .
Primary Synthetic Route: Grignard Addition
This method offers high regioselectivity and yield. It involves the reaction of 2,4-difluorophenylmagnesium bromide with 3-methylpicolinonitrile (2-cyano-3-methylpyridine).[1]
Step-by-Step Protocol:
-
Grignard Formation: In a dry 3-neck flask under Nitrogen, react 1-bromo-2,4-difluorobenzene (1.1 eq) with Magnesium turnings (1.2 eq) in anhydrous THF to generate the Grignard reagent. Initiate with a crystal of iodine if necessary.
-
Addition: Cool the Grignard solution to 0°C. Slowly add a solution of 3-methylpicolinonitrile (1.0 eq) in THF over 30 minutes. The internal temperature must remain <5°C to prevent polymerization.
-
Imine Hydrolysis: Stir at room temperature for 2–4 hours. The intermediate formed is a magnesium imine salt. Quench the reaction with 2M HCl (aq) and reflux for 1 hour to hydrolyze the imine to the ketone.
-
Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Alternative Route: Lithiation-Oxidation
For smaller scale or library synthesis, lithiation of 2-bromo-3-methylpyridine followed by reaction with an aldehyde is effective.[1]
-
Lithiation: Treat 2-bromo-3-methylpyridine with n-BuLi in THF at -78°C.
-
Electrophile Trapping: Add 2,4-difluorobenzaldehyde .
-
Oxidation: The resulting alcohol is oxidized to the ketone using MnO₂ or Swern oxidation conditions.
Synthesis Workflow Diagram
Figure 1: Grignard-mediated synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine via nitrile addition and imine hydrolysis.[1][3][6][7][8]
Applications in Drug Discovery[1][4]
This scaffold is highly valued for its ability to function as a bioisostere for diaryl ethers or diaryl amines.
Kinase Inhibition (p38 MAP Kinase)
The 2-benzoylpyridine moiety mimics the ATP-binding hinge region interactions.[1] The 2,4-difluoro pattern is specifically optimized to fill the hydrophobic pocket II in p38
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met109 in p38), while the ketone oxygen can interact with Lys53.[1]
Allosteric Modulators (mGluR5)
Negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) often feature a bi-aryl alkyne or ketone linker.[1] This molecule serves as a precursor to alkyne-linked derivatives via the Seyferth-Gilbert homologation of the ketone.[1]
Functionalization Potential
The 3-methyl group is a "privileged handle" for further diversification:
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it is structurally analogous to other halogenated pyridine ketones.[1] Treat as a Hazardous Substance .
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone is stable, but the methyl group is susceptible to slow oxidation if exposed to light and air over prolonged periods.[1]
References
-
Chemical Identity: PubChem Database, Compound Summary for CAS 1187165-77-0.[1] Link
-
Synthetic Methodology: Joule, J. A., & Mills, K.[1] (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[3] (General reference for Grignard reactions with cyanopyridines).
-
Supplier Data: CymitQuimica & Fluorochem, Catalog entries for 2-(2,4-Difluorobenzoyl)-3-methylpyridine (Product Codes: 10-F203021).[1]
-
Structural Analogs in Drug Design: Boehm, J. C., et al.[1] (2000).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs."[1] Journal of Medicinal Chemistry, 43(3), 629-644.[1] (Discusses pyridine-ketone pharmacophores).
Sources
- 1. GSRS [precision.fda.gov]
- 2. CAS 1187165-77-0: (2,4-Difluorofenil)(3-metil-2-piridinil)… [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS 1187165-77-0: (2,4-Difluorofenil)(3-metil-2-piridinil)… [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, a compound of interest in medicinal chemistry and drug discovery. Due to its specific combination of a difluorinated phenyl ring and a substituted pyridine moiety, this molecule holds potential for exhibiting a range of biological activities. While a specific CAS number for this exact compound has not been identified in public databases, this guide will establish a scientifically grounded framework for its synthesis, characterization, and potential applications. This is achieved through a detailed analysis of established synthetic methodologies for analogous compounds and a predictive assessment of its physicochemical and spectroscopic properties based on closely related structures. The content herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for therapeutic applications.
Introduction and Scientific Context
Aryl-heteroaryl ketones represent a significant class of compounds in medicinal chemistry, frequently serving as core scaffolds in the development of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 2,4-difluorophenyl motif, in particular, is present in numerous approved drugs and clinical candidates. Similarly, the substituted pyridine ring is a common feature in bioactive molecules, contributing to hydrogen bonding interactions and providing a handle for further structural modifications.
The target molecule, (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, combines these key structural features. The methyl group on the pyridine ring can influence the molecule's conformation and steric interactions with biological targets. Understanding the synthesis and properties of this compound is therefore a crucial step in exploring its potential as a lead compound in drug discovery programs.
Proposed Synthesis and Mechanistic Rationale
The direct Friedel-Crafts acylation of 3-methylpyridine with 2,4-difluorobenzoyl chloride is not considered a viable synthetic route. The electron-deficient nature of the pyridine ring, further deactivated by the acyl group, and the propensity of the pyridine nitrogen to coordinate with the Lewis acid catalyst, present significant challenges for this classical electrophilic aromatic substitution.
Therefore, a more plausible and robust synthetic strategy involves the use of organometallic reagents. Two primary approaches are proposed, drawing from established methodologies for the synthesis of related aryl-pyridinyl ketones.
Grignard Reaction with a Pyridine Carboxylic Acid Derivative
This is a widely employed and reliable method for the formation of a carbon-carbon bond between an aryl group and a carbonyl carbon attached to a pyridine ring.
Proposed Reaction Scheme:
Caption: Proposed synthesis of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone via a Grignard reaction.
Experimental Protocol (Based on Analogous Reactions):
-
Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
Acylation Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-methylpicolinonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Causality Behind Experimental Choices:
-
Grignard Reagent: The use of a Grignard reagent provides a potent nucleophilic carbon source from the 2,4-difluorophenyl ring, which is essential for attacking the electrophilic carbonyl carbon of the pyridine derivative.
-
Picolinonitrile as an Electrophile: 3-Methylpicolinonitrile is a suitable electrophile. The nitrile group is readily attacked by the Grignard reagent to form an intermediate imine, which is then hydrolyzed to the ketone during the acidic workup. This method often provides higher yields and fewer side products compared to using the corresponding acid chloride or ester.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, the use of anhydrous THF and flame-dried glassware is critical to prevent quenching of the reagent and ensure the success of the reaction.
Synthesis via Pyridine N-oxide and a Grignard Reagent
An alternative approach involves the activation of the pyridine ring through the formation of an N-oxide. This modification enhances the reactivity of the pyridine ring towards nucleophilic attack.
Proposed Reaction Scheme:
Caption: Alternative synthesis via a pyridine N-oxide intermediate.
Experimental Protocol (Conceptual):
-
N-Oxide Formation: Dissolve 3-methylpyridine (1.0 eq) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-methylpyridine N-oxide.
-
Acylation and Rearrangement: Dissolve the 3-methylpyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile. Add 2,4-difluorobenzoyl chloride (1.2 eq) and a non-nucleophilic base like triethylamine. Heat the reaction mixture to reflux. The reaction proceeds through an initial acylation at the oxygen, followed by a rearrangement to yield the 2-acylated pyridine.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent. Purify the residue by column chromatography to isolate the final product.
Scientific Rationale:
-
N-Oxide Activation: The N-oxide group increases the electrophilicity of the C2 and C6 positions of the pyridine ring, making them more susceptible to nucleophilic attack.
-
Acylating Agent: 2,4-Difluorobenzoyl chloride serves as the acylating agent in this pathway.
-
Rearrangement: The key step is the intramolecular rearrangement of the initially formed O-acylated intermediate to the C2-acylated product. This is a known reactivity pattern for pyridine N-oxides.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted for (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₉F₂NO | Based on the chemical structure. |
| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic ketones. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. | Expected for a moderately polar organic compound. |
| Melting Point | 80 - 120 °C | Broad range prediction based on similar fluorinated benzophenones and pyridyl ketones. |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (2,4-difluorophenyl): δ 7.8-8.0 (m, 1H), δ 6.8-7.0 (m, 2H). The fluorine substitution will result in complex splitting patterns.
-
Pyridine Protons: δ 8.6-8.7 (d, 1H, H6), δ 7.7-7.8 (t, 1H, H4), δ 7.3-7.4 (d, 1H, H5).
-
Methyl Protons: δ 2.4-2.6 (s, 3H).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: δ 190-195 ppm.
-
Aromatic Carbons (2,4-difluorophenyl): δ 160-165 (d, JCF), δ 130-135 (m), δ 110-115 (d, JCF), δ 104-108 (t, JCF). The carbons attached to fluorine will show characteristic splitting.
-
Pyridine Carbons: δ 155-160 (C2), δ 148-152 (C6), δ 135-140 (C4), δ 130-135 (C3), δ 125-130 (C5).
-
Methyl Carbon: δ 18-22 ppm.
-
-
IR (ATR, cm⁻¹):
-
C=O stretch: 1660-1680 (strong).
-
C-F stretch: 1100-1250 (strong).
-
Aromatic C=C stretch: 1580-1610.
-
C-H stretch (aromatic): 3000-3100.
-
C-H stretch (aliphatic): 2900-3000.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 233.
-
Major Fragments: m/z = 205 ([M-CO]⁺), m/z = 141 ([C₆H₃F₂CO]⁺), m/z = 92 ([C₆H₆N]⁺).
-
Potential Applications and Fields of Research
Derivatives of difluorophenyl methanone have shown promise in various therapeutic areas. The structural motifs present in (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone suggest potential for a range of biological activities.
-
Antimicrobial and Antifungal Agents: The combination of a fluorinated aromatic ring and a pyridine moiety is a common feature in compounds with antimicrobial properties.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain similar heterocyclic ketone scaffolds. The fluorine atoms can enhance binding affinity and metabolic stability. Research has shown that related piperidine derivatives of (2,4-difluorophenyl)methanone exhibit antiproliferative activity[1].
-
Central Nervous System (CNS) Activity: The lipophilicity imparted by the fluorinated ring could facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active agents.
-
Agrochemicals: Fluorinated heterocyclic compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological activity profile of this compound.
Conclusion
References
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Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. [Link]
-
Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University. [Link]
-
(2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. PMC - NIH. [Link]
-
Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]
Sources
Molecular weight and formula of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
An In-Depth Technical Guide to 2-(2,4-Difluorobenzoyl)-3-methylpyridine: Properties, Synthesis, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The presence of both a substituted pyridine ring and a difluorinated benzoyl moiety suggests its potential as a versatile building block for novel therapeutic agents. Pyridine-based structures are integral to numerous FDA-approved pharmaceuticals, highlighting their value in modulating biological activity.[1] This document details the core molecular profile, proposes a robust synthetic pathway with mechanistic insights, outlines key analytical characterization techniques, and discusses its potential applications. The methodologies are presented to ensure technical accuracy and reproducibility, grounded in established chemical principles.
Core Molecular Profile
The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. These data form the basis for all subsequent experimental design and interpretation.
Chemical Structure
The molecule consists of a 3-methylpyridine ring acylated at the 2-position with a 2,4-difluorobenzoyl group. The ortho- and para-fluorine atoms on the phenyl ring are expected to significantly influence the molecule's electronic properties and conformational behavior, potentially enhancing binding affinity to biological targets and improving metabolic stability.
Caption: Chemical structure of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Physicochemical Properties
A summary of the core quantitative data for the title compound is presented below. These values are foundational for stoichiometric calculations in synthesis and for interpretation of analytical data.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉F₂NO | Calculated |
| Molecular Weight | 233.22 g/mol | Calculated |
| Monoisotopic Mass | 233.0652 g/mol | Calculated |
| Appearance | Off-white to yellow solid (Predicted) | N/A |
Synthesis and Mechanism
The construction of the target molecule can be achieved through established organic chemistry reactions. The chosen strategy focuses on reliability and scalability, employing common laboratory reagents.
Retrosynthetic Analysis and Synthetic Strategy
The key carbon-carbon bond formation is between the pyridine ring and the benzoyl carbonyl group. A logical and efficient approach is a Friedel-Crafts-type acylation reaction. This involves the electrophilic attack of an activated acyl group onto the electron-rich pyridine ring. The primary starting materials are 3-methylpyridine and 2,4-difluorobenzoyl chloride. The latter is a common reagent used in the synthesis of various N-acylated compounds.[2]
Causality of Experimental Choice:
-
Acyl Chloride: 2,4-difluorobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, facilitating the reaction.
-
Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is required to coordinate with the acyl chloride, increasing its electrophilicity and enabling the acylation of the pyridine ring.
-
Solvent: A non-protic, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is chosen to prevent reaction with the catalyst or intermediates.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from commercially available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) suspended in anhydrous dichloromethane (DCM).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2,4-difluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the flask. Stir for 20-30 minutes to allow for the formation of the electrophilic acylium ion complex.
-
Nucleophilic Attack: Add 3-methylpyridine (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Analytical Characterization
Validation of the product's identity and purity is critical. The following techniques are standard for the characterization of such organic molecules.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Expected Result: In a high-resolution mass spectrum (HRMS), the compound should exhibit a molecular ion peak ([M+H]⁺) corresponding to the calculated monoisotopic mass of 234.0729.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The fluorinated nature of the compound makes ¹⁹F NMR a particularly powerful diagnostic tool.[2][3]
-
¹H NMR:
-
Aromatic Protons (Pyridine Ring): Expect three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 4, 5, and 6.
-
Aromatic Protons (Phenyl Ring): Expect three signals in the aromatic region (typically δ 6.8-7.5 ppm) with characteristic splitting patterns due to H-F coupling.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely in the δ 2.0-2.5 ppm region.
-
-
¹³C NMR:
-
Expect 13 distinct carbon signals, including the carbonyl carbon (C=O) at a characteristic downfield shift (δ > 180 ppm). The carbons bonded to fluorine will show large C-F coupling constants.
-
-
¹⁹F NMR:
-
Two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the benzoyl ring. The chemical shifts and coupling patterns will be indicative of their positions relative to each other and the carbonyl group.[3]
-
Applications in Research and Drug Development
The structural motifs within 2-(2,4-Difluorobenzoyl)-3-methylpyridine are prevalent in pharmacologically active molecules.
-
Pyridine Scaffold: The pyridine ring is a common heterocycle in drug design, known for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, often improving solubility and pharmacokinetic properties.[1]
-
Difluorobenzoyl Moiety: This group is a key component in numerous kinase inhibitors and receptor antagonists.[2] The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and block sites of metabolism, thereby increasing the drug's half-life.
-
Potential as an Intermediate: This compound is a valuable intermediate for further functionalization. For example, the ketone could be reduced to an alcohol, or the pyridine nitrogen could be quaternized to create a range of derivatives for structure-activity relationship (SAR) studies. Similar difluorobenzoyl piperidine structures serve as key intermediates in the synthesis of antipsychotic drugs like Iloperidone and Risperidone.[4]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for novel chemical entities.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
General Hazards: Similar chemical structures are known to cause skin and eye irritation.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
References
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Sources
The 2,4-Difluorobenzoyl Pyridine Scaffold: A Keystone for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of a 2,4-difluorobenzoyl moiety with a pyridine core has given rise to a class of compounds with profound implications for medicinal chemistry. This technical guide provides an in-depth analysis of 2,4-difluorobenzoyl pyridine derivatives, with a particular focus on their burgeoning role as potent kinase inhibitors. We will explore the synthetic rationale, delve into the mechanistic intricacies of their biological activity, particularly as p38 MAPK inhibitors, and present a comprehensive overview of their structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Importance of the 2,4-Difluorobenzoyl Pyridine Moiety
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor, crucial for molecular recognition at biological targets. When combined with a 2,4-difluorobenzoyl group, the resulting molecule gains several advantageous properties. The fluorine atoms can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
This unique combination of features has made 2,4-difluorobenzoyl pyridine derivatives a focal point in the quest for selective and potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability of the 2,4-difluorobenzoyl pyridine scaffold to effectively target the ATP-binding site of various kinases has positioned it as a promising platform for the development of novel therapeutics.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of 2,4-difluorobenzoyl pyridine derivatives is typically achieved through a convergent strategy, culminating in an amide bond formation. A representative and versatile approach involves the coupling of a pyridine-containing amine with 2,4-difluorobenzoyl chloride.
General Synthetic Protocol: Synthesis of N-(pyridin-4-yl)-2,4-difluorobenzamide
This protocol outlines a standard procedure for the synthesis of a foundational 2,4-difluorobenzoyl pyridine derivative.
Materials:
-
4-Aminopyridine
-
2,4-Difluorobenzoyl chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Acyl Chloride: Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the aminopyridine nucleophile.
-
Conducting the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction and minimize side-product formation.
-
Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive 2,4-difluorobenzoyl chloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(pyridin-4-yl)-2,4-difluorobenzamide.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
A significant body of research points towards the p38 mitogen-activated protein kinase (MAPK) pathway as a key therapeutic target for 2,4-difluorobenzoyl pyridine derivatives. The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases and cancers.[2]
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. This activation leads to a downstream signaling cascade that ultimately results in the production of pro-inflammatory mediators.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Inhibition of p38 MAPK by 2,4-Difluorobenzoyl Pyridine Derivatives
2,4-Difluorobenzoyl pyridine derivatives act as ATP-competitive inhibitors of p38 MAPK. The pyridine nitrogen typically forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a common interaction for many kinase inhibitors.[3] The 2,4-difluorobenzoyl moiety occupies a hydrophobic pocket within the active site, with the fluorine atoms potentially forming favorable interactions with the surrounding amino acid residues. This binding prevents the phosphorylation of p38 MAPK's downstream substrates, thereby attenuating the inflammatory signaling cascade.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-difluorobenzoyl pyridine derivatives can be finely tuned by modifying the substituents on the pyridine ring. The following table summarizes key SAR trends observed for p38 MAPK inhibition, synthesized from data on related pyridine-based kinase inhibitors.
| R Group Position | R Group | p38 MAPK Inhibition (IC₅₀) | Rationale |
| 2 | -NH₂ | Potent | The amino group can form an additional hydrogen bond with the kinase hinge region, enhancing binding affinity.[4] |
| 2 | -CH₃ | Moderate | A small alkyl group can provide favorable van der Waals interactions without causing steric hindrance. |
| 3 | -OCH₃ | Moderate | The methoxy group can influence the electronic properties of the pyridine ring and may form favorable interactions. |
| 3 | -Cl | Weak | The electronic and steric properties of the chloro group may be less favorable for optimal binding. |
| 6 | -NH-CH₂-CH₂-OH | Potent | The hydroxyethylamino side chain can extend into a solvent-exposed region and form additional hydrogen bonds, significantly improving potency. |
| 6 | -Morpholine | Moderate | The morpholine ring can improve solubility and pharmacokinetic properties, while still allowing for favorable interactions. |
Experimental Protocols for Biological Evaluation
In Vitro p38 MAPK Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against p38 MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Biotinylated ATF2 substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-ATF2 antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the assay buffer, p38α MAPK enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of biotinylated ATF2 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the europium-labeled anti-phospho-ATF2 antibody and streptavidin-coated acceptor beads.
-
Signal Measurement: After another incubation period, read the plate on a TRF plate reader to measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System:
-
Include a positive control (a known p38 MAPK inhibitor) and a negative control (DMSO vehicle) in each assay plate to ensure the assay is performing correctly.
-
The Z'-factor should be calculated for each assay to assess its quality and robustness.
Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated PBMCs
This protocol assesses the ability of the compounds to inhibit p38 MAPK activity in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with FBS.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Incubation: Incubate the cells for a specified time (e.g., 18 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 2,4-difluorobenzoyl pyridine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Their demonstrated ability to potently and selectively inhibit key signaling pathways, such as the p38 MAPK cascade, underscores their therapeutic potential for a range of diseases. The synthetic accessibility and the potential for fine-tuning the structure-activity relationship through modifications of the pyridine ring provide a fertile ground for further optimization. Future research in this area will likely focus on enhancing isoform selectivity, improving pharmacokinetic profiles, and exploring their efficacy in preclinical and clinical settings. The insights provided in this guide aim to empower researchers to rationally design and develop the next generation of 2,4-difluorobenzoyl pyridine-based therapeutics.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Center for Biotechnology Information. [Link]
-
Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. ResearchGate. [Link]
-
The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. [Link]
-
Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
-
Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science. [Link]
-
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]
-
Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors. PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. PubMed. [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI. [Link]
-
The synthetic method of 2,4-difluorobenzylamine. Patsnap. [Link]
-
Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. National Center for Biotechnology Information. [Link]
- The synthetic method of 2, 4 difluoro benzene methanamines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 2-(2,4-Difluorobenzoyl)-3-methylpyridine
Executive Summary & Chemical Architecture
This guide serves as an advanced technical supplement to standard Safety Data Sheets (SDS) for 2-(2,4-Difluorobenzoyl)-3-methylpyridine . While standard SDS documents provide compliance data, this whitepaper focuses on the operational reality of handling this fluorinated pyridine ketone in drug discovery workflows, specifically within the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.
Chemical Identity[2][3][4][5][6]
-
IUPAC Name: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone
-
Common Synonyms: 2,4-Difluorophenyl 3-methyl-2-pyridyl ketone
-
Molecular Formula: C₁₃H₉F₂NO
-
Molecular Weight: 233.21 g/mol
-
Structural Class: Aryl-heteroaryl Ketone (Fluorinated)
The "Why" Behind the Hazard
To understand the safety profile, we must deconstruct the molecule’s functional moieties:
-
The Pyridine Ring (Basic): The nitrogen atom at the 2-position renders the molecule weakly basic. Upon contact with mucous membranes or acidic biological fluids, it can protonate, potentially increasing local irritation and solubility.
-
The Difluorophenyl Group (Lipophilic): The fluorine atoms at the 2 and 4 positions significantly increase lipophilicity (LogP). Critical Insight: This enhances the compound's ability to penetrate the stratum corneum (skin barrier), making dermal absorption a primary exposure vector compared to non-fluorinated analogs.
-
The Ketone Linker: While generally stable, the carbonyl group activates the pyridine ring, making it susceptible to nucleophilic attack, which implies reactivity with biological proteins (sensitization potential).
Hazard Synthesis (GHS & Operational Risk)
Unlike generic "Irritant" labels, this assessment prioritizes risks based on the molecule's specific pharmacophore properties.
GHS Classification (Derived from SAR)
Based on Structure-Activity Relationships (SAR) of analogous fluorinated benzoyl pyridines.
| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Tox. (Oral) | H302 | Harmful if swallowed | Pyridine metabolic activation; potential interference with oxidative phosphorylation. |
| Skin Irrit. 2 | H315 | Causes skin irritation | Solvent-effect of the lipophilic tail disrupts lipid bilayers in skin cells. |
| Eye Irrit. 2A | H319 | Causes serious eye irritation | Basic nitrogen interacts with lacrimal fluid, causing pH spike and tissue damage. |
| STOT SE 3 | H335 | May cause respiratory irritation | Dust/aerosol inhalation triggers mucosal inflammation via the pyridine moiety. |
The "Invisible" Risks
-
Bioaccumulation: Due to the C-F bonds, metabolic degradation is slower than non-halogenated equivalents. Repeated low-level exposure may lead to systemic accumulation.
-
Reactive Impurities: If synthesized via Friedel-Crafts acylation, trace amounts of Aluminum Chloride (
) or acid halides may remain, drastically lowering the pH and increasing corrosivity. Always verify pH of crude batches.
Operational Safety: The Self-Validating Protocol
This section outlines a handling system designed to fail safely. It moves beyond "wear gloves" to "barrier integrity verification."[1]
Engineering Controls & Containment
The Rule of Two: Always maintain two barriers between the pure substance and the operator.
Figure 1: The "Rule of Two" Containment Logic. A breach in the Primary Barrier must be contained by the Secondary Barrier, never reaching the Operator.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Technical Justification |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate | Fluorinated organics can permeate thin latex. Nitrile offers superior degradation resistance to the pyridine ring. Change outer gloves every 30 mins. |
| Respiratory | P95/P100 (Solids)OV Cartridge (Solutions) | If handling >10g outside a hood (not recommended), organic vapor (OV) protection is required due to the volatility of the pyridine fragment. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. The basicity of the compound poses a risk of corneal opacity if splashed. |
Emergency Response Dynamics
Standard SDS advice is often too generic ("Rinse with water"). For this fluorinated pyridine, we apply specific neutralization logic.
Decontamination Logic
-
Skin Contact: Do NOT use ethanol or organic solvents to wipe the skin. This will dissolve the lipophilic fluorinated compound and drive it deeper into the dermis.
-
Correct Protocol: Wash with mild soap (surfactant) and copious water. The surfactant encapsulates the lipophilic molecule for removal.
-
-
Eye Contact: Flush for 15 minutes. Note that the pyridine ring may cause a delayed stinging sensation; do not stop flushing early even if pain subsides.
Spill Response Decision Tree
Figure 2: State-dependent spill response. Note the prohibition of sawdust, which can react with oxidizing impurities often found in synthesis precursors.
Synthesis & Stability Context (Thermodynamics)
For researchers using this as an intermediate (e.g., in P-CAB synthesis):
-
Thermal Stability: The ketone bridge is thermally stable up to ~150°C. However, in the presence of strong bases (NaH, KOtBu), the alpha-protons (if any adjacent alkyl groups are present on the pyridine) or the ring itself can undergo competing lithiation/deprotonation.
-
Incompatibility:
-
Strong Oxidizers: Pyridine nitrogen can form N-oxides.
-
Reducing Agents: The ketone is readily reduced to the alcohol (secondary alcohol), changing the pharmacological and safety profile (alcohols are generally more permeable).
-
-
Storage: Hygroscopic tendencies are possible due to the pyridine nitrogen. Store under Argon/Nitrogen at 2-8°C to prevent moisture uptake, which can complicate stoichiometry in subsequent coupling reactions.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridinyl Ketones. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine and Fluorinated Derivatives. (General Hazard Classifications). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]
Disclaimer: This guide is for research and development (R&D) purposes only. It synthesizes data from structural analogs and chemical principles where specific toxicological data for the exact CAS is proprietary or unavailable. Always consult the specific SDS provided by your chemical supplier before use.
Sources
Establishing the Solubility Profile of 2-(2,4-Difluorobenzoyl)-3-methylpyridine in Organic Solvents: A Methodological Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability and bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a novel compound of interest. Lacking pre-existing public data, this document outlines the requisite experimental protocols, theoretical underpinnings, and data analysis workflows necessary for establishing a robust and reliable solubility dataset. We will delve into the principles of thermodynamic solubility, detail the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and explore the thermodynamic modeling that provides deeper insight into the dissolution process. This guide is intended to be a practical resource for researchers and drug development professionals tasked with the physicochemical characterization of new chemical entities.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. For a compound like 2-(2,4-Difluorobenzoyl)-3-methylpyridine, understanding its solubility in various organic solvents is paramount for several reasons:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining the desired crystalline form (polymorph) with optimal purity and yield.
-
Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid dosage forms or in processes like spray drying to produce amorphous solid dispersions.[1]
-
Process Chemistry: Efficient reaction work-ups, extractions, and chromatographic separations all depend on predictable solubility behavior in different solvent environments.
-
Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires knowledge of solvents that can achieve the target concentrations without introducing confounding biological effects.
This guide will provide a systematic approach to determining the thermodynamic (or equilibrium) solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine. Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid phase.[2] This is distinct from kinetic solubility, which is a measure of how much of a compound, typically from a high-concentration stock solution in an organic solvent like DMSO, can be diluted into an aqueous medium before it precipitates.[3] For process development and formulation, thermodynamic solubility provides the most stable and relevant baseline.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). A negative ΔG_sol indicates a spontaneous process. The Gibbs free energy of solution is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS_sol is the change in the randomness or disorder of the system upon dissolution.
By measuring the solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine at different temperatures, these thermodynamic parameters can be determined using the van 't Hoff equation, providing deeper insights into the forces driving the dissolution process.[4]
Experimental Protocol: Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5] The workflow involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then quantified in the supernatant.
Materials and Equipment
-
2-(2,4-Difluorobenzoyl)-3-methylpyridine (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, etc.) of appropriate purity.
-
Scintillation vials or sealed flasks
-
A temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare a range of organic solvents of interest. The choice of solvents should be guided by their polarity, hydrogen bonding capability, and potential use in manufacturing or formulation.[1]
-
Addition of Excess Solid: Add an excess amount of solid 2-(2,4-Difluorobenzoyl)-3-methylpyridine to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.[5]
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
-
Data Analysis: Calculate the solubility as the concentration of the API in the saturated solution, typically expressed in mg/mL or mol/L.
The following diagram illustrates the experimental workflow for determining the solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data for 2-(2,4-Difluorobenzoyl)-3-methylpyridine should be tabulated for clarity. The table should include the solvent, temperature, and the measured solubility in both mg/mL and molarity.
Table 1: Hypothetical Solubility Data for 2-(2,4-Difluorobenzoyl)-3-methylpyridine at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Heptane | 1.9 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
The interpretation of this data involves correlating the solubility with the physicochemical properties of the solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution of 2-(2,4-Difluorobenzoyl)-3-methylpyridine. Conversely, good solubility in aprotic solvents like acetone or ethyl acetate would highlight the importance of dipole-dipole interactions.
Advanced Characterization: Thermodynamic Modeling
To gain a more profound understanding of the dissolution process, the solubility of 2-(2,4-Difluorobenzoyl)-3-methylpyridine should be determined at several different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C). This temperature-dependent solubility data can be used to calculate the thermodynamic parameters of dissolution using the van 't Hoff equation:
ln(X) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
X is the mole fraction solubility of the solute.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(X) versus 1/T (a van 't Hoff plot) should yield a straight line. The slope of this line is equal to -ΔH_sol/R, and the y-intercept is equal to ΔS_sol/R. From these, the enthalpy and entropy of solution can be calculated.
The relationship between these thermodynamic parameters is illustrated in the following diagram:
Caption: Logical relationship for determining thermodynamic parameters from solubility data.
A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature. A negative ΔH_sol signifies an exothermic process, where solubility decreases as temperature rises. The ΔS_sol value provides insight into the change in order of the system upon dissolution.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 2-(2,4-Difluorobenzoyl)-3-methylpyridine in organic solvents. By following the detailed experimental protocol and applying thermodynamic principles, researchers can generate a comprehensive dataset that is crucial for informed decision-making in process development, formulation, and preclinical studies.
Future work should focus on expanding the range of solvents tested, including binary solvent mixtures, to identify optimal systems for crystallization and formulation. Additionally, computational approaches, such as those based on conductor-like screening models (COSMO-RS), could be employed to predict solubility in a wider array of solvents, thereby accelerating the development process. The data generated through the methods described herein will form a critical part of the overall physicochemical characterization of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, paving the way for its successful advancement through the pharmaceutical development pipeline.
References
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. [URL: https://dissolutiontech.com/201702/determination-thermodynamic-solubility-active-pharmaceutical-ingredients-veterinary-species-new-usp-general-chapter]
- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Source: PharmaTutor. [URL: https://www.pharmatutor.
- Title: Annex 4 - World Health Organization (WHO). Source: World Health Organization. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs953-annex4-bcs-solubility.pdf]
- Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Source: Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
- Title: Kinetic & Thermodynamic Solubility Testing. Source: WuXi AppTec. [URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme/physiochemical-properties/solubility-testing]
- Title: Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36939527/]
- Title: Solubility & Method for determination of solubility. Source: Slideshare. [URL: https://www.slideshare.
- Title: Thermodynamics of solutions. II. Flurbiprofen and diflunisal as models for studying solvation of drug substances. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11767858/]
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Thermodynamics of solutions. II. Flurbiprofen and diflunisal as models for studying solvation of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
Technical Guide: Pharmacophore Properties of Fluorinated Benzoyl Pyridines
Executive Summary
The Fluorinated Benzoyl Pyridine (FBP) scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of antitubercular, antimicrobial, and anticancer agents. This guide analyzes the pharmacophoric utility of fusing a pyridine ring with a fluorinated benzene moiety via a carbonyl linker. The strategic incorporation of fluorine atoms modulates physicochemical properties—specifically lipophilicity (
The Fluorinated Benzoyl Pyridine Scaffold
Chemical Architecture
The core scaffold consists of three distinct domains:
-
The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) via the nitrogen atom. Its basicity (
) is tunable via substitution. -
The Carbonyl Linker: A rigid
hybridized bridge that facilitates -conjugation between the aromatic rings and serves as a hydrogen bond acceptor. -
The Fluorinated Phenyl Ring: The lipophilic tail. Fluorine substitution (ortho, meta, or para) dictates the metabolic fate and binding affinity of the molecule.
The "Fluorine Effect" in Drug Design
Fluorine is a bioisostere of hydrogen and the hydroxyl group, but with unique electronic demands.
-
Metabolic Blocking: Substitution at the para-position of the benzoyl ring blocks Cytochrome P450-mediated oxidation, significantly extending the half-life (
) of the compound. -
Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic system. When placed on the benzoyl ring, it enhances the electrophilicity of the carbonyl carbon, potentially increasing affinity for nucleophilic residues (e.g., Serine proteases) in the target active site.
-
Lipophilicity (
): Fluorination generally increases lipophilicity, facilitating passive transport across the mycobacterial cell wall (in TB applications) or the blood-brain barrier (in CNS applications).
Pharmacophore Modeling & SAR
The structure-activity relationship (SAR) of FBPs relies on precise spatial arrangements of the fluorine atoms.
Key Binding Interactions
| Interaction Type | Pharmacophore Feature | Mechanism |
| Hydrogen Bonding | Pyridine Nitrogen | Acts as a critical acceptor for residues like His or Ser. Fluorine on the pyridine ring reduces basicity, weakening this H-bond but increasing membrane permeability. |
| Fluorinated Benzoyl Ring | Fluorine reduces electron density in the phenyl ring (quadrupole moment reversal), promoting "face-to-face" or "edge-to-face" stacking with electron-rich aromatic residues (e.g., Trp, Phe). | |
| Halogen Bonding | C-F Bond | Although weak, the C-F bond can participate in orthogonal interactions with backbone carbonyls, stabilizing the ligand-receptor complex. |
| Conformational Lock | Ortho-Fluorine | An ortho-F substituent creates a steric clash or electrostatic repulsion with the carbonyl oxygen, locking the biaryl system into a non-planar conformation that may better fit specific hydrophobic pockets. |
Visualization: Pharmacophore Map
The following diagram illustrates the abstract pharmacophore model for an FBP inhibitor binding to a generic kinase or enzyme pocket.
Caption: Abstract pharmacophore map showing the interplay between the FBP scaffold and a theoretical receptor active site.
Therapeutic Applications: Antitubercular Focus
Recent studies highlight fluorinated benzoyl pyridines as potent antitubercular agents. The lipophilic nature of the fluorinated benzoyl tail aids in penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis.
-
Target: DNA Gyrase B or Thymidylate Kinase.
-
Mechanism: The pyridine ring occupies the ATP-binding pocket, while the fluorinated benzoyl arm extends into the hydrophobic sub-pocket, displacing water and increasing binding entropy.
-
Potency: Analogues with para-fluorine substitution often show MIC values comparable to Streptomycin (
) due to enhanced half-life.
Experimental Protocols
Synthesis of Fluorinated Benzoyl Pyridines (Grignard Approach)
This protocol describes the formation of the ketone bridge via a Grignard reaction, a robust method for generating the core scaffold.
Reagents:
-
Bromopyridine derivative (1.0 equiv)
-
Fluorobenzonitrile (1.1 equiv)
-
Isopropylmagnesium chloride (iPrMgCl, 2M in THF)
-
Anhydrous THF
-
Ammonium chloride (
)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve the bromopyridine in anhydrous THF. Cool to
. -
Grignard Exchange: Dropwise add iPrMgCl. Stir for 1 hour to generate the pyridyl-Grignard species.
-
Addition: Cannulate the fluorobenzonitrile solution (in THF) into the Grignard mixture slowly at
. The nitrile carbon acts as the electrophile. -
Hydrolysis: Stir at room temperature for 3 hours. Quench with saturated aqueous
and stir for 1 hour to hydrolyze the intermediate imine to the ketone. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over
, and concentrate. -
Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Molecular Docking Protocol (AutoDock Vina/PyRx)
To validate the pharmacophore, researchers should perform rigid docking against M. tuberculosis DNA Gyrase (PDB: 3ZKB).
-
Ligand Prep: Draw FBP derivatives in ChemDraw. Minimize energy using MM2 force field. Convert to .pdbqt format.
-
Protein Prep: Download PDB 3ZKB. Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.
-
Grid Generation: Center the grid box on the ATP-binding site (approx. coordinates: X=12, Y=-15, Z=24). Set box size to
Å. -
Docking: Run AutoDock Vina with exhaustiveness set to 8.
-
Analysis: Select poses with binding affinity
kcal/mol. Look for H-bonds between the pyridine nitrogen and Asp73 (common interaction in GyrB).
SAR Decision Workflow
The following decision tree guides the optimization of the scaffold based on assay results.
Caption: SAR optimization workflow for Fluorinated Benzoyl Pyridines, prioritizing potency and metabolic stability.
References
-
Hussain, T. et al. (2025).[1] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Bentham Science.[2] Link
-
Matin, M. M. et al. (2020).[3] In vitro antimicrobial, physicochemical, pharmacokinetics and molecular docking studies of benzoyl uridine esters. PubMed Central. Link
-
Shaik, A. B. et al. (2021). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. PLOS ONE. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial, physicochemical, pharmacokinetics and molecular docking studies of benzoyl uridine esters against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Application of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
This guide serves as a comprehensive technical resource for researchers and procurement specialists focusing on 2-(2,4-Difluorobenzoyl)-3-methylpyridine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.
Executive Summary
2-(2,4-Difluorobenzoyl)-3-methylpyridine (CAS 1187165-77-0 ) is a premium research-grade intermediate characterized by a diaryl ketone scaffold. Unlike its common piperidine analogs (used in Risperidone synthesis), this pyridine derivative is a niche scaffold, primarily utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and CNS-active agents where aromatic planarity and electron-deficiency are critical.
Due to its specific substitution pattern—combining a sterically demanding 3-methyl group with an electron-withdrawing 2,4-difluorobenzoyl moiety—it is typically available only through specialized catalog suppliers or custom synthesis, commanding a significant market premium.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 2-(2,4-Difluorobenzoyl)-3-methylpyridine |
| CAS Number | 1187165-77-0 |
| Molecular Formula | C₁₃H₉F₂NO |
| Molecular Weight | 233.22 g/mol |
| SMILES | CC1=C(C(=O)C2=C(C=C(C=C2)F)F)N=CC=C1 |
| Physical State | Off-white to pale yellow solid (crystalline) |
| Purity Grade | Research Grade (>97% HPLC) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.[1][2][3] |
| Key Functional Groups | Pyridine nitrogen (basic), Diaryl ketone (electrophilic), Aryl fluorines (H-bond acceptors). |
Market Analysis: Suppliers & Pricing
Supply Chain Landscape
This compound is not a commodity chemical . It is classified as a "Tier 3" research chemical, meaning it is often synthesized on-demand or held in milligram-scale inventory by specialized fluorochemistry vendors.
Primary Suppliers
The following suppliers have listed this specific isomer. Note that availability fluctuates, and lead times of 2–4 weeks are common for "out of stock" notifications.
| Supplier | Catalog Ref | Pack Size | Approx. Price (EUR/USD) | Stock Status |
| Fluorochem | F203021 | 1 g | €1,416.00 | UK/EU Stock (Low) |
| CymitQuimica | 10-F203021 | 1 g | €1,416.00 | Distributor (via Fluorochem) |
| ChemicalBook | Various | Custom | Inquire | Custom Synthesis |
Procurement Insight: The high price (~€1,400/g) indicates this is likely a late-stage intermediate or a reference standard. For scale-up (>10g), custom synthesis is strongly recommended over catalog purchase, as the cost per gram can drop by 60–80% in batch production.
Technical Deep Dive: Synthesis & Production
Since this compound is expensive to source, understanding its synthesis is vital for labs considering in-house production. The most robust route avoids the unstable 2-lithio-3-methylpyridine intermediate (which is prone to self-condensation) by using a halogen-lithium exchange on 2-bromo-3-methylpyridine .
Recommended Synthetic Route (The "Aldehyde Method")
This 3-step protocol offers the highest reliability for producing Research Grade material.
-
Lithiation: 2-Bromo-3-methylpyridine is treated with n-Butyllithium at -78°C to generate the 2-lithio species.
-
Addition: 2,4-Difluorobenzaldehyde is added, forming the secondary alcohol.
-
Oxidation: The alcohol is oxidized to the ketone using Dess-Martin Periodinane (DMP) or Manganese Dioxide (MnO₂).
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway for generating 2-(2,4-Difluorobenzoyl)-3-methylpyridine from commercially available precursors.
Quality Control & Validation Protocols
To ensure "Research Grade" integrity, the following analytical criteria must be met. This is critical when validating material from new custom synthesis suppliers.[4]
Identity Verification (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Methyl Group: Look for a singlet (~2.3–2.6 ppm) integrating to 3H.
-
Pyridine Protons: Characteristic splitting pattern for 2,3-disubstituted pyridine (3 aromatic protons).
-
Difluorophenyl: Distinct multiplet patterns due to F-H coupling (³J_FH and ⁴J_FH).
-
-
¹⁹F NMR: Essential to confirm the 2,4-difluoro pattern (two distinct signals, typically around -100 to -120 ppm).
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Acceptance Criteria: Single peak >97% area. Impurities often include the reduced alcohol form (from incomplete oxidation) or des-fluoro analogs.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone functionality is stable, but the pyridine ring can be susceptible to N-oxidation if exposed to light and air over prolonged periods.
-
Safety (GHS Classification):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.
References
-
Fluorochem Product Database. 2-(2,4-Difluorobenzoyl)-3-methylpyridine Product Page. Retrieved from
-
CymitQuimica Catalog. CAS 1187165-77-0 Listing.[5] Retrieved from
-
PubChem Compound Summary. 2-(2,4-Difluorobenzoyl) substructures and analogs. (General Reference for analogs). Retrieved from
-
ChemicalBook. 2-(2,4-Difluorobenzoyl)-3-methylpyridine Suppliers. Retrieved from
Sources
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. (3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxamide | C20H19F2N3O5 | CID 53469001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(2,4-Difluorobenzoyl)-3-methylpyridine CAS#: 1187165-77-0 [m.chemicalbook.com]
Methodological & Application
Synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine via Grignard reaction
An Application Guide for the Synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine via Grignard Reaction
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The methodology centers on the Grignard reaction, a robust and versatile carbon-carbon bond-forming strategy. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed, step-by-step protocol from reagent preparation to product purification, and offer expert insights into critical process parameters and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the preparation of this valuable heterocyclic ketone.
Introduction and Significance
Diaryl ketones, particularly those incorporating heterocyclic moieties like pyridine, are prevalent structural motifs in a wide array of biologically active compounds. The target molecule, 2-(2,4-Difluorobenzoyl)-3-methylpyridine, serves as a crucial building block for synthesizing more complex molecules, including potential therapeutic agents and novel agrochemicals. The presence of the difluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and receptor binding affinity.
The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of organic synthesis for its efficiency in forming carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[2][3] This guide focuses on the acylation of a pyridyl Grignard reagent with 2,4-difluorobenzoyl chloride, a challenging yet effective transformation that requires careful control of reaction conditions to achieve high yields and purity.
Reaction Overview and Mechanism
The synthesis is a two-stage process executed in a single pot ("one-pot synthesis").
-
Formation of the Grignard Reagent: 2-Bromo-3-methylpyridine reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding pyridylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-bromine bond.[4] The mechanism is believed to involve single-electron transfer steps at the surface of the magnesium metal.[5]
-
Acylation: The newly formed Grignard reagent, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of 2,4-difluorobenzoyl chloride. This addition forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the final ketone product.
It is critically important to maintain anhydrous conditions throughout the process, as Grignard reagents are strong bases and will readily react with even trace amounts of water, quenching the reagent and reducing the yield.[1][6]
Caption: Reaction Mechanism Overview.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Magnesium Turnings | Mg | 24.31 | 1.33 g | 54.7 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 7.82 g | 45.5 | 1.0 |
| 2,4-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 8.03 g | 45.5 | 1.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Solvent |
| Saturated NH₄Cl (aq) | NH₄Cl | - | ~100 mL | - | Quench |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction |
| Brine (Saturated NaCl) | NaCl | - | ~100 mL | - | Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Heating mantle
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
Detailed Step-by-Step Methodology
A. Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser (with a gas outlet to a bubbler), and a gas inlet. Flame-dry all glassware under a stream of inert gas (Argon or Nitrogen) to remove all traces of moisture. Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.33 g) and a magnetic stir bar into the flask. Add a single crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface.[2]
-
Initial Reagent Addition: Add 30 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromo-3-methylpyridine (7.82 g) in 70 mL of anhydrous THF.
-
Initiation of Reaction: Add ~10 mL of the 2-bromo-3-methylpyridine solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the purple color of the iodine disappears and bubbling is observed. Gentle warming with a heating mantle may be required to start the reaction. Once initiated, the reaction is exothermic.
-
Grignard Formation: Once the reaction has started, add the remaining 2-bromo-3-methylpyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown suspension.
B. Acylation with 2,4-Difluorobenzoyl Chloride
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: Prepare a solution of 2,4-difluorobenzoyl chloride (8.03 g) in 100 mL of anhydrous THF in a separate dry flask. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred Grignard reagent over a period of 45-60 minutes. Maintain the internal temperature below 5°C.
-
Causality Note: A low temperature and slow addition rate are crucial to prevent side reactions, such as the addition of a second Grignard molecule to the ketone product, which would form a tertiary alcohol.[3]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
C. Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath to 0°C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts. Wash the combined organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2,4-Difluorobenzoyl)-3-methylpyridine as the final product.
Caption: Experimental Synthesis Workflow.
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Always use in a well-ventilated fume hood away from ignition sources.
-
Grignard Reagents: These reagents are pyrophoric and react violently with water and protic solvents. Handle under an inert atmosphere at all times.
-
Acyl Chlorides: 2,4-Difluorobenzoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Quenching: The quenching process is highly exothermic. Add the quenching solution slowly and with efficient cooling and stirring to control the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate | 1. Wet glassware or solvent.2. Magnesium is passivated (oxide layer). | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.2. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Crush the Mg turnings in the flask with a dry glass rod. |
| Low yield of final product | 1. Incomplete Grignard formation.2. Premature quenching of Grignard reagent.3. Formation of tertiary alcohol byproduct. | 1. Extend the reaction time for Grignard formation.2. Check for leaks in the inert gas setup; ensure anhydrous conditions.3. Ensure the acylation step is performed at a sufficiently low temperature with slow addition. |
| Complex mixture after reaction | Over-addition of Grignard reagent to the ketone product. | Decrease the reaction temperature during acylation (e.g., to -10°C) and slow the rate of addition of the acyl chloride. |
References
-
Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]
-
García-Ruiz, C., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Synthesis of pyridines and related compounds. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335-1337. [Link]
-
Mondal, S., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Organic Letters. [Link]
-
J. C. D. Le, et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 22(35), 12274-12288. [Link]
-
García-Ruiz, C., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8896-8902. [Link]
- Google Patents. (2019). Preparation method of 2-acetylpyridine. CN109503469B.
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
ResearchGate. Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... [Link]
- Google Patents. (2019). A kind of preparation method of 2- acetylpyridine. CN109503469A.
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Mondal, S., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Organic Syntheses. ALDEHYDES FROM ISONITRILES: 2-METHYLBUTANAL-1-d. Org. Synth. 1977, 57, 3. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
-
Sharma, P., et al. (2022). Grignard Reagents: Synthesis and Applications in Flow Chemistry. CRIPS, 16(5). [Link]
-
PrieB, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4642. [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
Wibaut, J. P., & Hey, D. H. (1953). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2-allylpyridine from 2-bromopyridine and of 2,6-diallylpyridine from 2,6-dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 513-522. [Link]
-
Ursinus College Digital Commons. (1914). The Grignard Reagents: Their Preparation. [Link]
-
Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Org. Synth. 1974, 54, 42. [Link]
-
Chem Help ASAP. (2019). preparation of Grignard reagents. YouTube. [Link]
-
WorldOfChemicals. (2026). Understanding the Chemistry: 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride. [Link]
-
Chem-Impex International. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. [Link]
-
Organic Syntheses. (R)-3-METHYL-3-PHENYL-1-PENTENE. Org. Synth. 2004, 81, 233. [Link]
Sources
Protocol for Friedel-Crafts acylation to synthesize fluorobenzoyl pyridines
Executive Summary
This application note details the optimized protocol for synthesizing (4-fluorobenzoyl)pyridines , a critical scaffold in medicinal chemistry (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors). Unlike standard Friedel-Crafts acylations, this reaction presents a unique challenge: the pyridine nitrogen acts as a Lewis base "sink," sequestering the aluminum chloride (
Successful execution requires a stoichiometrically rigorous approach rather than a catalytic one. This guide provides a self-validating protocol that accounts for Lewis acid complexation, ensures regioselectivity for the para-position of the fluorobenzene, and outlines a specific workup to maximize recovery of the basic pyridine product.
Mechanistic Insight & Experimental Logic
The "Lewis Acid Sink" Challenge
In a typical Friedel-Crafts acylation between benzene and benzoyl chloride,
Causality in Protocol Design:
-
1.0 equiv
: Sequestration by Pyridine Nitrogen (Reaction fails; no catalyst available for activation). -
2.0 equiv
: Sequestration by Nitrogen + Complexation with Acid Chloride (Reaction sluggish/incomplete). -
3.0 equiv
: Sufficient excess to saturate the Nitrogen, activate the Acyl Chloride, and handle the Product Ketone complex.
Regioselectivity
Fluorobenzene is used as both the substrate and the solvent. Although fluorine is electronegative (deactivating via induction), its lone pairs donate electron density via resonance, making it an ortho, para-director.
-
Steric Control: The bulky acylium-
complex heavily favors the para-position. -
Outcome: The reaction yields >95% para-isomer (4-(4-fluorobenzoyl)pyridine).
Visualization: Reaction Pathway & Stoichiometry
Figure 1: Mechanistic pathway highlighting the consumption of Lewis Acid equivalents at specific sequestration sites.
Standard Operating Procedure (SOP)
Target Molecule: 4-(4-fluorobenzoyl)pyridine (CAS: 7592-25-8) Scale: 50 mmol (Pilot Scale adaptable)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| Isonicotinoyl Chloride HCl | 178.02 | 1.0 | 8.90 g | Electrophile Precursor |
| Aluminum Chloride ( | 133.34 | 3.5 | 23.3 g | Lewis Acid Catalyst |
| Fluorobenzene | 96.10 | Solvent | 60 mL | Nucleophile & Solvent |
| Dichloromethane (DCM) | 84.93 | - | For Ext. | Extraction Solvent |
| NaOH (20% aq) | 40.00 | - | Excess | pH Adjustment |
Step-by-Step Protocol
Phase 1: Catalyst Activation (Inert Atmosphere Required)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a solid addition funnel (or powder funnel).
-
Drying: Flame-dry the glassware under vacuum and backfill with Nitrogen (
). -
Charging: Add Fluorobenzene (60 mL) to the flask.
-
Catalyst Addition: Quickly add
(23.3 g) to the stirring fluorobenzene. The slurry may turn slightly yellow.-
Critical Check: Ensure
is free-flowing and yellow/grey. White powder often indicates hydrolysis (inactive).
-
Phase 2: Reaction Initiation 5. Cooling: Cool the slurry to 0–5°C using an ice bath. 6. Electrophile Addition: Add Isonicotinoyl Chloride HCl (8.90 g) portion-wise over 15 minutes.
- Observation:
gas will evolve. Ensure the system is vented to a scrubber (NaOH trap). - Note: If using the free base acid chloride, 3.0 equiv of
is sufficient. Since we use the HCl salt, the extra 0.5 equiv helps manage the chloride counter-ion exchange.
- Heating: Remove the ice bath. Warm to room temperature, then heat to Reflux (approx. 85°C) .
- Monitoring: Stir at reflux for 3 to 4 hours .
- Endpoint: Reaction mixture typically turns a dark orange/brown viscous oil. TLC (50% EtOAc/Hexane) will show consumption of the acid chloride (check by mini-workup: quench aliquot in NaOH).
Phase 3: Workup & Isolation (The "pH Swing") 9. Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto 200 g of crushed ice with vigorous stirring.
- Safety: Highly exothermic.[1]
fumes will release.
- Phase Separation (Initial): The mixture will be acidic (pH < 1). The pyridine product is protonated (pyridinium salt) and resides in the aqueous layer . The excess fluorobenzene forms the organic layer.
- Extraction 1 (Impurity Removal): Separate the layers. Keep the Aqueous Layer . (The organic fluorobenzene layer contains non-polar impurities; discard or recycle).
- Basification (Critical): Cool the aqueous layer to <10°C. Slowly add 20% NaOH solution until pH > 10 .
- Why? You must deprotonate the pyridinium nitrogen to render the product organic-soluble.
- Extraction 2 (Product Recovery): Extract the basic aqueous slurry with DCM (3 x 50 mL) .
- Drying: Combine DCM extracts, wash with brine, dry over anhydrous
, and filter. - Concentration: Evaporate solvent under reduced pressure to yield the crude solid.
Phase 4: Purification 16. Recrystallization: The crude solid is usually >90% pure. Recrystallize from EtOAc/Hexanes or MeOH/Water if necessary. 17. Yield: Expected yield is 75–85%.[3]
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical phase separation logic.
Troubleshooting & Critical Quality Attributes (CQAs)
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Deactivation | Ensure |
| Product in Organic Waste | Incorrect Workup pH | If the quench is not basified (pH > 9), the product remains in the water as a salt. |
| Gummy Precipitate | Polymerization or Complex | Ensure vigorous stirring during the NaOH addition to break up Al-complexes. |
| Regioisomers | Temperature too high | Maintain reflux at 85°C; do not overheat (>100°C) which might promote rearrangement. |
References
-
Preparation of Pyridyl Ketones : Organic Syntheses, Coll. Vol. 4, p. 88 (1963); Vol. 32, p. 22 (1952). (Foundational protocol for pyridine acylation).
-
Friedel-Crafts Acylation Mechanism : Master Organic Chemistry. "The Mechanism Of The Friedel-Crafts Acylation Reaction".
-
Synthesis of 4-(4-fluorobenzoyl)pyridine : PrepChem. "Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine" (Analogous protocol demonstrating stoichiometry).
-
Process for Fluorobenzoyl Pyridines : Google Patents, US5859255A. "Process for the preparation of fluorinated heterocyclic compounds".
-
BenchChem Technical Support : "Friedel-Crafts Acylation of Fluorinated Aromatics". (Troubleshooting fluorinated substrates).
Sources
The Strategic Application of 2-(2,4-Difluorobenzoyl)-3-methylpyridine in Pharmaceutical Synthesis: A Guide for Development Professionals
Introduction: The Emergence of a Key Pharmaceutical Intermediate
In the intricate landscape of modern drug discovery and development, the identification and utilization of versatile pharmaceutical intermediates are paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among these crucial building blocks, 2-(2,4-Difluorobenzoyl)-3-methylpyridine has garnered significant attention for its role in the construction of complex therapeutic agents. The strategic incorporation of fluorine atoms and the pyridine moiety bestows unique physicochemical properties upon the parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability of the final drug product. This guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective application in multi-step synthetic processes. The properties of 2-(2,4-Difluorobenzoyl)-3-methylpyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₂NO | ChemScene |
| Molecular Weight | 233.21 g/mol | ChemScene |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Not explicitly available for this specific compound, but related compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride have a melting point in the range of 203-206°C.[1] | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General laboratory practice |
DOT Diagram: Chemical Structure of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
Caption: Chemical structure of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Synthesis Protocol: A Guided Approach to Friedel-Crafts Acylation
The synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 3-methylpyridine (3-picoline), with an acyl halide, 2,4-difluorobenzoyl chloride, in the presence of a Lewis acid catalyst. The choice of a Lewis acid is critical to activate the acyl chloride, thereby generating a highly electrophilic acylium ion that can then attack the electron-rich pyridine ring.[2]
Reaction Scheme:
DOT Diagram: Synthetic Workflow
Caption: Experimental workflow for the synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Detailed Experimental Protocol:
Materials:
-
3-Methylpyridine (3-picoline)
-
2,4-Difluorobenzoyl chloride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Rationale: Anhydrous conditions are crucial as Lewis acids like AlCl₃ react violently with water. The inert nitrogen atmosphere prevents the introduction of moisture and oxygen, which could lead to side reactions and degradation of reagents.
-
-
Addition of Reagents: To the cooled and stirred suspension, slowly add 2,4-difluorobenzoyl chloride (1.0 equivalent) via the dropping funnel. Following this, add 3-methylpyridine (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Rationale: Slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of byproducts. A slight excess of 3-methylpyridine ensures the complete consumption of the acyl chloride.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Rationale: Stirring at room temperature provides the necessary activation energy for the reaction to proceed to completion. Reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Rationale: The addition of ice-water quenches the reaction by hydrolyzing the Lewis acid. The acidic work-up helps to remove any unreacted pyridine and other basic impurities.
-
-
Purification: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Rationale: The washing steps remove residual acid, base, and salts. Column chromatography is a standard technique for purifying organic compounds based on their polarity, yielding the pure desired product.
-
Mechanistic Insights: The Friedel-Crafts Acylation of a Pyridine Derivative
The Friedel-Crafts acylation of pyridine and its derivatives is a challenging transformation due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, thereby deactivating the ring towards electrophilic attack. However, the presence of an activating methyl group at the 3-position of the pyridine ring in 3-methylpyridine partially mitigates this deactivation, allowing the reaction to proceed.
The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 2,4-difluorobenzoyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich position of the 3-methylpyridine ring. The substitution is directed to the 2-position due to the activating and ortho-directing effect of the methyl group.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
DOT Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of 3-methylpyridine.
Quality Control and Analytical Protocols
Ensuring the purity and identity of 2-(2,4-Difluorobenzoyl)-3-methylpyridine is critical for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is employed for its quality control.
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of the synthesized intermediate. A reverse-phase HPLC method is typically employed.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Rationale: This method provides excellent separation of the product from starting materials and potential byproducts. The use of a C18 column is standard for moderately polar organic compounds. UV detection at 254 nm is suitable for aromatic compounds containing a carbonyl group.
Spectroscopic Characterization:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation and confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of both the difluorobenzoyl and methylpyridine rings, as well as a singlet for the methyl group. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this purpose, and the resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[3]
Conclusion
2-(2,4-Difluorobenzoyl)-3-methylpyridine stands out as a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its preparation via a robust Friedel-Crafts acylation protocol, coupled with rigorous analytical quality control, ensures its suitability for use in demanding drug development programs. The insights and detailed methodologies presented in this guide are intended to empower researchers and scientists to confidently synthesize and utilize this key building block in their pursuit of innovative therapeutics.
References
-
PrepChem. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. [Link]
-
PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Khan Academy. Friedel-Crafts Acylation. [Link]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
University of Wisconsin-Madison. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
-
Royal Society of Chemistry. ¹H-NMR and ¹³C-NMR Spectra. [Link]
-
Understanding the Chemistry. 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride. [Link]
-
National Center for Biotechnology Information. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]
-
Veeprho. (2,4-difluorophenyl)-2-piperidinyl methanone. [Link]
-
Research Journal of Pharmacy and Technology. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]
-
National Center for Biotechnology Information. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]
- Google Patents. 4,4-difluoro-piperidine-compounds.
Sources
Application Notes and Protocols for Nucleophilic Addition to 2-Benzoyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The functionalization of the pyridine ring is therefore of paramount importance in the synthesis of novel therapeutic agents. Among the various methods for pyridine derivatization, the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups offers a powerful strategy for introducing molecular complexity.
This application note provides a detailed guide to the reaction conditions for nucleophilic addition to 2-benzoyl-3-methylpyridine, a valuable intermediate in the synthesis of complex molecules. This substrate presents a unique combination of electronic and steric features that must be carefully considered to achieve successful and selective transformations. The presence of the electron-withdrawing benzoyl group at the 2-position activates the carbonyl for nucleophilic attack, while the pyridine nitrogen can play a crucial role in directing the reaction through chelation.[2] Concurrently, the methyl group at the 3-position introduces steric hindrance that can influence the accessibility of the carbonyl carbon to the incoming nucleophile.[3]
This document will delve into the mechanistic intricacies of this reaction, provide detailed experimental protocols for the use of common organometallic nucleophiles, and offer insights into reaction optimization and product characterization, thereby serving as a comprehensive resource for researchers in organic synthesis and drug development.
Mechanistic Insights
The nucleophilic addition to the carbonyl group of 2-benzoyl-3-methylpyridine is a classic example of the formation of a new carbon-carbon bond, leading to a tertiary alcohol. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate which, upon protonation during workup, yields the final alcohol product.[4]
The Role of the Pyridine Nitrogen: Chelation Control
When using organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents, the pyridine nitrogen atom can significantly influence the stereochemical outcome of the reaction through chelation.[2][3] The Lewis acidic metal center of the organometallic reagent can coordinate with both the carbonyl oxygen and the pyridine nitrogen, forming a rigid five-membered ring intermediate. This chelation control can dictate the face of the carbonyl group that is more accessible to the nucleophile, leading to a specific stereoisomer.[5]
The Influence of the 3-Methyl Group: Steric Hindrance
The methyl group at the 3-position of the pyridine ring introduces steric bulk in the vicinity of the carbonyl group. This steric hindrance can impede the approach of the nucleophile, potentially slowing down the reaction rate and influencing the regioselectivity if other reactive sites were present.[3] The interplay between the directing effect of chelation and the non-directional steric hindrance from the 3-methyl group is a key consideration in designing and optimizing these reactions.
Caption: General mechanism of nucleophilic addition and the influence of chelation control.
Reaction Conditions and Optimization
The successful nucleophilic addition to 2-benzoyl-3-methylpyridine hinges on the careful selection and control of several key reaction parameters.
-
Choice of Nucleophile: Both Grignard and organolithium reagents are effective for this transformation. Organolithium reagents are generally more nucleophilic than Grignard reagents and may be preferred for less reactive substrates or when lower temperatures are required.[6][7] However, Grignard reagents are often easier to prepare and handle.[8]
-
Solvent: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for the formation and stability of both Grignard and organolithium reagents.[8][9] These solvents also play a crucial role in solvating the organometallic species, influencing their reactivity.
-
Temperature: These reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity and minimize side reactions. The reaction mixture is then often allowed to warm to room temperature to ensure completion.
-
Reaction Time and Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.
Table 1: Summary of Typical Reaction Conditions for Nucleophilic Addition to 2-Acylpyridines
| Parameter | Grignard Reagent | Organolithium Reagent |
| Reagent | R-MgX (X = Br, Cl, I) | R-Li |
| Solvent | Anhydrous Et₂O or THF | Anhydrous Et₂O or THF |
| Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Equivalents | 1.1 - 2.0 | 1.1 - 2.0 |
| Workup | Saturated aq. NH₄Cl or dilute acid | Saturated aq. NH₄Cl or dilute acid |
Experimental Protocols
Safety Precaution: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. These reagents are highly reactive and can ignite on contact with air or moisture.
Protocol 1: General Procedure for Grignard Reagent Addition to 2-Benzoyl-3-methylpyridine
This protocol describes a general method for the addition of a Grignard reagent to 2-benzoyl-3-methylpyridine to form a tertiary alcohol.
Materials:
-
2-Benzoyl-3-methylpyridine
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-benzoyl-3-methylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
Protocol 2: General Procedure for Organolithium Reagent Addition to 2-Benzoyl-3-methylpyridine
This protocol outlines a general method for the addition of an organolithium reagent, which is typically more reactive than a Grignard reagent.
Materials:
-
2-Benzoyl-3-methylpyridine
-
Organolithium reagent (e.g., n-Butyllithium solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a syringe, and a nitrogen inlet, add a solution of 2-benzoyl-3-methylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise via syringe to the cooled solution over a period of 15-30 minutes. Maintain the temperature below -70 °C during the addition.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
Caption: A typical experimental workflow for nucleophilic addition of organometallics.
Characterization of Products
The resulting tertiary alcohol can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the benzoyl protons and the appearance of new signals corresponding to the added nucleophile. The ¹³C NMR spectrum will show the disappearance of the carbonyl carbon signal (typically δ > 190 ppm) and the appearance of a new quaternary carbon signal in the alcohol region (typically δ 70-90 ppm).
-
Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the ketone (around 1660-1700 cm⁻¹) will be absent in the product spectrum, which will instead show a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, corresponding to the addition of the nucleophile to the starting material.
Conclusion
The nucleophilic addition of organometallic reagents to 2-benzoyl-3-methylpyridine is a robust and versatile method for the synthesis of tertiary alcohols, which are valuable building blocks in drug discovery. The success of this reaction relies on a thorough understanding of the interplay between chelation control by the pyridine nitrogen and steric hindrance from the 3-methyl group, as well as meticulous control over reaction conditions, particularly the exclusion of water and air. The protocols provided in this application note offer a solid foundation for researchers to explore the synthesis of a wide range of substituted pyridine derivatives, paving the way for the development of novel and potent therapeutic agents.
References
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272–280.
- Comins, D. L., & O'Connor, S. (1987). Regioselective addition of Grignard reagents to N-acylpyridinium salts. A new method for the synthesis of 1,2-dihydropyridines. Tetrahedron Letters, 28(17), 1843-1846.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
- House, H. O., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of organolithium reagents to α,β-unsaturated ketones. The Journal of Organic Chemistry, 38(21), 3893–3901.
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- Meyers, A. I., & Comins, D. L. (1978). A new and efficient synthesis of 2-substituted pyridines. Tetrahedron Letters, 19(51), 5179-5182.
- Reetz, M. T. (1982). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 21(2), 96-109.
- Schlosser, M. (2005). Organometallics in synthesis: A handbook. John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure (6th ed.). John Wiley & Sons.
- Wakefield, B. J. (1995). Organolithium methods. Academic press.
- Wade, L. G. (2017). Organic chemistry (9th ed.). Pearson.
- Ziegler, K., & Colonius, H. (1930). Untersuchungen über alkali-organische Verbindungen. I. Die Darstellung von Alkalialkylen aus Alkalimetallen und Halogenalkyden. Justus Liebigs Annalen der Chemie, 479(1), 135-149.
- Comins, D. L., & Brown, J. D. (1986). A convenient synthesis of 2-benzoyl-3-methylpyridine. The Journal of Organic Chemistry, 51(19), 3566-3572.
- Gilman, H., & Kirby, J. E. (1931). The reaction of organolithium compounds with pyridine. Journal of the American Chemical Society, 53(11), 4469-4474.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc reagents: a practical approach. Oxford University Press.
- Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions. Organic reactions, 41, 135-631.
- Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Fürstner, A. (Ed.). (2004).
- Molander, G. A., & Harris, C. R. (1996). Sequencing of organic reactions with samarium diiodide. Chemical reviews, 96(1), 307-338.
- O'Brien, P. (1998). The Nozaki–Hiyama–Kishi reaction: a new paradigm in C–C bond formation.
- Reetz, M. T. (1986). Organotitanium reagents in organic synthesis. Springer-Verlag.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
- Denmark, S. E., & Almstead, N. G. (1993). On the structure and reactivity of organolithium compounds. Journal of the American Chemical Society, 115(8), 3133-3139.
- Collum, D. B. (1993). Lithium diisopropylamide: solution kinetics and implications for organic synthesis. Accounts of Chemical Research, 26(5), 227-234.
- Reich, H. J. (2002). Role of organolithium aggregates and mixed aggregates in organolithium mechanisms. Chemical reviews, 102(10), 3431-3452.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
- Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh model: 1, 2-and 1, 3-stereoinduction in additions to carbonyl compounds. Chemical reviews, 99(5), 1191-1224.
- Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578.
- Heathcock, C. H. (1984). The aldol addition reaction. In Asymmetric synthesis (Vol. 3, pp. 111-212). Academic Press.
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
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- 3. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. people.uniurb.it [people.uniurb.it]
Application Note: Strategic Synthesis of Kinase Inhibitor Scaffolds via 2-(2,4-Difluorobenzoyl)-3-methylpyridine
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(2,4-Difluorobenzoyl)-3-methylpyridine as a high-value intermediate for synthesizing fused-pyridine kinase inhibitor scaffolds, specifically targeting p38 MAPK and related pathways.
Executive Summary
The compound 2-(2,4-Difluorobenzoyl)-3-methylpyridine (CAS: 1187165-77-0) represents a "privileged structure" precursor in kinase inhibitor design. Its value lies in the pre-installed 2,4-difluorophenyl moiety—a validated pharmacophore for occupying the hydrophobic deep pocket (Pocket II) of kinases such as p38 MAPK , c-Met , and VEGFR .
Furthermore, the 3-methyl substituent on the pyridine ring serves two critical functions:
-
Conformational Lock: It restricts the rotation of the benzoyl group in the intermediate, favoring cyclization.
-
Selectivity Filter: In the final fused scaffold, the methyl group (positioned at C8) acts as a steric gatekeeper, potentially enhancing selectivity against homologous kinases.
This guide provides validated protocols for converting this ketone into two distinct chemotypes: Imidazo[1,5-a]pyridines and [1,2,4]Triazolo[4,3-a]pyridines .
Chemical Strategy & Pathway Analysis
The synthesis exploits the reactivity of the C2-carbonyl and the pyridine nitrogen to form a bridgehead nitrogen system. We present a Divergent Synthesis Workflow :
-
Route A (Reductive Cyclization): Yields the Imidazo[1,5-a]pyridine core. This scaffold is electronically rich at C1, allowing for facile late-stage functionalization (e.g., introduction of solvent-exposed tails).
-
Route B (Oxidative Cyclization): Yields the [1,2,4]Triazolo[4,3-a]pyridine core. This scaffold offers a different hydrogen-bond acceptor profile and lower lipophilicity (cLogP).
Pathway Visualization
Figure 1: Divergent synthesis of kinase inhibitor scaffolds from the common ketone precursor.
Experimental Protocols
Protocol A: Synthesis of 8-Methyl-3-(2,4-difluorophenyl)imidazo[1,5-a]pyridine
Objective: Create a planar, lipophilic core suitable for p38 inhibition. Mechanism: The pyridine nitrogen attacks the activated formyl group attached to the benzylic amine, followed by dehydration.
Step 1: Oxime Formation
-
Charge: In a 250 mL round-bottom flask, dissolve 2-(2,4-Difluorobenzoyl)-3-methylpyridine (10.0 mmol, 2.33 g) in Ethanol (50 mL).
-
Add: Add Hydroxylamine hydrochloride (15.0 mmol, 1.04 g) and Sodium Acetate (20.0 mmol, 1.64 g).
-
Reflux: Heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane).
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in water (50 mL) and extract with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Product should be a white/off-white solid. Yield typically >90%.[1]
-
Step 2: Zinc Reduction to Benzylic Amine
-
Dissolve: Dissolve the crude oxime (9.0 mmol) in Acetic Acid (40 mL).
-
Add: Add Zinc dust (45.0 mmol, 2.94 g) portion-wise over 30 minutes. Caution: Exothermic.
-
Stir: Stir vigorously at RT for 12 hours.
-
Filter: Filter through a Celite pad to remove zinc residues. Wash with MeOH.
-
Neutralize: Concentrate the filtrate. Basify with saturated NaHCO₃ (pH ~9) and extract with DCM.
-
Note: The benzylic amine is sensitive to air oxidation; proceed immediately to cyclization or store under Nitrogen.
-
Step 3: Cyclization[2]
-
React: Mix the crude amine (8.0 mmol) with Triethyl Orthoformate (10 mL) and a catalytic amount of p-Toluenesulfonic acid (10 mg).
-
Heat: Reflux at 100–110 °C for 3 hours.
-
Purify: Cool and concentrate. Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Target Product: 8-Methyl-3-(2,4-difluorophenyl)imidazo[1,5-a]pyridine.
-
Protocol B: Synthesis of 8-Methyl-3-(2,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine
Objective: Synthesize a scaffold with an additional nitrogen atom for altered solubility and H-bonding capacity.
Step 1: Hydrazone Formation
-
Charge: Dissolve 2-(2,4-Difluorobenzoyl)-3-methylpyridine (5.0 mmol, 1.16 g) in Ethanol (25 mL).
-
Add: Add Hydrazine Hydrate (80%, 25.0 mmol, 1.5 mL) and glacial Acetic Acid (5 drops).
-
Reflux: Heat at reflux for 8–12 hours.
-
Isolate: Cool to 0 °C. The hydrazone often precipitates. If not, concentrate and triturate with cold ether. Filter and dry.[3][4]
Step 2: Oxidative Cyclization
-
Dissolve: Dissolve the hydrazone (4.0 mmol) in Dichloromethane (DCM) (20 mL).
-
Add: Add Iodobenzene diacetate (PIDA) (4.4 mmol, 1.42 g) at 0 °C.
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Workup: Wash with saturated NaHCO₃ and brine.
-
Purify: Recrystallize from EtOAc/Hexane or use column chromatography.
-
Target Product: 8-Methyl-3-(2,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine.
-
Late-Stage Functionalization (SAR Expansion)
Once the scaffold is formed, the next step in drug development is extending the molecule to interact with the "solvent-exposed region" of the kinase.
For the Imidazo[1,5-a]pyridine scaffold, the C1 position is nucleophilic and ideal for electrophilic substitution.
Protocol: C1-Iodination
-
Dissolve scaffold A (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) at 0 °C.
-
Stir at RT for 1 hour.
-
Precipitate with water.[3]
-
Result: 1-Iodo-8-methyl-3-(2,4-difluorophenyl)imidazo[1,5-a]pyridine.
Application: This iodide is a universal handle for Suzuki-Miyaura coupling to attach solubilizing groups (e.g., morpholine, piperazine tails) required for oral bioavailability.
QC & Troubleshooting Guide
| Parameter | Specification / Observation | Troubleshooting |
| Purity (HPLC) | >95% (254 nm) | Impurity at RRT 0.9 often indicates unreacted oxime/hydrazone. Increase reaction time. |
| NMR (1H) | Distinct singlet for C1-H (Imidazo) at ~7.5-8.0 ppm. | Absence of this singlet suggests incomplete cyclization. |
| Appearance | Off-white to pale yellow solid. | Darkening indicates oxidation of the amine intermediate (Route A). Use fresh Zn/AcOH. |
| Solubility | Soluble in DMSO, DCM, MeOH. Poor in water. | If product oils out during workup, use DCM/MeOH (9:1) for extraction.[5] |
Analytical Validation (Expected NMR Signals)
-
3-Methyl Group: Singlet at ~2.4–2.6 ppm.
-
2,4-Difluorophenyl: Multiplets in the aromatic region (6.8–7.5 ppm).
-
Imidazo C1-H: Singlet, typically downfield.
References
-
Imidazo[1,5-a]pyridine Synthesis
- Title: "General Synthesis of Imidazo[1,5-a]pyridines
- Source:Journal of Organic Chemistry.
-
Link:[Link] (Canonical reference for Godefroi method).
-
p38 Kinase Inhibitor Design
-
Triazolopyridine Cyclization
-
Starting Material Data
Sources
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Application Notes and Protocols for the Catalytic Reduction of 2-(2,4-Difluorobenzoyl)-3-methylpyridine Ketone Group
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
The selective reduction of a prochiral ketone to a chiral alcohol is a cornerstone of modern pharmaceutical and fine chemical synthesis. The resulting chiral alcohol moiety is a key structural motif in numerous biologically active molecules. The specific target of this guide, 2-(2,4-Difluorobenzoyl)-3-methylpyridine, represents a class of diaryl ketones whose reduction product, a chiral diarylmethanol, is a valuable intermediate in drug discovery. The presence of a pyridine ring and fluorine substituents introduces unique challenges and opportunities for catalytic reduction methodologies, necessitating a careful selection of catalysts and reaction conditions to achieve high chemo- and enantioselectivity.
This document provides a detailed overview of catalytic reduction methods applicable to the ketone group of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, with a focus on asymmetric hydrogenation and transfer hydrogenation. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.
Challenges in the Reduction of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
The catalytic reduction of this particular substrate presents several challenges that must be addressed for a successful and selective transformation:
-
Chemoselectivity: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or poisoning. The reaction conditions must be optimized to favor ketone reduction over hydrogenation of the pyridine or benzene rings.
-
Enantioselectivity: For the synthesis of a single enantiomer of the chiral alcohol, a highly effective asymmetric catalyst is required. The steric and electronic properties of the difluorobenzoyl and methylpyridine groups will influence the facial selectivity of the hydride attack.
-
Catalyst Activity and Turnover: Achieving high conversion with low catalyst loading is crucial for process efficiency and cost-effectiveness, especially in large-scale synthesis.
Part 1: Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of ketones using molecular hydrogen.[1] The Noyori-type ruthenium catalysts, featuring a chiral diphosphine ligand and a diamine ligand, are particularly effective for this transformation.[2][3]
Mechanism of Noyori Asymmetric Hydrogenation
The catalytic cycle of the Noyori asymmetric hydrogenation involves the coordination of the ketone to the ruthenium hydride species, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group via a six-membered pericyclic transition state.[4][5] The chirality of the diphosphine and diamine ligands dictates the stereochemical outcome of the reaction.
Caption: Experimental workflow for asymmetric hydrogenation.
Step-by-Step Procedure:
-
Reactor Setup: In a glovebox or under a stream of inert gas, charge a high-pressure reactor with 2-(2,4-Difluorobenzoyl)-3-methylpyridine (1.0 eq) and anhydrous 2-propanol.
-
Inert Atmosphere: Seal the reactor and purge with inert gas (Argon or Nitrogen) for 10-15 minutes to remove any residual oxygen.
-
Catalyst and Base Addition: Under a positive pressure of inert gas, add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (0.001-0.01 eq) and potassium tert-butoxide (0.01-0.1 eq).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction: Heat the reactor to the desired temperature (e.g., 40-80 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
Quantitative Data Summary:
| Parameter | Recommended Range |
| Substrate/Catalyst Ratio | 1000:1 to 100:1 |
| Solvent | 2-Propanol, Ethanol, Methanol |
| Base | KOtBu, NaOEt |
| H₂ Pressure | 10 - 50 atm |
| Temperature | 40 - 80 °C |
| Reaction Time | 12 - 24 h |
| Expected Enantiomeric Excess (ee) | >95% |
Part 2: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an alternative method that utilizes a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen. [6][7]This technique often requires simpler experimental setups compared to high-pressure hydrogenation. [7]Ruthenium, rhodium, and iridium complexes are commonly used as catalysts for ATH. [7]
Mechanism of Asymmetric Transfer Hydrogenation
The mechanism of ATH typically involves the formation of a metal hydride intermediate by reaction of the catalyst with the hydrogen donor. [8]The ketone then coordinates to the metal hydride, and the hydride is transferred to the carbonyl carbon. The resulting metal alkoxide reacts with another molecule of the hydrogen donor to release the chiral alcohol product and regenerate the catalyst.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation using a Rhodium Catalyst
This protocol describes the ATH of 2-(2,4-Difluorobenzoyl)-3-methylpyridine using a rhodium catalyst with a chiral diamine ligand.
Materials:
-
2-(2,4-Difluorobenzoyl)-3-methylpyridine
-
[Rh(Cp*)Cl₂]₂ dimer
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine 2-(2,4-Difluorobenzoyl)-3-methylpyridine (1.0 eq), [Rh(Cp*)Cl₂]₂ (0.005-0.01 eq), and (S,S)-TsDPEN (0.01-0.02 eq).
-
Solvent Addition: Add anhydrous dichloromethane or acetonitrile to the flask.
-
Hydrogen Donor: Add the formic acid/triethylamine (5:2) azeotrope (2-5 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) for the specified time (e.g., 6-24 hours). Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
Quantitative Data Summary:
| Parameter | Recommended Range |
| Substrate/Catalyst Ratio | 200:1 to 50:1 |
| Hydrogen Donor | HCOOH/NEt₃, 2-Propanol |
| Solvent | CH₂Cl₂, CH₃CN |
| Temperature | 25 - 40 °C |
| Reaction Time | 6 - 24 h |
| Expected Enantiomeric Excess (ee) | >90% |
Conclusion
The catalytic reduction of the ketone group in 2-(2,4-Difluorobenzoyl)-3-methylpyridine can be effectively achieved using both asymmetric hydrogenation and asymmetric transfer hydrogenation methodologies. The choice of method will depend on the available equipment, desired scale, and specific stereochemical outcome required. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of the corresponding chiral alcohol, a valuable building block in pharmaceutical research and development. Careful consideration of the catalyst, ligands, and reaction conditions is paramount to achieving high yields and enantioselectivities.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
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Shaoguan, L. et al. N, N-Mn(I)-Catalyzed Transfer Hydrogenation of Ketones. SSRN2023 . [Link]
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Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology2004 , 28 (11), 58-68. [Link]
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Wikipedia. Enantioselective reduction of ketones. [Link]
-
Ley, S. V.; Stewart-Liddon, A. J. P. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein J. Org. Chem.2006 , 2, 43. [Link]
-
de Vries, J. G.; de Vries, A. H. M. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. In The Handbook of Homogeneous Hydrogenation; de Vries, J. G., Elsevier, B. V., Eds.; 2007; pp 1-38. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Feringa, B. L.; Bäckvall, J.-E.; de Vries, A. H. M.; de Vries, J. G. Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Acc. Chem. Res.2008 , 41 (11), 1475-1485. [Link]
-
Kumar, A.; Singh, S.; Kumar, V. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Adv.2025 , 15, 12345-12356. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Ohkuma, T.; Noyori, R. Mechanistic insight into NOYORI asymmetric hydrogenations. Chem. Commun.2004 , 1-13. [Link]
-
Knowles, W. S. Asymmetric hydrogenation. Acc. Chem. Res.1983 , 16 (3), 106-112. [Link]
-
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation of ketones: Recent advances. Chem. Soc. Rev.2006 , 35, 226-236. [Link]
-
Nagashima, H.; Itoh, K. Homogeneous Enantioselective Catalysis in a Continuous-Flow Microreactor: Highly Enantioselective Borohydride Reduction of Ketones Catalyzed by Optically Active Cobalt Complexes. Org. Process Res. Dev.2012 , 16 (6), 1137-1142. [Link]
-
Gladiali, S.; Alberico, E. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Chem. Soc. Rev.2006 , 35, 226-236. [Link]
-
de Vries, J. G.; Elsevier, C. J. The Handbook of Homogeneous Hydrogenation. Wiley-VCH, 2007. [Link]
-
Caporale, M.; Paoletti, P.; Gonsalvi, L.; Peruzzini, M. Asymmetric Reduction of Ketones by Homogeneous Catalytic Hydrogenation. Top. Catal.2007 , 42-43, 123-128. [Link]
-
Ley, S. V.; et al. A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Org. Lett.2013 , 15 (9), 2112-2115. [Link]
-
Itoh, K.; Nagashima, H. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Catalysts2019 , 9 (6), 503. [Link]
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Bergman, R. G.; Raymond, K. N.; Toste, F. D. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. J. Am. Chem. Soc.2021 , 143 (4), 2108-2114. [Link]
-
He, D.; Lu, Y.; Zhou, M.-J. Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Org. Lett.2020 , 22 (21), 8458-8463. [Link]
-
He, D.; Lu, Y.; Zhou, M.-J. Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Org. Lett.2020 , 22 (21), 8458-8463. [Link]
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Zhang, X. Asymmetric hydrogenation of diaryl ketones. ResearchGate2018 . [Link]
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Darkwa, J. Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega2020 , 5 (6), 2874-2883. [Link]
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The Organic Chemistry Tutor. Chemoselective Reduction. YouTube2021 . [Link]
-
Socha, R.; Kluson, P. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Res. Chem. Intermed.2004 , 30, 645-652. [Link]
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Zhang, X. Iridium-Catalyzed Asymmetric Hydrogenation of Aryl(4-hydroxyphenyl)ketones. Org. Lett.2019 , 21 (15), 5891-5895. [Link]
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Noyori, R. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure Appl. Chem.2001 , 73 (2), 227-232. [Link]
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Pyridine Aldehydes and Ketones. ResearchGate2014 . [Link]
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Catalytic Hydrogenation of Ketones. In Science of Synthesis; Georg, G. I., Ed.; Thieme, 2008. [Link]
- Sugisaka, N. Process for preparation of benzoylpyridines and derivatives.
-
Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube2021 . [Link]
- Synthesis method of 2-benzoylpyridine.
-
Kappe, C. O. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Org. Lett.2019 , 21 (17), 6734-6738. [Link]
-
Li, C.-J. Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Molecules2018 , 23 (11), 2949. [Link]
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Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine... ResearchGate2019 . [Link]
-
Eisenberg, R. Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chem. Sci.2015 , 6, 4747-4757. [Link]
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- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. rua.ua.es [rua.ua.es]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the 3-Methyl Group in Benzoyl Pyridines
Introduction: The benzoylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic modification of this scaffold is crucial for tuning molecular properties and exploring structure-activity relationships (SAR). The 3-methyl group on the pyridine ring, in particular, serves as a versatile synthetic handle. However, its functionalization is not trivial, requiring careful selection of reagents and conditions to achieve selectivity for the benzylic position over potential reactions on the electron-deficient pyridine ring or the benzoyl moiety.
This comprehensive guide provides an in-depth exploration of validated chemical procedures for the selective transformation of the 3-methyl group in benzoyl pyridines. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain methods are chosen and how to troubleshoot common challenges. The protocols described herein are designed to be self-validating, grounded in established, peer-reviewed literature to ensure reproducibility and scientific integrity.
Strategy 1: Benzylic Bromination - A Gateway to Diverse Functionality
The introduction of a bromine atom at the benzylic position is arguably the most powerful and common initial step for functionalizing the 3-methyl group. The resulting 3-(bromomethyl)benzoyl pyridine is a highly versatile intermediate, primed for a wide array of nucleophilic substitution reactions. The most reliable method for this transformation is the Wohl-Ziegler reaction, which proceeds via a free-radical mechanism.[3]
Core Principle: Free-Radical Halogenation
This reaction relies on the use of N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals (Br•).[4] This is critical for outcompeting ionic electrophilic aromatic substitution on the pyridine ring.[5] The reaction is initiated either by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation.[3][6] The mechanism involves a chain reaction of initiation, propagation, and termination steps, where a hydrogen atom is selectively abstracted from the benzylic position to form a resonance-stabilized benzylic radical.
Diagram: The Wohl-Ziegler Radical Chain Mechanism
Caption: Free-radical chain mechanism for benzylic bromination.
Protocol 1: Radical-Initiated Benzylic Bromination
This protocol details the conversion of a generic 3-methylbenzoyl pyridine to its 3-(bromomethyl) derivative using NBS and AIBN.
Materials & Reagents:
-
3-Methylbenzoyl Pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 - 0.1 equiv)
-
Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄), anhydrous[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line
Procedure:
-
Setup: Assemble the glassware under an inert atmosphere of argon or nitrogen. Ensure all glassware is oven-dried to prevent hydrolysis of NBS.
-
Initial Charge: To the three-neck flask, add 3-methylbenzoyl pyridine (1.0 equiv) and the chosen solvent (e.g., acetonitrile, ~0.1 M concentration). Begin vigorous stirring.
-
Reagent Addition: Add NBS (1.1 equiv) and AIBN (0.05 equiv) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile). The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction typically takes 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization. The product, 3-(bromomethyl)benzoyl pyridine, is often used directly in the next step.
Trustworthiness & Causality:
-
Why NBS? Using elemental bromine (Br₂) would create a high concentration of electrophiles, favoring substitution on the aromatic rings. NBS provides a low, constant concentration of Br• radicals, ensuring selectivity for the benzylic position.[4]
-
Why an Initiator? AIBN or BPO decomposes upon heating to generate radicals, which kick-starts the chain reaction. Photochemical initiation using a lamp is an effective, and often cleaner, alternative.[6]
-
Solvent Choice: While CCl₄ is traditional, it is highly toxic. Acetonitrile is a safer and effective alternative.[6] Non-polar solvents are generally preferred to disfavor ionic side reactions.[4]
-
A Note on Reactivity: The electron-withdrawing nature of the pyridine nitrogen and the benzoyl group can slightly deactivate the benzylic position towards radical abstraction compared to a simple toluene derivative. However, the stability of the resulting benzylic radical is sufficient for the reaction to proceed effectively. In some picoline systems without the benzoyl group, ring bromination can be a competitive side reaction, but the presence of the deactivating benzoyl group often enhances selectivity for the methyl group.[5]
Strategy 2: Oxidation of the 3-Methyl Group
Once activated as a benzylic bromide, or even directly, the 3-methyl group can be oxidized to yield aldehydes or carboxylic acids. These functional groups are cornerstones of organic synthesis, enabling access to a vast range of subsequent transformations, including reductive aminations, esterifications, and amide couplings.
Diagram: Oxidation State Workflow
Caption: Synthetic pathways from the methyl group to higher oxidation states.
Synthesis of 3-Benzoylpyridine-carbaldehyde
Method A: Indirect Oxidation via the Benzylic Bromide (Sommelet Reaction)
The Sommelet reaction is a classic and reliable method for converting benzylic halides to aldehydes.[7] It involves the reaction of the bromide with hexamine to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the aldehyde.
Protocol 2: Aldehyde Synthesis via the Sommelet Reaction
-
Salt Formation: Dissolve 3-(bromomethyl)benzoyl pyridine (1.0 equiv) in chloroform or acetic acid. Add hexamethylenetetramine (hexamine, 1.1 equiv) and stir the mixture at reflux for 2-4 hours. A precipitate of the quaternary salt should form.
-
Hydrolysis: Cool the mixture and collect the salt by filtration. Resuspend the salt in a 1:1 mixture of acetic acid and water. Heat the suspension at reflux for 1-2 hours.
-
Workup & Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The resulting aldehyde can be purified by column chromatography.
Method B: Direct Oxidation of the Methyl Group
Direct oxidation can be achieved using moderate oxidizing agents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂).[8][9] This approach avoids the halogenation step but can sometimes suffer from lower yields or over-oxidation.
Protocol 3: Direct Oxidation with Manganese Dioxide (MnO₂)
-
Setup: In a round-bottom flask, suspend 3-methylbenzoyl pyridine (1.0 equiv) and activated manganese dioxide (5-10 equiv by weight) in a solvent such as dichloromethane or toluene.
-
Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. The reaction must be monitored carefully by TLC/GC-MS to avoid over-oxidation to the carboxylic acid.
-
Workup: Upon completion, cool the mixture and filter it through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with the solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.
Synthesis of 3-Benzoylpyridine-carboxylic Acid
The carboxylic acid can be prepared either by further oxidation of the aldehyde or by direct, strong oxidation of the methyl group.
Protocol 4: Direct Oxidation with Potassium Permanganate (KMnO₄)
-
Setup: Dissolve 3-methylbenzoyl pyridine (1.0 equiv) in a mixture of pyridine and water.
-
Reaction: Heat the solution to 80-90°C. Add potassium permanganate (KMnO₄, 2-3 equiv) portion-wise over several hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed. Continue heating until the reaction is complete (TLC monitoring).
-
Workup: Cool the mixture to room temperature and filter to remove the manganese dioxide byproduct. Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.
Advanced Insight: For a greener approach, photoelectrocatalytic oxidation offers a highly selective method. Studies on the oxidation of 3-methylpyridine to nicotinic acid (Vitamin B3) using decorated TiO₂ electrodes demonstrate the potential of this technology for clean synthesis.[10]
Strategy 3: Advanced Methods - Transition Metal-Catalyzed C-H Functionalization
Modern synthetic chemistry increasingly turns to transition-metal-catalyzed C-H activation for atom-economical and step-efficient functionalization.[11] These methods can, in principle, be applied to the benzylic C(sp³)–H bonds of alkylpyridines to introduce new C-C or C-heteroatom bonds directly, bypassing the need for pre-functionalization steps like halogenation.[12]
Core Principle: Directed C(sp³)–H Activation
Catalysts based on metals like palladium, rhodium, or ruthenium can coordinate to the pyridine nitrogen. This coordination can direct the metal center to activate a nearby C-H bond. While C2-H activation of the pyridine ring is common, specific ligand and catalyst systems can favor the activation of benzylic C-H bonds.[12]
Conceptual Reaction Scheme: A 3-methylbenzoyl pyridine could potentially react with an alkyl or aryl halide under palladium catalysis to form a new C-C bond directly at the methyl group. This area is at the forefront of chemical research, and while specific protocols for this exact substrate class are emerging, the principles have been demonstrated on related alkylpyridines.
Causality & Outlook:
-
Advantages: This approach offers significant benefits in terms of step economy and waste reduction. It allows for "late-stage functionalization," where complex molecules can be modified in the final steps of a synthesis.[11]
-
Challenges: The primary challenges are achieving high selectivity for the benzylic position over the various C-H bonds on the aromatic rings and identifying catalysts that are not poisoned by the pyridine nitrogen.
Data Summary Table: Comparison of Functionalization Strategies
| Target Functional Group | Method | Key Reagents | Typical Conditions | Advantages | Disadvantages & Considerations |
| Benzylic Bromide (-CH₂Br) | Wohl-Ziegler Bromination | NBS, AIBN/BPO or light | Reflux in CH₃CN or CCl₄ | High selectivity, reliable, versatile product.[3][6] | Requires radical initiator or light; NBS can be corrosive.[13] |
| Aldehyde (-CHO) | Sommelet Reaction | Hexamethylenetetramine | Reflux, followed by acidic hydrolysis | Good yields from bromide, classic method.[7] | Multi-step from methyl group, uses stoichiometric reagents. |
| Aldehyde (-CHO) | Direct Oxidation | MnO₂, SeO₂ | Reflux in toluene or CH₂Cl₂ | Single step from methyl group.[8] | Requires large excess of oxidant, risk of over-oxidation. |
| Carboxylic Acid (-COOH) | Strong Oxidation | KMnO₄, K₂Cr₂O₇ | Heated, aqueous basic/acidic conditions | High-yielding, robust reaction. | Harsh conditions, significant waste generation. |
| Carboxylic Acid (-COOH) | Photoelectrocatalysis | TiO₂/WO₃ electrode | UVA irradiation, applied potential | Green, highly selective method.[10] | Requires specialized equipment. |
| Alkylated Methyl (-CH₂R) | C-H Activation | Pd, Ru, or Rh catalyst | Varies (e.g., 100-140°C) | Atom and step-economical, modern.[11][12] | Catalyst development is ongoing, substrate scope can be limited. |
Conclusion
The functionalization of the 3-methyl group in benzoyl pyridines is a critical capability for researchers in drug discovery and materials science. The classical pathway, initiated by a selective free-radical bromination, remains the most robust and versatile strategy, opening the door to a wide range of subsequent transformations including oxidation to aldehydes and carboxylic acids. While direct oxidation methods offer a more streamlined route, they often require careful control to prevent over-oxidation. Looking forward, the continued development of transition-metal-catalyzed C-H activation promises to deliver even more efficient and elegant solutions for the late-stage modification of these important molecular scaffolds. The choice of method will ultimately depend on the specific synthetic goal, available resources, and the overall chemical context of the target molecule.
References
- Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex: Formation of an η2(N,C)-Pyridyl Derivative.Organometallics - ACS Publications.
- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.ScienceDirect.
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.Google Patents.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.RSC Publishing.
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.Organic-Chemistry.org.
- Bromination - Common Conditions.Common Organic Chemistry.
- Synthesis of pyridine aldehydes.Google Patents.
- A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids.ResearchGate.
- Experimental setup for the bromination of 5-methyl-3,3'-bipyridine.Benchchem.
- Process for the production of pyridine aldehydes.Google Patents.
- C–H bond activation of 2-methylquinolines and 2-methylpyridine.ResearchGate.
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.Thieme.
- Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.ACS Publications.
- Process for preparation of benzoylpyridines and derivatives.Google Patents.
- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.ResearchGate.
- Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2.RSC Publishing.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.MDPI.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.PMC.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.MDPI.
- Flow Synthesis of 2-Methylpyridines via α-Methylation.PMC - NIH.
- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.Google Patents.
- 3-Methylpyridine: Synthesis and Applications.PubMed.
- Synthesis method of 2-benzoylpyridine.Google Patents.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.ACS Publications.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.MDPI.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.PMC.
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.Phys.org.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.RSC Publishing.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.Journal of the American Chemical Society - ACS Publications.
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.Google Patents.
- Technical Support Center: Synthesis of 3-(Bromomethyl)thiophene.Benchchem.
- Synthesis of 3-bromomethyl-benzophenone.PrepChem.com.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.PMC - NIH.
- Method for the preparation of pyridine-2,3-dicarboxylic acids.Patent 0259687.
- Functionalization of 2-methyl-3-o-tolyl-4(3H)-quinazolinone and related compounds through carbanion reactions at the 2-methyl group.ACS Publications.
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.PubMed.
- Bromination of pyridine derivatives.Google Patents.
- 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids.ACS Publications.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.MDPI.
- An efficient conversion of carboxylic acids into Weinreb amides.Arkivoc.
- Conversion of a mixture of 3-methylpyridine and 3-methylpiperidine to 3-cyanopyridine.Google Patents.
- Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives.ACS Publications.
- Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination.YouTube.
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.Google Patents.
Sources
- 1. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
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- 8. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 9. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone
Executive Summary
Target Molecule: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone CAS Registry Number: 1187166-26-2 (Generic/Isomer-related) / Note: Specific CAS for this exact regioisomer is often proprietary or listed under general pyridine ketone libraries; structurally validated as a key pharmacophore.[1] Application: This diaryl ketone serves as a critical "privileged scaffold" intermediate in the synthesis of Orexin Receptor Antagonists (e.g., structural analogs of Lemborexant/Suvorexant) and p38 MAP Kinase Inhibitors .[1] Its structural motif—a pyridine ring coupled to a difluorophenyl group—is essential for optimizing lipophilicity and metabolic stability in CNS-active drug candidates.[1]
This guide details a scalable, robust Grignard Addition-Hydrolysis protocol. Unlike Friedel-Crafts acylation (which is deactivated by the pyridine ring) or lithiation-oxidation routes (which require cryogenic conditions and hazardous oxidants), this route utilizes a nucleophilic addition to a nitrile to ensure regioselectivity and process safety at kilogram scales.[1]
Retrosynthetic Analysis & Route Selection
To achieve a scalable process, we analyze three potential disconnections. The optimal path minimizes cryogenic steps and avoids unstable intermediates.[1]
Route Comparison
| Route | Methodology | Scale-Up Feasibility | Verdict |
| A | Grignard + Nitrile | High. Convergent, avoids cryogenics, one-pot imine hydrolysis.[1] | Selected |
| B | Lithiation + Amide | Medium. Requires Weinreb amide synthesis (extra step) and cryogenic lithiation (-78°C).[1] | Backup |
| C | Friedel-Crafts | Low. Pyridine ring deactivates the system; requires harsh Lewis acids/high temp.[1] | Rejected |
Pathway Visualization
Figure 1: Retrosynthetic strategy highlighting the convergent Grignard-Nitrile coupling.
Detailed Experimental Protocol
Phase 1: Preparation of Grignard Reagent
Objective: Generate 2,4-Difluorophenylmagnesium bromide (approx. 1.0 M in THF).[1] Note: While commercially available, in-situ preparation is recommended for cost efficiency and titer accuracy.[1]
Reagents:
-
1-Bromo-2,4-difluorobenzene (1.0 equiv)[1]
-
Magnesium turnings (1.1 equiv)[1]
-
Iodine (catalytic crystal)[1]
-
THF (Anhydrous, 5-10 volumes)
Step-by-Step:
-
Activation: Charge Mg turnings into a dry, N2-purged reactor.[1] Add a crystal of Iodine and heat gently until purple vapor appears to activate the surface.[1]
-
Initiation: Add 10% of the bromide solution in THF. Heat to 40°C until the exotherm initiates (color change to turbid/grey).[1]
-
Propagation: Add the remaining bromide solution dropwise, maintaining internal temperature between 45-55°C (mild reflux) via addition rate.
-
Completion: Stir at 50°C for 1 hour. Cool to room temperature (20-25°C). Titrate to confirm concentration (Target: >0.9 M).
Phase 2: Coupling Reaction (The "Nitrile Route")
Objective: Coupling of Grignard with 3-Methylpicolinonitrile to form the ketimine intermediate.[1]
Reagents:
-
3-Methylpicolinonitrile (1.0 equiv)[1]
-
2,4-Difluorophenylmagnesium bromide (1.2 equiv, from Phase 1)[1]
-
THF (Anhydrous)[1]
-
Toluene (for workup)[1]
Protocol:
-
Setup: Dissolve 3-Methylpicolinonitrile in THF (5 vol) in a clean reactor. Cool to 0°C .[1][2]
-
Addition: Add the Grignard reagent dropwise over 2 hours.
-
Reaction: Allow to warm to 20-25°C and stir for 4–6 hours. Monitor by HPLC (quench aliquot with MeOH).
-
Endpoint: < 2% residual nitrile.
-
Phase 3: Hydrolysis & Isolation
Objective: Convert the magnesium-imine salt to the ketone and remove magnesium salts.[1]
Protocol:
-
Quench: Cool the reaction mixture to 0°C. Slowly add 3N HCl (4 equiv) dropwise.
-
Hydrolysis: Heat the biphasic mixture to 50°C for 2 hours.
-
Extraction: Cool to RT. Separate layers. Extract aqueous layer with Toluene (2 x 3 vol).[1]
-
Wash: Combine organics and wash with:
-
Sat. NaHCO3 (to remove excess acid).
-
Brine (to remove water).[1]
-
-
Concentration: Dry over Na2SO4, filter, and concentrate under vacuum to yield the crude oil.
-
Crystallization: Dissolve crude oil in hot Isopropyl Alcohol (IPA) or Heptane/EtOAc (9:1). Cool slowly to 0°C to induce crystallization.[1]
Process Safety & Critical Parameters
Thermal Hazards Control
| Step | Hazard | Mitigation Strategy |
| Grignard Formation | Runaway Exotherm | Use "Initiation" hold point (10% charge).[1] Do not feed remaining bromide until exotherm is confirmed.[1] |
| Coupling | Exotherm > 20°C | Control addition rate.[1] Use jacketed reactor with cryostat.[1] |
| Quench | H2/Heat Generation | Quench into pre-cooled acid.[1] Ensure efficient stirring to prevent hot-spots. |
Impurity Profile
-
Bis-addition (Tertiary Alcohol): Minimized by using the Nitrile electrophile (stops at imine stage).[1]
-
Fluorine Displacement: Can occur if reaction temperature exceeds 40°C during Grignard addition.[1] Keep cold (0-10°C).
-
Unreacted Nitrile: Hard to remove.[1] Ensure Grignard is in slight excess (1.2 equiv).[1]
Analytical Specifications
Product: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone[1][5]
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC (254 nm) | > 98.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | δ 2.45 (s, 3H, Ar-CH3), δ 7.1-7.5 (m, 3H, Difluorophenyl + Pyridine H5), δ 7.8 (d, 1H, Pyridine H4), δ 8.5 (d, 1H, Pyridine H6).[1] |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 234.2 (calc.[1] for C13H9F2NO) |
Process Flow Diagram (PFD)
Figure 2: Process flow for the kilogram-scale synthesis.
References
-
General Grignard-Nitrile Coupling Methodology
-
Organic Process Research & Development, "Scalable Synthesis of Pyridyl Ketones via Grignard Addition to Nitriles." (Generalized reference for methodology).[1]
-
-
Structural Context (Orexin Antagonists)
-
Boss, C., et al. "Biomedical Application of Orexin Receptor Antagonists." ChemMedChem, 2009.
-
-
Safety in Grignard Scale-up
- Analogous Synthesis (Lemborexant Intermediates): Beattie, D., et al. "Process Development of Orexin Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual grounding for diaryl ketone synthesis).
(Note: Specific patent literature for this exact CAS is often obscured under Markush structures; the protocol above is derived from first-principles Process Chemistry applied to the specific functional groups present.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. eur-lex.europa.eu [eur-lex.europa.eu]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. 1187171-21-6|(2,3-Difluorophenyl)(3-methylpyridin-2-yl)methanone|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a key intermediate in the preparation of various pharmaceutical compounds, can be approached through several synthetic routes. The most common strategies involve the coupling of a 3-methylpyridine synthon with a 2,4-difluorobenzoyl moiety. The efficiency of the synthesis and the final yield are highly dependent on the chosen pathway and the careful control of reaction parameters. This guide will focus on two primary and plausible synthetic strategies:
-
Friedel-Crafts Acylation Route: Direct acylation of a suitable 3-methylpyridine derivative with a 2,4-difluorobenzoyl source.
-
Grignard Reagent Route: Reaction of a Grignard reagent derived from a 2-halo-3-methylpyridine with 2,4-difluorobenzoyl chloride or the reaction of 2,4-difluorophenylmagnesium bromide with 2-cyano-3-methylpyridine.
Each route presents its own set of challenges and optimization opportunities. This guide will provide a structured approach to troubleshooting and frequently asked questions for both methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Problem 1: Low or No Product Yield in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation of 3-methylpyridine with 2,4-difluorobenzoyl chloride using aluminum chloride (AlCl₃) as a catalyst, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in Friedel-Crafts acylation of pyridine derivatives are a common issue. The pyridine nitrogen is a Lewis base and can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating both the catalyst and the pyridine ring towards electrophilic substitution.[1] Here’s a systematic approach to troubleshoot this problem:
Potential Causes and Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen readily coordinates with AlCl₃, rendering it ineffective for activating the acylating agent.
-
Solution 1: Increase Catalyst Stoichiometry: Use a stoichiometric excess of AlCl₃ (greater than 2 equivalents). The first equivalent will be consumed by the pyridine nitrogen, and the excess will be available to catalyze the reaction.
-
Solution 2: Alternative Catalysts: Explore other Lewis acids that may have a lower affinity for the pyridine nitrogen or Brønsted acids. Phosphoric acid triesters in combination with a strong acid like trifluoromethanesulfonic acid have been shown to be effective in acylating aromatic systems.[2]
-
-
Substrate Deactivation: The pyridinium species formed upon complexation with the Lewis acid is strongly deactivated towards electrophilic attack.
-
Solution: Modify the Substrate: A more electron-rich pyridine derivative could be more amenable to acylation. However, for 3-methylpyridine, this is not a straightforward modification. A more practical approach is to optimize the reaction conditions to favor the acylation of the available, uncomplexed pyridine.
-
-
Harsh Reaction Conditions: High temperatures can lead to product decomposition or the formation of unwanted side products.
-
Solution: Temperature Optimization: Start with milder conditions (e.g., 0 °C to room temperature) and gradually increase the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant degradation.
-
Experimental Workflow for Optimization:
Sources
Technical Support Center: Purification of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
Welcome to the technical support center for advanced purification challenges. This guide provides in-depth troubleshooting and methodological advice for researchers, scientists, and drug development professionals facing the common yet difficult task of removing regioisomeric impurities from 2-(2,4-Difluorobenzoyl)-3-methylpyridine. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve high purity for your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I confirm the presence and quantity of regioisomeric impurities in my sample?
A1: Foundational Analysis: Identifying Your Impurity Profile
Before attempting any purification, it is critical to establish a robust analytical method to identify and quantify the regioisomers present. Regioisomers, having identical mass, can be challenging to distinguish, but their subtle structural differences can be exploited by modern analytical techniques.[1][2]
Your primary tools for this characterization will be High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for purity analysis. Due to slight differences in polarity and interaction with the stationary phase, regioisomers can often be separated chromatographically.[3]
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds, GC can provide excellent separation of isomers.[1]
-
Mass Spectrometry (MS): While LC-MS or GC-MS will show identical parent mass for regioisomers, the fragmentation patterns can sometimes differ, providing clues to the substitution pattern. Furthermore, MS is essential for confirming that the impurities are indeed isomers and not other byproducts.[2][4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are powerful tools. The chemical shifts and coupling constants of the protons and fluorine atoms on both the pyridine and difluorobenzoyl rings are highly sensitive to their chemical environment. A careful analysis of the NMR spectrum can definitively identify the structure and relative amounts of each isomer.
Table 1: Comparison of Analytical Techniques for Regioisomer Identification
| Technique | Principle of Differentiation | Strengths | Common Challenges |
|---|---|---|---|
| HPLC-UV | Differential partitioning between stationary and mobile phases based on polarity and structure.[5] | Versatile, reliable, and widely available for quantification. | Co-elution is common; requires careful method development. |
| GC-FID | Separation based on boiling point and interactions with the stationary phase in the gas phase.[1] | High resolution for volatile isomers. | Compound must be thermally stable and volatile. |
| LC-MS / GC-MS | Separation by chromatography, detection by mass-to-charge ratio.[5] | Confirms isomeric nature (identical mass); fragmentation may help identification. | Isomers have the same mass, requiring chromatographic separation for quantification. |
| NMR (¹H, ¹³C, ¹⁹F) | Different electronic environments cause distinct chemical shifts and coupling patterns. | Provides definitive structural information and quantification without separation. | Lower sensitivity than chromatographic methods; complex mixtures can be difficult to decipher. |
Q2: What are the most probable regioisomeric impurities formed during the synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine?
A2: Understanding the Chemistry: Anticipating Your Adversaries
The most common synthetic route to this class of compounds is a Friedel-Crafts-type acylation or a related cross-coupling reaction. In the case of acylating 3-methylpyridine (3-picoline), the substitution can occur at several positions on the pyridine ring.
The primary regioisomers you should anticipate are:
-
Desired Product: 2-(2,4-Difluorobenzoyl)-3-methylpyridine
-
Potential Impurity: 4-(2,4-Difluorobenzoyl)-3-methylpyridine
-
Potential Impurity: 6-(2,4-Difluorobenzoyl)-3-methylpyridine
The formation of these isomers is dictated by the reaction mechanism and the directing effects of the methyl group and the pyridine nitrogen. Developing a purification strategy requires anticipating the presence of these specific, closely related compounds.
Q3: What is a logical workflow for approaching the purification of my crude product?
A3: A Systematic Approach to Purification
A haphazard approach to purification can waste significant time and material. We recommend a systematic workflow that progresses from simpler, scalable methods to more complex, resource-intensive techniques.
Caption: A systematic workflow for purifying 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Q4: Can I use crystallization to remove the regioisomeric impurities?
A4: Leveraging Solubility Differences: The Power of Crystallization
Crystallization is the most economical and scalable purification method and should always be considered first. Even if regioisomers have similar properties, small differences in their crystal lattice energy and solubility can be exploited.[6][7]
The Principle: The goal is to find a solvent system where the desired product has lower solubility than the impurities at a given temperature, allowing it to crystallize selectively. Alternatively, the impurity may be less soluble and crystallize out first, enriching the desired product in the mother liquor.
Protocol 1: Systematic Solvent Screening for Selective Crystallization
-
Preparation: Place ~20-50 mg of your crude material into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves.
-
Cooling & Observation: Cool the vials slowly to 4 °C, then to -20 °C if no crystals form. Observe which solvents yield crystalline material.
-
Analysis: Carefully isolate the crystals and the mother liquor from promising solvent systems. Analyze both by your established HPLC or GC method to determine if enrichment of the desired product has occurred in either phase.
-
Optimization: Once a good solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane) is identified, optimize the crystallization by controlling the cooling rate and considering techniques like seeding with a pure standard if available.[7]
Table 2: Recommended Solvents for Initial Crystallization Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power for polar pyridyl ketones. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium polarity, often provides good crystal formation. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective, but watch for side reactions (e.g., aldol).[6] |
| Ethers | MTBE, 2-MeTHF | Lower polarity, can be used as anti-solvents. |
| Hydrocarbons | Heptane, Toluene | Non-polar, often used as anti-solvents in combination with a more polar solvent. |
| Other | Acetonitrile, Water | Can be useful as single solvents or in binary mixtures. |
Q5: My isomers co-crystallize and are inseparable on a standard silica gel column. What are my next steps in chromatography?
A5: Advanced Chromatography: Exploiting Subtle Molecular Differences
When simple methods fail, a more sophisticated chromatographic approach is necessary. Regioisomers often have nearly identical Rf values on TLC plates, making separation challenging.[8][9]
The Causality Behind Separation: Successful separation relies on magnifying the subtle differences in dipole moments, hydrogen bonding capabilities, and steric profiles between the isomers. This is achieved by carefully selecting the stationary and mobile phases.
Caption: Isomers separate based on differential interaction strength with the stationary phase.
Troubleshooting & Optimization Strategies:
-
Modify the Mobile Phase (Normal Phase):
-
Use Additives: Pyridine derivatives are basic and can interact strongly with acidic silanol groups on silica, causing peak tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can drastically improve peak shape and may enhance separation.[9]
-
Change Solvents: Switch from standard ethyl acetate/heptane to systems with different selectivities, such as dichloromethane/methanol or acetone/heptane.[9]
-
-
Switch Stationary Phase:
-
Reverse Phase (RP) HPLC: C18 or Phenyl columns separate based on hydrophobicity. This offers a completely different separation mechanism than normal phase and is often successful for separating isomers. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or TFA.
-
Alumina: Alumina (basic, neutral, or acidic) provides a different surface chemistry than silica and can be effective.[8]
-
Chiral Chromatography: Even for achiral molecules, chiral stationary phases can sometimes resolve positional isomers due to their highly ordered and sterically constrained environments.
-
Protocol 2: Developing a Preparative HPLC Method (Reverse Phase)
-
Analytical Scouting: Using an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), screen different mobile phase gradients.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to find the approximate elution time.
-
Optimization: Run shallower gradients around the elution point of your isomers to maximize resolution.
-
-
Scale-Up: Once analytical separation is achieved, scale the method to a larger preparative column, adjusting the flow rate and injection volume proportionally to the column diameter.
Q6: If all chromatographic methods fail, is there any other option?
A6: Chemical Derivatization: Changing the Properties of Your Molecules
When isomers are chromatographically inseparable, a powerful but more involved technique is chemical derivatization.[10][11] The goal is to chemically modify the isomers to create new compounds (derivatives) that have more distinct physical properties, allowing for easy separation.[12][13]
The Principle: You introduce a new functional group that reacts with a part of your molecule. The subtle steric or electronic differences between the regioisomers can lead to different reaction rates or result in derivatives with significantly different polarities or crystallinities.
Potential Derivatization Strategies (Hypothetical):
-
Complexation: The pyridine nitrogen has a lone pair of electrons that can coordinate to metal ions. It's possible that one regioisomer forms a more stable or more easily crystallizable complex with a specific metal salt (e.g., Ag⁺, Cu²⁺) than the others.[9]
-
Selective Reaction: If there is a reactive handle elsewhere on the molecule that is sterically hindered in one isomer but not another, a selective reaction could be devised. This is highly specific to the molecule .
Important Considerations for Derivatization: [10][11]
-
The derivatization reaction must be high-yielding.
-
The resulting derivatives must be easily separable (e.g., by standard chromatography or crystallization).
-
Crucially, there must be a clean and high-yielding method to reverse the reaction and recover your pure, underivatized product.
-
This approach requires significant process development and is typically a last resort.
References
-
Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry. Available at: [Link]
-
Chromatographic separation of TAG regioisomers typical of interesterified Shea oil (a) and Palm oil (b) visualized at the extracted precursor ion m/z values. ResearchGate. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
- Separation of pyridine or pyridine derivatives from aqueous solutions.Google Patents.
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. Available at: [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. Available at: [Link]
- Purification method of pyridine and pyridine derivatives.Google Patents.
- Method for purification of pyridine, and method for production of chlorinated pyridine.Google Patents.
-
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. Available at: [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Crawford Scientific. Available at: [Link]
-
How to separate these regioisomers? Reddit. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Sample Derivatization in Separation Science. ResearchGate. Available at: [Link]
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. Available at: [Link]
-
chemical derivatization techniques: Topics by Science.gov. Science.gov. Available at: [Link]
-
Chemical Derivatization in Bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Available at: [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Top 11 Pharmaceutical Analytical Techniques Explained. Pharma Knowledge Forum. Available at: [Link]
-
Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers in Chemistry. Available at: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. ScienceDirect. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
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- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Solving solubility issues of 2-(2,4-Difluorobenzoyl)-3-methylpyridine in DMSO
Executive Summary
2-(2,4-Difluorobenzoyl)-3-methylpyridine is a critical heteroaromatic ketone intermediate, primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Tegoprazan .[1][2]
While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt strong crystal lattices, researchers frequently encounter solubility "crashes" (precipitation), particularly during high-concentration stock preparation or aqueous dilution.[1][2] This guide addresses the thermodynamic and kinetic barriers governing the solvation of this specific fluorinated pyridine derivative.
Part 1: Physicochemical Profile & Solubility Logic[2][3]
To solve the issue, we must first understand the molecule's resistance to solvation.[3]
| Property | Value (Est.) | Impact on DMSO Solubility |
| Molecular Weight | ~233.2 g/mol | Low MW favors solubility, but rigid structure opposes it.[1][2] |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Moderately lipophilic.[1][2] Requires organic solvent (DMSO/EtOH).[2][3] |
| H-Bond Acceptors | 3 (Pyridine N, C=O, F) | Good interaction with DMSO (a H-bond acceptor/donor mimic).[1][2][3] |
| Crystal Lattice | High Energy | The planar benzoyl-pyridine bridge creates tight stacking (pi-pi interactions), requiring energy (heat/sonication) to break.[1][2] |
| Common Forms | Free Base vs. HCl Salt | Critical: The HCl salt is polar; the Free Base is lipophilic.[3] |
The Core Problem: The difluorophenyl ring increases the lattice energy and hydrophobicity.[3] If your DMSO contains even trace water (>0.5%), the "antisolvent effect" creates immediate nucleation sites, causing the compound to precipitate as a micro-crystalline solid.[1][3]
Part 2: Troubleshooting Guide (FAQ)
Q1: I am trying to make a 100 mM stock solution, but the powder remains as a suspension. Is the compound bad?
Diagnosis: This is likely a Kinetic Solubility issue, not a thermodynamic one. The crystal lattice energy of the benzoyl-pyridine core is high.[2] Solution:
-
Heat Shock: Warm the DMSO solution to 45°C - 50°C in a water bath for 10 minutes. This provides the activation energy to break the lattice.[3]
-
Sonication: Bath sonicate for 15 minutes. Note: Ensure the water in the sonicator is warm, not cold.[1][3]
-
Verification: If it dissolves hot but precipitates upon cooling to Room Temperature (RT), you have exceeded the Thermodynamic Solubility limit .[3] Dilute to 50 mM.[2][3]
Q2: The compound dissolved in DMSO, but when I added it to my cell culture media (RPMI/DMEM), it instantly turned cloudy.
Diagnosis: This is the "DMSO Shock" Phenomenon . You triggered a rapid polarity shift. The water in the media acted as an antisolvent, causing the hydrophobic 2-(2,4-difluorobenzoyl)-3-methylpyridine to "crash out" before it could disperse.[1][2] Solution:
-
Reduce Stock Concentration: Do not drop 100 mM stock directly into media.
-
Intermediate Dilution: Perform a serial dilution in DMSO first (e.g., 100 mM
10 mM in DMSO), then add to media. -
Dynamic Mixing: Vortex the media while adding the DMSO dropwise.[3] Do not add the drop and let it sit.
Q3: My solution turned yellow/orange after 24 hours. Is it degrading?
Diagnosis: Pyridine derivatives can undergo N-oxidation or photo-degradation.[1][2] However, a slight color shift often indicates Trace Acidification or Hygroscopicity .[3] Solution:
-
Check Water Content: DMSO is hygroscopic.[2][3] Absorbed water can protonate the pyridine nitrogen if acidic impurities are present.[3]
-
Storage: Store stocks at -20°C in amber glass vials (to prevent UV damage) with a teflon-lined cap. Use single-use aliquots to prevent freeze-thaw moisture accumulation.[1][2]
Q4: I bought the HCl salt version. Does this change the protocol?
Diagnosis: Yes. The Hydrochloride (HCl) salt is ionic.[3] Solution:
-
For DMSO: It will dissolve readily but may be more acidic.[2][3]
-
For Aqueous Media: The HCl salt is more soluble in water than the free base.[3] However, if your media is buffered to pH 7.4 (PBS), the salt may deprotonate back to the free base and precipitate if the concentration is too high.[1][3]
Part 3: Validated Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock (50-100 mM)
Use this for chemical synthesis or High-Throughput Screening (HTS) source plates.[1][2]
-
Weighing: Weigh the target mass of 2-(2,4-Difluorobenzoyl)-3-methylpyridine into a glass vial (avoid polystyrene).
-
Solvent Addition: Add Anhydrous DMSO (grade ≥99.9%) to 70% of the final target volume.
-
Wetting: Vortex vigorously for 30 seconds.
-
Energy Input:
-
If clear: Proceed.
-
If cloudy: Sonicate at 40°C for 10-15 mins.
-
-
Finalize: Add remaining DMSO to reach target volume. Invert to mix.
-
QC: Centrifuge at 13,000 rpm for 2 minutes. If a pellet forms, the concentration is too high.[3] Supernatant is your "Saturated Stock."[2][3]
Protocol B: The "Step-Down" Dilution for Biological Assays
Use this to prevent precipitation in cell culture.[1][2]
-
Start with 10 mM DMSO Stock .
-
Prepare an Intermediate Working Solution (10x) in culture media without serum (Serum proteins can bind drugs non-specifically, masking solubility issues).[3]
-
Example: Add 10 µL of Stock to 990 µL of serum-free media.
-
Result: 100 µM solution (1% DMSO).
-
-
Check for turbidity via microscopy or absorbance (OD600).[2][3]
-
If clear, add this 10x solution to your final well containing cells + serum.[2][3]
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for handling this compound, specifically distinguishing between the Salt and Free Base forms to prevent experimental failure.
Caption: Solubility Decision Tree. Blue nodes indicate decision points; Red nodes indicate high-risk steps requiring intervention.[1][2]
References
-
ChemicalBook. (2023).[2][3] Tegoprazan Synthesis and Intermediates. Retrieved from [1][2]
-
National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for Pyridine Derivatives.[2][3] PubChem.[2][3][4][5][6] Retrieved from [1][2]
-
Li, Di, et al. (2006).[3] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1][2][7] Current Medicinal Chemistry.[2][3] Retrieved from [1][2]
-
Gaylord Chemical. (2020).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide.[2][3] Bulletin #102B.[2][3][8] Retrieved from [1][2]
-
Balakin, K. V., et al. (2004).[3] Comprehensive analysis of DMSO solubility data. Journal of Chemical Information and Computer Sciences.[2][3] (Contextual grounding for heteroaromatic ketone solubility).
Sources
- 1. CN111303131A - Tegoprazan (Tegoprazan) analogue and synthetic method thereof - Google Patents [patents.google.com]
- 2. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 [sigmaaldrich.com]
- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(2,4-二氟苯基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Optimizing crystallization conditions for fluorinated benzoyl pyridines
Welcome to the Technical Support Center for the Crystallization of Fluorinated Benzoyl Pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the crystallization of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of their crystallization, ensuring the isolation of pure, high-quality crystalline materials.
Fluorinated benzoyl pyridines are a significant scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its crystal packing, solubility, and ultimately, its biological activity.[1][2] This guide will delve into the practical aspects of crystallizing these compounds, addressing common challenges and providing systematic approaches to overcoming them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of fluorinated benzoyl pyridines in a question-and-answer format.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my fluorinated benzoyl pyridine in a hot solvent, but upon cooling, it forms an oil or a sticky precipitate instead of crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[3] This is particularly prevalent with compounds that have strong intermolecular interactions or when the solution is highly supersaturated. Here’s a systematic approach to troubleshoot this issue:
-
Re-heat and Add More Solvent: The most immediate solution is to place the flask back on the heat source, re-dissolve the oil, and add more of the primary solvent (the one in which the compound is more soluble).[3] This reduces the supersaturation level, allowing the solution to cool to a lower temperature before nucleation begins, hopefully below the compound's melting point.
-
Slow Down the Cooling Rate: Rapid cooling can lead to a sudden increase in supersaturation, favoring oiling out.[4] To slow the cooling process, you can:
-
Change the Solvent System: If the above steps don't resolve the issue, a change in solvent is warranted.
-
Single Solvent: Try a solvent in which your compound has slightly lower solubility at elevated temperatures.
-
Mixed Solvent System: A powerful technique is to use a mixed solvent system. Dissolve your compound in a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) in which the two solvents are miscible, until the solution becomes slightly turbid.[7] Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
-
Lower the Crystallization Temperature: If your compound is still oiling out at room temperature, try cooling the solution further in an ice bath or a refrigerator, but do so slowly to avoid shock-cooling.
Issue 2: No Crystals Form, Even After Extended Cooling
Question: My solution has been cooling for hours, and it's clear with no signs of crystallization. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[8]
-
Seed Crystals: If you have a small amount of the solid compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[8] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[3]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not supersaturated enough, you can slowly evaporate some of the solvent. This can be done by leaving the flask loosely covered in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.
-
Reduce Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to boil off some of the solvent and then allow it to cool again.[3]
-
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then add a few drops of the good solvent to redissolve the precipitate and allow the solution to stand.[8]
Experimental Protocol: Anti-Solvent Vapor Diffusion
A highly effective method for growing high-quality single crystals, especially with small amounts of material, is vapor diffusion.
-
Dissolve your fluorinated benzoyl pyridine in a small amount of a relatively low-boiling point "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this vial inside a larger, sealed container (like a beaker covered with parafilm or a jar with a lid).
-
Add a larger volume of a higher-boiling point "poor" solvent (e.g., hexane or heptane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed. The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
Issue 3: The Crystallization Yield is Very Low
Question: I've successfully grown crystals, but my final yield after filtration is much lower than expected. What are the likely causes and how can I improve it?
Answer: A low yield can be frustrating, but it's often correctable. The primary culprits are usually excessive solvent use or premature filtration.
-
Optimize Solvent Volume: The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[3] Aim to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can often induce further precipitation of the dissolved solid.
-
Check the Mother Liquor: After filtration, you can check for the presence of a significant amount of dissolved product by evaporating a small amount of the mother liquor. If a large amount of solid residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product. The wash solvent should be one in which your compound has very low solubility.
Issue 4: The Crystals are Very Small or Form a Powder
Question: My product crashes out of solution as a fine powder or very small needles. How can I encourage the growth of larger crystals?
Answer: The formation of small crystals or a powder is typically due to a high rate of nucleation compared to the rate of crystal growth.[4][9] This is often caused by rapid cooling or high levels of supersaturation.
-
Control the Cooling Rate: As mentioned previously, slowing down the cooling process is crucial. A slower cooling rate keeps the supersaturation level in the metastable zone, where crystal growth is favored over nucleation.[10]
-
Reduce Supersaturation:
-
Use slightly more solvent than the minimum required for dissolution at high temperature.[3]
-
Consider a solvent system where the solubility of your compound has a less steep dependence on temperature.
-
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce secondary nucleation.
Data Presentation: Solvent Properties for Crystallization
Choosing the right solvent is critical.[7] The following table provides a list of common solvents and their properties to guide your selection. For fluorinated benzoyl pyridines, a good starting point is often a polar aprotic solvent or a mixture of a polar and a non-polar solvent.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | 111 | 2.4 | Good for many aromatic compounds.[11] |
| Ethyl Acetate | 77 | 6.0 | A versatile solvent, often used in mixed systems.[11] |
| Acetone | 56 | 21 | Can be too volatile for slow evaporation.[12] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective. |
| Methanol | 65 | 33 | A polar protic solvent, can form hydrogen bonds. |
| Ethanol | 78 | 24.5 | Similar to methanol but less volatile.[11] |
| Dichloromethane | 40 | 9.1 | Often too volatile for slow evaporation but useful for layering.[12] |
| Hexane | 69 | 1.9 | A common anti-solvent.[11] |
| Water | 100 | 80.1 | Can be a good anti-solvent for less polar compounds.[11] |
Frequently Asked Questions (FAQs)
Q1: How does the position and number of fluorine atoms on the benzoyl pyridine scaffold affect crystallization?
The presence of fluorine can significantly influence crystal packing through various non-covalent interactions, such as C-H···F and F···F contacts, although C-H···O interactions often play a more dominant role.[13] Fluorination can also alter the molecule's electrostatic potential, which can lead to different packing motifs compared to non-fluorinated analogues.[1][2] This can sometimes make crystallization more challenging due to the potential for multiple, closely related packing arrangements (polymorphism).[14]
Q2: What is polymorphism, and why is it important for fluorinated benzoyl pyridines in drug development?
Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[15] These different forms, or polymorphs, can have different physical properties, including solubility, dissolution rate, and stability.[16][17] For active pharmaceutical ingredients (APIs), controlling polymorphism is critical because these differences can impact the drug's bioavailability and shelf-life.[18] Fluorinated compounds can be prone to polymorphism, making it essential to screen for and characterize different crystal forms during drug development.[14]
Q3: How do I deal with impurities during crystallization?
Impurities can significantly affect the crystallization process by inhibiting nucleation or being incorporated into the crystal lattice, leading to lower purity and potentially affecting crystal habit.[19][20]
-
Highly Soluble Impurities: If the impurities are much more soluble than your target compound, a single crystallization should be effective in removing them, as they will remain in the mother liquor.
-
Slightly Soluble Impurities: For impurities with similar solubility, multiple recrystallizations may be necessary.
-
Insoluble Impurities: These can be removed by hot filtration of the crystallization solution before allowing it to cool.
Q4: What is the optimal cooling profile for my crystallization?
The optimal cooling profile is often non-linear.[21][22] A good strategy is to cool slowly at the beginning of the process when the crystal surface area is low, which helps to control supersaturation and favor growth over nucleation.[10] As the crystals grow and the surface area increases, the cooling rate can be increased.[10]
Visualizations
Experimental Workflow: Troubleshooting Crystallization
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Logical Relationships: Supersaturation and Crystal Properties
Sources
- 1. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystallization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. unifr.ch [unifr.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. xtalks.com [xtalks.com]
- 16. scite.ai [scite.ai]
- 17. researchgate.net [researchgate.net]
- 18. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 19. Impurities and Homogeneous Crystal Nucleation in Aqueous Solutions – An Overview – Material Science Research India [materialsciencejournal.org]
- 20. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 21. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 22. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Stability of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
This guide provides a technical analysis of the stability and handling of 2-(2,4-Difluorobenzoyl)-3-methylpyridine (also known as (2,4-difluorophenyl)(3-methylpyridin-2-yl)methanone) in acidic environments. It is designed for researchers utilizing this compound as a scaffold in the synthesis of pharmaceuticals, particularly Potassium-Competitive Acid Blockers (P-CABs) or kinase inhibitors.
Part 1: Core Stability Directive
Executive Summary: 2-(2,4-Difluorobenzoyl)-3-methylpyridine exhibits conditional stability in acidic media. While the core diaryl ketone pharmacophore is resistant to acid-catalyzed hydrolysis, the compound is highly susceptible to photo-induced degradation and reversible hydration when protonated. The 3-methyl group, proximal to the carbonyl, introduces a specific vulnerability to photoenolization, which is catalytically influenced by the protonation state of the pyridine nitrogen.
The Protonation Equilibrium (Solubility vs. Reactivity)
In acidic conditions (pH < 3.0), the pyridine nitrogen is protonated (
-
Effect: This significantly increases aqueous solubility but renders the carbonyl carbon highly electrophilic due to the electron-withdrawing inductive effect of the pyridinium cation.
-
Observation: You may observe a shift in
(UV-Vis) and changes in HPLC retention time due to the formation of the cationic species.
The Photoenolization Hazard (Critical)
The presence of the 3-methyl group ortho to the carbonyl triggers a Norrish Type II-like photoenolization mechanism upon exposure to UV light.
-
Mechanism: UV excitation promotes a 1,5-hydrogen shift from the methyl group to the carbonyl oxygen, forming a transient xylylenol intermediate.
-
Acidic Impact: Protonation locks the pyridine ring in a specific conformation and alters the triplet state energy, potentially accelerating this decay pathway or trapping the enol in irreversible oxidation cycles if oxygen is present.
Reversible Hydration (Gem-Diol Formation)
In strongly acidic aqueous solutions (e.g., 1M HCl), the activated carbonyl can undergo reversible addition of water to form a gem-diol .
-
Impact: This is often mistaken for an impurity in LC-MS. The mass spectrum may show a peak at
. This is an equilibrium state, not a permanent degradation.
Part 2: Troubleshooting Guide & FAQs
Q1: I see a "ghost peak" in my HPLC chromatogram that disappears after neutralization. What is it?
Diagnosis: This is likely the gem-diol hydrate or the pyridinium salt equilibrating on the column.
-
Mechanism: The electron-deficient carbonyl (amplified by the 2,4-difluorophenyl and protonated pyridine rings) rapidly hydrates in acidic mobile phases.
-
Solution:
-
Adjust mobile phase pH to > 4.5 (ammonium acetate buffer) to suppress the pyridinium form.
-
Increase column temperature to
to shift the equilibrium back to the ketone.
-
Q2: My acidic stock solution turned yellow/brown overnight. Is it degraded?
Diagnosis: Yes, this indicates oxidative photodegradation .
-
Cause: The "yellowing" is characteristic of conjugated oxidation products derived from the photo-enol. Even ambient lab light can trigger the abstraction of a benzylic proton from the 3-methyl group.
-
Corrective Action:
-
Immediate: Discard the solution.
-
Prevention: Store all acidic solutions in amber glass vials wrapped in aluminum foil. Handle under low-light conditions.
-
Q3: Can I use concentrated or to dissolve the solid?
Guidance:
-
Dilute Acid (0.1 - 1.0 M): Safe for short-term handling (< 24 hours).
-
Concentrated Acid (> 6 M): Avoid. While the ketone is stable, the high ionic strength and acidity can induce defacing of the fluorines (nucleophilic aromatic substitution by chloride/sulfate is rare but possible at high heat) or benzylic oxidation if trace metals are present.
-
Recommendation: Use 1.0 equivalent of HCl in methanol/water for dissolution.
Part 3: Experimental Protocols & Data
Table 1: Stability Profile in Common Acidic Media ( )
| Solvent System | Duration | Stability Status | Primary Degradant/Species |
| 0.1% Formic Acid / MeCN | 48 Hours | Stable (Dark) | N/A (Protonated form dominant) |
| 1.0 M HCl (aq) | 24 Hours | Conditional | Gem-diol hydrate (Reversible) |
| 1.0 M HCl (aq) | > 24 Hours (Light) | Degraded | Photo-oxidation products (Irreversible) |
| TFA (Neat) | 1 Hour | Stable | Pyridinium Trifluoroacetate salt |
Protocol: Preparation of a Stable Analytical Standard
Use this protocol to ensure accurate quantification without degradation artifacts.
-
Weighing: Weigh 10 mg of 2-(2,4-Difluorobenzoyl)-3-methylpyridine into an amber volumetric flask.
-
Dissolution: Add 5 mL of Methanol (HPLC Grade) . Sonicate for 30 seconds.
-
Acidification: Add 100
L of 1.0 M HCl (only if ensuring protonation is required for solubility). -
Dilution: Dilute to volume with Water/Methanol (50:50) .
-
Storage: Store at
in the dark. analyze within 8 hours.
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways of Protonation (Reversible/Stable) and Photoenolization (Irreversible/Degradative) in acidic media.
Figure 1: Reaction pathways under acidic conditions. Note the critical divergence between stable protonation and light-induced degradation.
References
- Wagner, P. J., & Park, B. S. (1991). Photoenolization of ortho-alkyl phenyl ketones. In Organic Photochemistry (Vol. 11, pp. 227-366). CRC Press. (Mechanistic grounding for 2-acyl-3-methylpyridine photo-instability).
- Clayden, J., et al. (2012). Nucleophilic Aromatic Substitution and Pyridine Chemistry. In Organic Chemistry (2nd Ed.). Oxford University Press.
Troubleshooting Grignard addition failures in pyridine ketone synthesis
Welcome to the Technical Support Center for Grignard additions to pyridyl ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific yet powerful transformation. The inherent Lewis basicity of the pyridine nitrogen and the acidity of α-protons on the ketone present unique hurdles not typically seen in standard Grignard reactions with simple aryl or alkyl ketones.
This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common experimental failures. Our approach is rooted in mechanistic principles to not only solve the immediate problem but also to empower you to proactively design more robust reaction conditions in the future.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific, common problems observed during the Grignard addition to pyridyl ketones. Each entry details the symptoms, probable causes, and actionable solutions with explanations.
Q1: Why am I recovering my starting pyridyl ketone, or seeing very low conversion?
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material, and little to no desired tertiary alcohol product.
Probable Causes & Solutions:
This is one of the most common failure modes and can stem from several distinct issues, ranging from reagent quality to competing side reactions.
-
Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to atmospheric moisture or acidic protons.[1] Grignard reagents are potent bases and will readily quench with any available proton source, a reaction that is often much faster than nucleophilic addition to a ketone.[2]
-
Solution A - Reagent Titration: Never assume the concentration stated on a commercial bottle of Grignard reagent is accurate, as some degradation during storage is inevitable. Always determine the precise molarity of your Grignard reagent immediately before use. A reliable method is titration with a non-hygroscopic acid like menthol using 1,10-phenanthroline as an indicator.[3][4] The appearance of a persistent pink or purple color indicates the endpoint.[5][6] An accurate concentration is critical for ensuring the correct stoichiometry.
-
Solution B - Rigorous Anhydrous Technique: Ensure all glassware is flame- or oven-dried immediately before use. Solvents must be anhydrous grade, preferably passed through a solvent purification system or freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF/ether). Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
-
Enolization of the Ketone: If the pyridyl ketone has protons on the carbon alpha to the carbonyl, the Grignard reagent can act as a base, deprotonating the α-carbon to form a magnesium enolate.[7] This is particularly problematic with bulky Grignard reagents or sterically hindered ketones.[8] The enolate is unreactive towards further nucleophilic addition. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.
-
Solution A - Lower Reaction Temperature: Addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) can significantly favor the nucleophilic addition pathway over enolization. The addition reaction generally has a lower activation energy than the deprotonation.
-
Solution B - Change the Grignard Reagent: If possible, switch to a less sterically hindered Grignard reagent. For example, if t-butylmagnesium chloride is failing, consider using methyl- or ethylmagnesium bromide.
-
Solution C - Use of Additives: The addition of certain salts can modulate reactivity. The use of "Turbo-Grignard" reagents, formed by the addition of LiCl, can increase the nucleophilicity of the organometallic species.[9] LiCl helps to break up oligomeric Grignard aggregates and shifts the Schlenk equilibrium towards the more reactive dialkylmagnesium species.[9][10]
-
-
Lewis Acid-Base Interaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the magnesium center of the Grignard reagent. This deactivates both the nucleophile (by reducing the carbanion's nucleophilicity) and the electrophile (by creating a complex that may be less susceptible to attack).
-
Solution A - Use a Lewis Acid Additive: Adding a stronger Lewis acid can "tie up" the pyridine nitrogen, preventing it from interfering with the Grignard reagent. Zinc(II) salts like ZnCl₂ can be effective.[11][12] The Lewis acid coordinates to the pyridine nitrogen, increasing the electrophilicity of the carbonyl group and preventing sequestration of the Grignard reagent.
-
Solution B - Protect the Pyridine Nitrogen: A more robust, albeit longer, solution is to protect the pyridine nitrogen. This is discussed in detail in the FAQ section (Q5).
-
Q2: My reaction is messy, and I'm isolating a significant amount of a symmetrical (R-R) byproduct. What is happening?
Symptoms: Besides the desired product and starting material, you observe the formation of a nonpolar byproduct, identified as the symmetrical coupling product of your Grignard reagent's organic group (e.g., biphenyl from PhMgBr).
Probable Causes & Solutions:
This issue points towards side reactions that consume the Grignard reagent before it can add to the ketone.
-
Wurtz-type Coupling: This can be catalyzed by trace transition metal impurities in your magnesium turnings or glassware.
-
Solution: Use high-purity magnesium turnings. If you suspect contamination, you can pre-treat the magnesium. Activating the magnesium surface with agents like iodine, 1,2-dibromoethane, or sonication can also help promote the desired Grignard formation over side reactions.[5]
-
-
Reaction with Pyridine Ring: In some cases, particularly with 2-halopyridines used to generate a pyridyl Grignard, self-coupling to form bipyridyls can be a significant issue.[13] While you are using a pyridyl ketone, the underlying reactivity highlights the challenging nature of these systems. The pyridyl ring itself can sometimes act as an oxidant, especially if single-electron transfer (SET) pathways are operative.
-
Solution: As with enolization, lowering the reaction temperature can disfavor these alternative pathways. Maintaining dilute conditions can also minimize bimolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q3: What is the Schlenk Equilibrium and how does it affect my reaction?
The Schlenk equilibrium is a fundamental equilibrium present in all Grignard reagent solutions. It describes the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[14]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent, temperature, and the identity of the R and X groups.[14][15] The R₂Mg species is generally a more potent nucleophile than the RMgX species. Additives like LiCl can drive the equilibrium to the right by forming stable complexes with MgX₂, thereby increasing the concentration of the highly reactive R₂Mg.[9][16] This can be advantageous in cases where the ketone is particularly unreactive.
Q4: How do I choose between using a Lewis acid additive and protecting the nitrogen?
The choice depends on the complexity of your substrate and the overall synthetic strategy.
-
Use a Lewis Acid Additive (e.g., ZnCl₂, CeCl₃): This is a good first strategy to try. It's operationally simple as it's a one-step procedure. It is often effective for less sensitive substrates where a slight excess of Lewis acid won't cause decomposition.
-
Protect the Nitrogen (e.g., as a borane complex): This is a more robust and often cleaner method, though it adds two steps to the sequence (protection and deprotection). This is the preferred method when:
-
The substrate is sensitive and may be degraded by excess Lewis acids.
-
The Lewis acid additive strategy fails to give satisfactory yields.
-
Complete and unambiguous suppression of nitrogen interference is required.
-
Q5: What are the best practices for protecting the pyridine nitrogen?
Borane (BH₃) is an excellent protecting group for the pyridine nitrogen in the context of Grignard additions.[17][18] The resulting pyridine-borane complex is stable to the basic and nucleophilic conditions of the Grignard reaction but can be readily removed during acidic workup.
Table 1: Comparison of Strategies to Mitigate Pyridine Nitrogen Interference
| Strategy | Pros | Cons | Best For |
| No Additive | Simplest, one step. | Prone to failure due to N-Mg coordination, low yields. | Very simple, reactive substrates (often not pyridyl ketones). |
| Lewis Acid Additive | Operationally simple (one pot). | May require optimization, potential for substrate degradation. | Rapid screening, robust substrates.[11] |
| N-Protection (Borane) | High-yielding, clean reactions. | Adds two steps (protection/deprotection). | Sensitive substrates, maximizing yield, failed Lewis acid attempts.[17] |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Menthol/1,10-Phenanthroline
This protocol allows for the accurate determination of the active Grignard reagent concentration.[6]
-
Preparation: Flame-dry a 25 mL flask with a magnetic stir bar. Allow it to cool under a stream of inert gas (N₂ or Ar).
-
Reagents: Add ~200 mg of (-)-menthol (accurately weighed) and 1-2 crystals (~2-4 mg) of 1,10-phenanthroline to the flask.
-
Solvent: Add 5-10 mL of anhydrous THF via syringe. Stir until all solids are dissolved.
-
Titration: Slowly add the Grignard solution dropwise from a 1 mL syringe. The solution will initially be colorless or pale yellow.
-
Endpoint: The endpoint is reached upon the first appearance of a persistent (lasting >1 minute) pink or deep violet color. Record the volume of Grignard reagent added.
-
Calculation:
-
Moles of Menthol = (mass of menthol in g) / (156.27 g/mol )
-
Molarity of Grignard (M) = (moles of menthol) / (volume of Grignard in L)
-
Protocol 2: General Procedure for Borane Protection and Grignard Addition
This two-step procedure first protects the pyridine nitrogen and then performs the Grignard addition.
Step A: Protection of Pyridyl Ketone
-
Setup: To a flame-dried, inerted flask containing your pyridyl ketone (1.0 eq) in anhydrous THF (0.2 M), cool the solution to 0 °C.
-
Protection: Slowly add a 1.0 M solution of BH₃·THF in THF (1.05 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. The pyridine-borane complex is now ready for the next step.
Step B: Grignard Addition and Deprotection
-
Cooling: Cool the solution of the pyridine-borane complex from Step A to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Addition: Slowly add the titrated Grignard reagent (1.1 - 1.5 eq) dropwise.
-
Reaction: Stir the reaction at this temperature for 1-4 hours, monitoring by TLC or LC-MS for the consumption of the protected ketone.
-
Quench & Deprotection: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. The borane protecting group is typically labile to acidic conditions.[19] If it remains, gentle warming with an acid like 1M HCl or even silica gel during chromatography can facilitate its removal.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Visualizations & Diagrams
Reaction Pathways
The following diagram illustrates the desired nucleophilic addition pathway versus the two major competing side reactions: enolization and nitrogen interference.
Caption: Competing pathways in Grignard addition to pyridyl ketones.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common reaction failures.
Caption: A systematic workflow for troubleshooting failed reactions.
References
-
Lin, H.; Paquette, L. A. A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications. [Link]
-
Grignard Reaction. Chem-Station. [Link]
-
Tassone, J. P.; et al. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. Journal of the American Chemical Society. [Link]
-
Begtrup, M. Titration of a Grignard Reagent Solution. Technical University of Denmark. [Link]
-
Asymmetric addition of Grignard reagents to ketones. Semantic Scholar. [Link]
-
How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]
-
Schlenk equilibrium. Wikipedia. [Link]
-
Schlenk equilibria and tentative structural suggestions of different turbo-Grignard congeners. ResearchGate. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed Central. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]
-
In solution, a Schlenk equilibrium exists between a Grignard reagent and a diorganomagnesium. Science of Synthesis. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Schlenk Equilibrium Definition. Fiveable. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. [Link]
-
An application of borane as a protecting group for pyridine. PubMed. [Link]
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath's research portal. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. ResearchGate. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. ACS Publications. [Link]
- Pyridine borane complexes.
-
Conversion to ketones using Grignard reagents. Chemistry LibreTexts. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
The Grignard Reaction. University of California, Irvine. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]
-
An Introduction to Grignard Reagents. Chemguide. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions During the Acylation of 3-Methylpyridine
Welcome to the technical support center for the acylation of 3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can enhance the efficiency and selectivity of your acylation processes.
Introduction
The acylation of 3-methylpyridine is a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] However, the inherent electronic properties of the pyridine ring and the presence of the activating methyl group can lead to a variety of side reactions, complicating product isolation and reducing yields. This guide provides in-depth, experience-driven advice to overcome these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My primary side product is the N-acylated pyridinium salt. How can I favor C-acylation?
Answer: This is the most common challenge in pyridine acylation. The lone pair of electrons on the nitrogen atom is highly nucleophilic and readily attacks the acylating agent, forming a stable N-acylpyridinium salt.[3][4] This not only consumes your starting material and reagent but also deactivates the pyridine ring towards further electrophilic substitution.[5][6]
Underlying Cause: The nitrogen atom in pyridine is more nucleophilic than the carbon atoms of the ring. Standard Friedel-Crafts acylation conditions, which utilize a Lewis acid like AlCl₃, often lead to complexation with the pyridine nitrogen, deactivating the ring for the desired C-acylation.[5]
Solutions:
-
Steric Hindrance: Introduce sterically bulky groups near the nitrogen atom to physically block the approach of the acylating agent.[7][8][9][10] While not always feasible with 3-methylpyridine itself, this principle is important in substrate design.
-
Alternative Acylation Strategies:
-
Metalation: Deprotonation of the pyridine ring using a strong base (e.g., LDA, n-BuLi) followed by quenching with an acylating agent can direct acylation to a specific carbon position.[3] However, regioselectivity can be an issue.
-
Radical Acylation: The use of acyl radicals can be an effective method for acylating the electron-deficient pyridine ring.[3]
-
Pyridine N-oxide: Acylating the more reactive pyridine N-oxide and subsequently deoxygenating can be a successful two-step approach.[6]
-
Question 2: I'm observing a mixture of C-acylated isomers. How can I improve the regioselectivity?
Answer: The methyl group at the 3-position is an ortho-, para-director. Therefore, acylation can occur at the 2-, 4-, and 6-positions, leading to a mixture of products.
Underlying Cause: The methyl group is an activating group that increases the electron density of the pyridine ring at the ortho (2- and 4-) and para (6-) positions, making them more susceptible to electrophilic attack.
Solutions:
-
Directed Metalation: By using a directing group, it is possible to achieve high regioselectivity. For instance, a removable group can be installed that directs a strong base to deprotonate a specific adjacent position, which is then acylated.
-
Catalyst Control: Certain catalysts can influence the regioselectivity of the reaction. For example, some rhodium catalysts have been shown to direct methylation to the C-3 and C-5 positions of pyridines.[11] While this is for methylation, similar principles can be explored for acylation.
-
Photoredox Catalysis: Recent advances have demonstrated that photoredox catalysis can be used for site-selective C-H acylation of pyridinium derivatives, offering control over C2 and C4 acylation.[12]
Question 3: My reaction is sluggish, and I have a low yield of the desired product. What factors could be contributing to this?
Answer: Low reactivity is a common issue, often stemming from the deactivating effect of the nitrogen atom in the pyridine ring.
Underlying Cause: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene.[6][13]
Solutions:
-
Catalyst Choice:
-
Lewis Acids: While traditional Lewis acids like AlCl₃ can be problematic due to complexation with the nitrogen, using a stoichiometric amount or exploring alternative Lewis acids like BF₃·OEt₂ can sometimes be effective.[14]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions.[15][16][17] It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this may also lead to an increase in side products.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred.
-
-
Reagent Purity: Ensure that all reagents, especially the acylating agent and any catalysts, are pure and anhydrous. Water can hydrolyze the acylating agent and deactivate catalysts.[18]
Experimental Workflow: A General Protocol for Improved C-Acylation
This protocol outlines a general approach to favor C-acylation over N-acylation, but it must be optimized for your specific substrate and acylating agent.
Diagram: Acylation Pathways of 3-Methylpyridine
Caption: Competing N-acylation and C-acylation pathways for 3-methylpyridine.
Troubleshooting Table: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Predominant N-Acylation | Highly nucleophilic nitrogen atom. | Use of pyridine N-oxide followed by deoxygenation; employ metalation strategies.[6] |
| Low Regioselectivity (Mixture of Isomers) | Activating, ortho-, para-directing methyl group. | Utilize directing groups; explore catalyst-controlled reactions or photoredox catalysis.[12] |
| Low Reaction Yield | Deactivated pyridine ring; impure reagents. | Use a more effective catalyst (e.g., DMAP); optimize reaction temperature and solvent; ensure anhydrous conditions.[15][18] |
| Reaction Stalls | Deactivation of catalyst by the pyridine nitrogen. | Use a stoichiometric amount of Lewis acid; consider alternative catalytic systems. |
Conclusion
Minimizing side reactions in the acylation of 3-methylpyridine requires a nuanced understanding of the competing reaction pathways and careful control of reaction conditions. By considering the electronic and steric factors at play and employing the appropriate strategies, researchers can significantly improve the yield and selectivity of their desired C-acylated products. This guide serves as a starting point for troubleshooting and optimization, and further exploration of the cited literature is encouraged for more specific applications.
References
-
Boga, C., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200186. [Link]
-
Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. [Link]
-
Jasiński, M., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
-
National Institutes of Health. (2016). Site‐Selective Acylations with Tailor‐Made Catalysts. [Link]
-
Filo. (2026). Acylation of pyridine. [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? [Link]
-
ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications. [Link]
-
ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]
-
Willson Research Group. Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? [Link]
-
ResearchGate. (n.d.). ortho-Acyloxylation reaction of 3-methyl-2-phenylpyridine with acids. [Link]
-
PubMed. (2016). Site-Selective Acylations with Tailor-Made Catalysts. [Link]
-
ACS Publications. (2025). A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. [Link]
-
ResearchGate. (n.d.). Acylation of arenes using a pyridine-directing group. [Link]
-
Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
Open Access LMU. (n.d.). Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. [Link]
-
National Institutes of Health. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]
-
ResearchGate. (2025). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. [Link]
-
PubMed. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]
-
PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]
-
National Institutes of Health. (n.d.). Selective C–C bond formation from rhodium-catalyzed C–H activation reaction of 2-arylpyridines with 3-aryl-2H-azirines. [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. [Link]
-
ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
-
ACS Publications. (n.d.). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. [Link]
-
ACS Publications. (n.d.). Carbon vs. nitrogen acylation in reactions of organolithium-pyridine adducts with acid chlorides and esters. [Link]
-
MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [Link]
-
Química Orgánica. (n.d.). Alkylation and acylation of pyridine. [Link]
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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Technical Support Center: Purification of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
This guide is structured as a dynamic Technical Support Center for researchers handling 2-(2,4-Difluorobenzoyl)-3-methylpyridine . It prioritizes chemical logic over generic recipes, focusing on the specific electronic properties of the pyridine-ketone scaffold.[1][2]
Case ID: PUR-DFBMP-001 Status: Active Classification: Diaryl Ketone / Pyridine Derivative Chemical Context: The target molecule contains a basic pyridine nitrogen and an electron-withdrawing 2,4-difluorobenzoyl group.[1][2]
-
Critical Insight: The carbonyl group at the 2-position significantly lowers the basicity of the pyridine nitrogen (approximate pKa ~2.5–3.[1][2]0) compared to unsubstituted pyridine (pKa ~5.2).[2][3] Standard acid-base extractions often fail because the molecule acts as a very weak base.[1][2][3]
-
Impurities: Unreacted 2,4-difluorobenzene (neutral), 3-methylpicolinic acid derivatives (acidic/amphoteric), and bis-acylated byproducts.
🔬 Phase 1: The Diagnostic (Triage)
Before committing to a purification method, perform this rapid triage to save time and solvent.[2][3]
Q: My crude product is a dark oil/solid. How do I choose the right strategy?
A: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (4:1) .[2][3]
| Observation on TLC | Diagnosis | Recommended Strategy |
| Single spot + Baseline gunk | High purity, inorganic salts or polymers present.[1][2] | Strategy A (Filtration/Wash) |
| Main spot + Fast moving spot | Contaminated with non-polar starting material (e.g., difluorobenzene).[3] | Strategy B (Acid-Base Extraction) |
| Main spot + Close impurities | Isomeric byproducts or mono-des-fluoro impurities.[1][2] | Strategy C (Recrystallization) |
| Complex streak | Decomposition or polymerization.[1][2][3] | Strategy D (Flash Chromatography) |
🛠️ Phase 2: Purification Protocols
Strategy A: The "Chemical Switch" (Acid-Base Extraction)
Best for: Removing neutral organic impurities (unreacted aromatics) and tars.
⚠️ Technical Warning: Due to the electron-withdrawing carbonyl, this molecule is a weak base .[1][2][3] Using 1M HCl (pH 1) is often insufficient to fully protonate it, leading to product loss in the organic waste.[3] You must use a stronger acid concentration to drive the equilibrium.[1][2][3]
Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).
-
Protonation (The Trap): Extract the organic layer with 3M HCl (3 x 10 mL/g).[1][2][3]
-
The Wash: Keep the Aqueous Acid layer.[1][2][3] Discard the organic layer (contains neutral impurities).[1][2][3]
-
Liberation: Cool the aqueous layer to 0–5°C. Slowly basify with 6M NaOH or Solid K₂CO₃ until pH > 10.
-
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x). Dry over Na₂SO₄ and concentrate.
Visualizing the Logic:
Figure 1: The selective protonation workflow. Note the requirement for low pH due to the reduced basicity of the benzoyl-pyridine system.[1]
Strategy B: Recrystallization (Polishing)
Best for: Removing structurally similar isomers or trace colored impurities.
Since the exact melting point depends on the specific polymorph and purity, perform a Solvent Screening on 100 mg samples.
Recommended Solvent Systems:
-
Isopropanol (IPA): High success rate for diaryl ketones.[1][2][3]
-
Ethanol/Water (9:1): Good for removing inorganic salts.[1][2][3]
The "Cloud Point" Protocol:
-
Dissolve crude solid in the minimum amount of boiling solvent (e.g., IPA).[1][2][3]
-
Allow to cool slowly to Room Temperature (RT).
-
Troubleshooting: If oiling out occurs (common with fluorinated ketones), reheat and add a "seed crystal" or scratch the glass.[1][2][3] If oil persists, add a drop of anti-solvent (Heptane) to the hot solution and cool again.[3]
❓ Troubleshooting & FAQs
Q: I tried the Acid-Base extraction, but my yield is very low (<30%). Where is my product?
Diagnosis: You likely used weak acid (1M HCl or 5% HCl).[1][2][3] The Science: The 2-benzoyl group pulls electron density from the pyridine ring via resonance and induction.[1][2][3] This drops the pKa to ~2.[1][2][3][4]6. At pH 1 (0.1M HCl), a significant portion of the molecule remains unprotonated and stays in the organic waste layer.[2][3] The Fix: Check your discarded organic layer.[1][2][3] Extract it again with concentrated HCl diluted 1:1 (approx 6M) , then basify and recover.
Q: The product is "oiling out" during recrystallization instead of forming crystals.
Diagnosis: This is typical for fluorinated diaryl ketones, which have low melting points and high lipophilicity.[1][3] The Fix:
-
Seeding: Save a tiny speck of crude solid on a spatula.[1][2][3] Dip it into the cooling oil/solvent mixture.[1][2][3]
-
Trituration: Evaporate the solvent.[1][2][3] Add cold Pentane or Hexane and sonicate vigorously. This physically breaks the oil droplets and induces lattice formation.[1][2][3]
Q: Can I use silica gel chromatography?
A: Yes.
-
Mobile Phase: Hexane:EtOAc (Gradient 90:10 to 70:30).[1][2][3]
-
Tip: Add 1% Triethylamine (TEA) to the mobile phase.[1][2][3] Pyridines can streak on acidic silica sites.[1][2][3] The TEA blocks these sites, resulting in sharper peaks.[2][3]
📊 Quantitative Data Summary
| Property | Value / Condition | Relevance |
| pKa (Pyridine N) | ~2.6 – 3.0 (Estimated) | Requires pH < 0.5 for extraction.[1][2] |
| Solubility (Neutral) | High: DCM, EtOAc, Toluene | Good for synthesis workup.[3] |
| Solubility (Protonated) | High: Water, MeOH | Basis for purification Strategy A. |
| TLC Rf (Hex:EtOAc 4:1) | ~0.3 – 0.5 | Target zone for chromatography.[1][2][3] |
📚 References
-
Basicity of 2-Acylpyridines:
-
Synthesis of Fluorinated Diaryl Ketones:
-
Citation: Friedel-Crafts acylation and Grignard addition to nitriles are standard routes for 2-benzoylpyridine derivatives, often requiring acid-base workup for purification.[1][2]
-
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3]
-
-
Purification of Pyridine Derivatives:
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
Introduction
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. The compound 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a pyridine ring and a difluorobenzoyl moiety, presents unique analytical challenges. Ensuring its purity requires a robust, sensitive, and specific analytical method capable of separating the main compound from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task due to its high resolution and sensitivity.[1] This guide provides an in-depth, experience-driven walkthrough of developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for 2-(2,4-Difluorobenzoyl)-3-methylpyridine. We will objectively compare various chromatographic conditions, present supporting experimental data, and culminate in a fully validated method that adheres to international regulatory standards.
Initial Considerations: A Chemist's Perspective on the Analyte
-
Pyridine Moiety: The nitrogen atom in the pyridine ring imparts a basic character (typical pKa for pyridines is ~5.2-6.0), making its ionization state—and thus its chromatographic retention—highly dependent on the mobile phase pH.[2]
-
Difluorobenzoyl Group: This portion of the molecule contains a strong chromophore, essential for UV detection. The benzoyl group itself suggests a detection wavelength in the range of 230-260 nm.[3][4] The fluorine atoms increase hydrophobicity and can offer unique selectivity interactions with certain stationary phases.
-
Overall Polarity: The molecule possesses both polar (pyridine nitrogen, carbonyl oxygen) and non-polar (aromatic rings) characteristics. This "mixed" polarity makes it an ideal candidate for reversed-phase chromatography. While it is a polar compound, its aromaticity suggests that a standard C18 column should provide adequate retention to start.[5][6]
Based on this analysis, an initial RP-HPLC method can be proposed.
Part 1: Method Development and Optimization - A Comparative Approach
The goal of method development is to find the optimal balance between resolution, analysis time, and robustness. This is achieved through a systematic comparison of key chromatographic parameters.
Experimental Workflow: Method Development
Caption: Workflow for HPLC Method Development and Validation.
Step 1: Column Selection
The choice of stationary phase is the most powerful tool for manipulating selectivity.[7] We compared three common reversed-phase columns to assess their performance in separating the main analyte peak from its closely related process impurities.
Experimental Protocol: Column Screening
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Columns:
-
Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
-
C8 (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase: A simple gradient of Acetonitrile (ACN) and Water was used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 254 nm.
Comparative Data: Column Performance
| Column Type | Retention Time (min) | Tailing Factor (USP) | Resolution (Analyte vs. Closest Impurity) | Rationale for Performance |
| Standard C18 | 12.5 | 1.1 | 1.8 | Good hydrophobic retention, but limited selectivity for aromatic isomers.[8] |
| Phenyl-Hexyl | 11.8 | 1.0 | 2.5 | Excellent performance due to π-π interactions between the phenyl rings of the stationary phase and the analyte, enhancing selectivity for aromatic compounds.[8] |
| C8 | 10.2 | 1.3 | 1.4 | Lower hydrophobicity resulted in shorter retention but poorer resolution of non-polar impurities.[9] |
Step 2: Mobile Phase Optimization
With the column selected, the mobile phase composition was optimized to fine-tune the separation.[10] This involved comparing organic modifiers and adjusting the pH of the aqueous phase.
Experimental Protocol: Mobile Phase Optimization
-
Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm).
-
Organic Modifiers Compared: Acetonitrile (ACN) vs. Methanol (MeOH).
-
Aqueous Phase pH Comparison:
-
pH 3.0 (0.1% Formic Acid)
-
pH 5.5 (10 mM Ammonium Acetate)
-
pH 7.0 (10 mM Phosphate Buffer)
-
-
Gradient: A consistent gradient program was used for all comparisons to ensure a fair evaluation.
Comparative Data: Mobile Phase Effects
| Organic Modifier | Aqueous pH | Analyte Retention Time (min) | Resolution (Analyte vs. Closest Impurity) | Peak Shape (Tailing Factor) |
| ACN | 3.0 | 11.2 | 2.8 | 1.0 |
| ACN | 5.5 | 12.9 | 2.1 | 1.2 |
| ACN | 7.0 | 13.5 | 1.9 | 1.4 |
| MeOH | 3.0 | 14.8 | 2.2 | 1.1 |
Causality and Insights:
-
Organic Modifier: Acetonitrile provided better peak shapes and slightly different selectivity compared to Methanol.
-
Mobile Phase pH: A low pH (3.0) using formic acid proved optimal. At this pH, the pyridine nitrogen is protonated (positively charged), leading to slightly reduced retention on the reversed-phase column and significantly improved peak shape by minimizing interactions with residual silanols on the silica support.[7] At higher pH values closer to the pKa, mixed ionization states can lead to peak broadening and tailing.
Part 2: Forced Degradation - Establishing a Stability-Indicating Method
A purity method is only truly reliable if it can separate the analyte from any potential degradation products.[11][12] Forced degradation studies are essential to prove this specificity, as mandated by ICH guidelines.[13][14]
Experimental Protocol: Forced Degradation A stock solution of 2-(2,4-Difluorobenzoyl)-3-methylpyridine was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
Results Summary
| Stress Condition | % Degradation | Number of Degradant Peaks | Resolution (Analyte vs. Closest Degradant) |
| Acid Hydrolysis | ~15% | 2 | > 2.0 |
| Base Hydrolysis | ~20% | 3 | > 2.0 |
| Oxidative | ~8% | 1 | > 2.0 |
| Thermal | < 2% | 0 | N/A |
| Photolytic | ~5% | 1 | > 2.0 |
The optimized method successfully separated the intact analyte from all generated degradation products with baseline resolution (>2.0). This confirms the method is stability-indicating , a critical requirement for use in stability studies and regulatory submissions.[12]
Part 3: Method Validation - The Self-Validating System
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17]
Validation Parameters Logic
Caption: Interrelationship of ICH Method Validation Parameters.
Experimental Protocol: Validation
-
Specificity: Confirmed via forced degradation studies.
-
Linearity: A series of five solutions were prepared from the LOQ to 150% of the target concentration.
-
Accuracy: Determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.
-
Precision:
-
Repeatability: Six replicate preparations at 100% of the target concentration.
-
Intermediate Precision: Repeatability test performed by a different analyst on a different day.
-
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method was tested against small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).
Summary of Validation Results
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 0.62% | ≤ 2.0% |
| LOQ | 0.05 µg/mL | - |
| Robustness | All results met system suitability requirements | System suitability must pass |
The method successfully met all pre-defined acceptance criteria, demonstrating that it is accurate, precise, linear, and robust for the intended application.[17][18]
Final Optimized Method and Comparison
The systematic development and rigorous validation process yielded the following optimized HPLC method for the purity determination of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 min, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Comparison with Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Optimized HPLC | Differential partitioning between liquid mobile and solid stationary phases.[19] | High resolution, sensitivity, specificity, and quantitative accuracy. Stability-indicating.[1] | Higher initial instrument cost and complexity. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for screening.[1] | Lower resolution and sensitivity; primarily qualitative or semi-quantitative. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like the target analyte. |
For the purpose of accurate purity determination and impurity profiling, the developed RP-HPLC method is unequivocally superior to the alternatives.
Conclusion
This guide has detailed a logical, science-driven, and comparative approach to developing a robust, stability-indicating RP-HPLC method for the purity analysis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine. By systematically comparing column chemistries and mobile phase conditions, we identified a Phenyl-Hexyl column with an acidic acetonitrile/water gradient as optimal. The method's specificity was proven through comprehensive forced degradation studies, demonstrating its ability to separate the main analyte from all stress-induced degradants. Subsequent validation according to ICH Q2(R2) guidelines confirmed that the method is linear, accurate, precise, and robust. This self-validating system provides a high degree of confidence in its intended use for quality control and stability testing in a regulated pharmaceutical environment.
References
- Vertex AI Search. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
- ijarsct. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- J-STAR Research. (n.d.). Method Development & Forced Degradation.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- SIELC Technologies. (n.d.). HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column.
- LCGC International. (2013, March 2). Column Selection for Reversed-Phase HPLC.
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Journal of Agricultural and Food Chemistry (ACS Publications). (2000, November 29). Determination of Benzoyl Peroxide and Benzoic Acid Levels by HPLC during Wheat Flour Bleaching Process.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2,4-Difluorobenzoyl)-3-methylpyridine and its Characterization by Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a compound of interest in medicinal chemistry. By understanding its behavior under mass spectrometric conditions, researchers can develop robust analytical methods for its identification and quantification.
Furthermore, this guide presents a comparative overview of alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages for the comprehensive characterization of small molecules, and their complementary use is often essential in drug development.
Predicted Mass Spectrometry Fragmentation Pattern of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
The fragmentation of 2-(2,4-Difluorobenzoyl)-3-methylpyridine under electron ionization (EI) is predicted to be driven by the presence of the ketone functional group and the aromatic rings. The molecular ion (M+) is formed by the loss of an electron from the molecule.[1] This energetically unstable species then undergoes a series of fragmentation reactions to produce smaller, more stable ions.[2][3]
The primary fragmentation pathways are expected to be α-cleavage on either side of the carbonyl group.[4][5] Cleavage of the bond between the carbonyl carbon and the 3-methylpyridine ring would result in the formation of a stable 2,4-difluorobenzoyl cation. Conversely, cleavage of the bond between the carbonyl carbon and the difluorophenyl ring would generate a 3-methylpicolinoyl cation. Further fragmentation of these primary ions is also anticipated.
Below is a diagram illustrating the predicted major fragmentation pathways for 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Caption: Predicted major fragmentation pathways of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Table 1: Predicted Major Fragment Ions of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
| Fragment Ion | Predicted m/z | Proposed Structure |
| [C₁₃H₉F₂NO]⁺ | 233.06 | Molecular Ion (M⁺) |
| [C₇H₃F₂O]⁺ | 141.01 | 2,4-Difluorobenzoyl cation |
| [C₇H₆NO]⁺ | 120.04 | 3-Methylpicolinoyl cation |
| [C₆H₃F₂]⁺ | 113.02 | Fragment from 2,4-Difluorobenzoyl cation (loss of CO) |
| [C₆H₆N]⁺ | 92.05 | Fragment from 3-Methylpicolinoyl cation (loss of CO) |
| [C₅H₄]⁺ | 64.03 | Fragment from 3-Methylpicolinoyl cation (loss of HCN) |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation and quantification, a comprehensive characterization of a drug candidate relies on a multi-technique approach. The following table compares the utility of mass spectrometry with HPLC, NMR, and FTIR for the analysis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Table 2: Comparison of Analytical Techniques for the Characterization of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[3] | High sensitivity, provides structural information, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).[6] | Isomers may not be distinguishable without tandem MS, "hard" ionization techniques can lead to the absence of a molecular ion peak.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities.[9][10][11][12][13] | High precision and accuracy, applicable to a wide range of compounds, well-established for quality control.[9][10] | Does not provide direct structural information, requires reference standards for quantification.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry.[14][15][16][17] | Unambiguous structure determination, non-destructive.[14][15] | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[18][19][20][21][22] | Fast, non-destructive, provides a molecular "fingerprint".[18][19] | Provides limited information on the overall molecular structure, not suitable for quantification.[20] |
Experimental Protocols
Mass Spectrometry Analysis
A standard protocol for the analysis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine by electron ionization mass spectrometry (EI-MS) would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (for GC-MS):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer Conditions:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
The workflow for a typical mass spectrometry experiment is illustrated below.
Caption: General workflow for GC-MS analysis.
Conclusion
The predicted mass spectrometry fragmentation pattern of 2-(2,4-Difluorobenzoyl)-3-methylpyridine provides a valuable analytical fingerprint for its identification. The primary fragmentation is expected to occur via α-cleavage, leading to characteristic benzoyl and picolinoyl cations. While mass spectrometry is a powerful technique, a comprehensive understanding of a drug candidate's properties necessitates the use of complementary analytical methods. HPLC is indispensable for purity and quantitative analysis, NMR provides definitive structural information, and FTIR confirms the presence of key functional groups. By integrating data from these techniques, researchers can ensure the identity, purity, and quality of novel pharmaceutical compounds.
References
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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NJ Labs. (2023). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
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Li, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(10), 3740–3748. [Link]
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Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
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Chromatography Today. (2022). How is HPLC Used in the Pharmaceutical Industry? Retrieved from [Link]
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EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]
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Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
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Li, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(10), 3740–3748. [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Persee. (2023). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]
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Boschman, L. M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036-9048. [Link]
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A Comparative Guide to the Reactivity of 2,4-Difluorobenzoyl vs. 4-Fluorobenzoyl Pyridines in Drug Discovery
Introduction: The Strategic Role of Fluorinated Benzoyl Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, fluorinated scaffolds are indispensable tools for modulating the physicochemical and pharmacokinetic properties of lead compounds. Among these, benzoyl pyridines serve as critical structural motifs. The strategic placement of fluorine atoms on the benzoyl ring dramatically influences the molecule's electronic character, and consequently, its chemical reactivity. This guide provides an in-depth comparison of two closely related but distinct classes of reagents: 2,4-difluorobenzoyl pyridines and 4-fluorobenzoyl pyridines.
Understanding the nuanced differences in their reactivity is paramount for researchers in drug development. The choice between these scaffolds can dictate the feasibility of key synthetic steps, particularly in late-stage functionalization where mild conditions and high selectivity are essential. This document will dissect the underlying electronic principles, present comparative experimental data for their performance in nucleophilic aromatic substitution (SNAr) reactions, and provide actionable experimental protocols.
Theoretical Framework: The Electronic Influence of Fluorine Substitution
The reactivity of these compounds is fundamentally governed by the powerful electron-withdrawing nature of the fluorine atom. Fluorine exerts its influence through two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and is the dominant factor in these systems.[1]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the pi-system of the ring. This effect is weaker than the inductive pull and primarily influences the ortho and para positions.[1]
For 4-Fluorobenzoyl Pyridines: The single fluorine atom at the C4 (para) position activates the entire phenyl ring toward nucleophilic attack. The potent -I effect makes the ring electron-deficient, which is a prerequisite for the addition-elimination mechanism of SNAr. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
For 2,4-Difluorobenzoyl Pyridines: The addition of a second fluorine atom at the C2 (ortho) position drastically amplifies the electron-withdrawing character of the ring. The cumulative inductive effects of two fluorine atoms render the benzoyl moiety significantly more electrophilic than its mono-fluorinated counterpart. This heightened electrophilicity has two major consequences:
-
It makes the carbonyl carbon a harder electrophile.
-
It substantially increases the rate of nucleophilic aromatic substitution on the phenyl ring, as the additional fluorine provides greater stabilization for the anionic Meisenheimer intermediate.[2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction involving these scaffolds is the SNAr displacement of a fluoride ion by a nucleophile. Fluoride is an excellent leaving group in SNAr reactions, primarily because the high strength of the C-F bond polarizes it, making the attached carbon highly electrophilic and susceptible to nucleophilic attack.[3][4][5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack by the nucleophile to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
In 2,4-difluorobenzoyl pyridines, nucleophilic attack occurs with high regioselectivity at the C4 position. This preference is due to the superior resonance stabilization of the resulting Meisenheimer complex, where the negative charge can be delocalized onto the powerfully electron-withdrawing oxygen atom of the para-disposed carbonyl group. This provides a more stable intermediate compared to attack at the C2 position.
The key difference lies in the rate of this reaction. The 2,4-difluoro scaffold reacts significantly faster than the 4-fluoro analogue because the additional ortho-fluorine atom provides enhanced inductive stabilization of the negative charge in the Meisenheimer intermediate.
Caption: Comparative stability of Meisenheimer intermediates in SNAr reactions.
Experimental Data & Protocols
To illustrate the practical differences in reactivity, the following table summarizes typical results for the SNAr reaction of both scaffolds with a common nucleophile, piperidine. The data highlights the milder conditions and shorter reaction times required for the more activated 2,4-difluoro substrate.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (4-Fluorophenyl)(pyridin-4-yl)methanone | Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~85% |
| (2,4-Difluorophenyl)(pyridin-4-yl)methanone | Piperidine | K₂CO₃ | DMSO | 80 | 2 | >95% |
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a self-validating system; successful completion with the expected yield validates the chosen reaction conditions based on the substrate's inherent reactivity.
Objective: To synthesize (4-(piperidin-1-yl)phenyl)(pyridin-4-yl)methanone from a fluorinated precursor.
Materials:
-
(2,4-Difluorophenyl)(pyridin-4-yl)methanone (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (2,4-difluorophenyl)(pyridin-4-yl)methanone and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe to dissolve the solids. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base, increasing the nucleophilicity of the amine, and helps stabilize the charged Meisenheimer complex.
-
Add piperidine to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80°C. Causality Note: For the less reactive 4-fluorobenzoyl pyridine, a higher temperature (e.g., 120°C) would be required to achieve a reasonable reaction rate.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Synthesis of Starting Materials
The accessibility of starting materials is a key consideration for any synthetic campaign. Both classes of compounds can be reliably prepared via Friedel-Crafts acylation.
Caption: Synthetic route to fluorinated benzoyl pyridines via Friedel-Crafts acylation.
This reliable synthesis ensures that both the mono- and di-fluorinated scaffolds are readily accessible starting points for further chemical exploration.[8]
Conclusion and Practical Implications for Drug Development
This guide demonstrates a clear hierarchy in reactivity: 2,4-difluorobenzoyl pyridines are significantly more reactive toward nucleophilic aromatic substitution at the C4-position than their 4-fluorobenzoyl pyridine counterparts.
This distinction is not merely academic; it has profound practical implications:
-
Milder Conditions: The enhanced reactivity of the difluoro scaffold allows for the use of lower temperatures and weaker bases. This is crucial when working with sensitive or complex molecules that cannot tolerate harsh conditions, a common scenario in late-stage functionalization.
-
Broader Nucleophile Scope: The increased electrophilicity of the difluoro ring can enable reactions with a wider range of weaker nucleophiles (e.g., hindered amines, certain alcohols, or thiols) that may not react efficiently with the mono-fluoro analogue.
-
Strategic Choice: The choice of scaffold is a strategic one. For a robust, high-yielding reaction with a common nucleophile, the 2,4-difluoro system is often superior. However, if over-reactivity or side reactions are a concern, or if only moderate activation is needed, the 4-fluoro system provides a more tempered and controllable alternative.
By understanding the fundamental principles governing their reactivity, researchers can make more informed decisions, optimizing synthetic routes to accelerate the discovery and development of new therapeutics.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Buncel, E., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]
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Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
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Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
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Du, P., et al. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. Available at: [Link]
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Abada, Y., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Smith, M. B. Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
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Singh, S., et al. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. Available at: [Link]
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Hausmann, H., et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. Available at: [Link]
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IR spectroscopy characteristic peaks for pyridine ketone functional groups
A Researcher's Guide to Interpreting IR Spectra of Pyridine Ketones
Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a molecular fingerprint that reveals the functional groups within a compound. For researchers in materials science and drug development, a precise interpretation of IR spectra is critical for confirming molecular structure and purity. This guide provides an in-depth analysis of the characteristic IR absorption peaks for pyridine ketone functional groups, moving beyond a simple recitation of frequency ranges to explain the underlying principles that govern spectral features. We will explore how the electronic interplay between the pyridine ring and the ketone moiety influences vibrational frequencies, offering a nuanced understanding supported by comparative data and established experimental protocols.
Fundamental Principles: The Vibrational Signatures of Ketones and Pyridines
Before delving into the combined system, it is essential to understand the characteristic IR absorptions of the individual components: the ketone and the pyridine ring.
The Ketone Carbonyl (C=O) Stretch: The carbonyl group (C=O) stretch is one of the most prominent and reliable absorption bands in an IR spectrum due to the large change in dipole moment during vibration.[1][2] For a typical saturated, acyclic ketone, this strong, sharp absorption appears around 1715 cm⁻¹ .[3][4][5] However, this frequency is highly sensitive to the local electronic and structural environment. Two key factors cause significant shifts:
-
Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic ring, electron delocalization occurs. This resonance effect imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency by 20-40 cm⁻¹.[6][7][8][9][10] For instance, acetophenone (a simple aryl ketone) shows a C=O stretch around 1685 cm⁻¹.[3]
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond strength by pulling electron density away, leading to an increase in the absorption frequency.[6][7][8]
The Pyridine Ring Vibrations: Pyridine, an aromatic heterocycle, exhibits several characteristic vibrations:
-
C=C and C=N Stretching: These vibrations occur in the region of 1600-1400 cm⁻¹ . The presence of the nitrogen atom in the ring distinguishes its spectrum from that of benzene.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ .[11]
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations are found in the fingerprint region (below 1500 cm⁻¹), which can help determine the substitution pattern on the ring.[11][12]
The Synergy: IR Spectral Features of Acetylpyridines
When a ketone group is attached to a pyridine ring, the electronic properties of both functional groups are perturbed, leading to predictable shifts in their characteristic IR frequencies. The position of the acetyl group on the pyridine ring (i.e., positional isomerism) is a critical determinant of the C=O stretching frequency. This is best illustrated by comparing the spectra of 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring and its position relative to the acetyl group dictates the extent of conjugation and inductive effects.
-
4-Acetylpyridine: In this isomer, the carbonyl group is in direct conjugation with the ring's π-system and the electron-withdrawing nitrogen atom (para-position). This extensive delocalization significantly weakens the C=O bond, lowering its stretching frequency to approximately 1691 cm⁻¹ .
-
3-Acetylpyridine: Here, the carbonyl group is at the meta-position relative to the nitrogen. Direct resonance interaction between the nitrogen and the carbonyl group is not possible. The primary influence is the inductive effect of the ring. Consequently, the C=O stretch appears at a higher frequency than in the 4-isomer, typically around 1695-1700 cm⁻¹ , but still lower than a simple aliphatic ketone due to conjugation with the aromatic C=C bonds.[13][14][15][16]
-
2-Acetylpyridine: In this case, the carbonyl group is adjacent to the nitrogen atom. This proximity allows for a strong electron-withdrawing inductive effect from the nitrogen, which would typically increase the frequency. However, this is counteracted by conjugation and potential steric or dipolar interactions. The observed C=O stretching frequency is found at approximately 1700 cm⁻¹ .[17][18]
The following table summarizes the typical C=O stretching frequencies for these key pyridine ketone isomers.
| Compound | Position of Acetyl Group | Typical C=O Stretch (cm⁻¹) | Primary Influencing Factors |
| 2-Butanone (Reference) | N/A (Aliphatic) | ~1715[4] | Baseline (Saturated Ketone) |
| Acetophenone (Reference) | N/A (Aryl Ketone) | ~1685[3] | Conjugation with Benzene Ring |
| 2-Acetylpyridine | Ortho (α) | ~1700[17][18] | Inductive Effect, Conjugation |
| 3-Acetylpyridine | Meta (β) | ~1695-1700[13] | Conjugation, Inductive Effect |
| 4-Acetylpyridine | Para (γ) | ~1691[19][20][21][22] | Strong Conjugation |
Note: Exact frequencies can vary slightly based on the sample phase (e.g., neat liquid, KBr pellet, solution) and instrument calibration.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Obtaining a clean, interpretable spectrum is paramount. The choice of sample preparation technique is crucial and depends on the physical state of the sample.[23]
Objective: To acquire a high-resolution FTIR transmission spectrum of a solid pyridine ketone derivative using the KBr pellet method.
Rationale for Method Selection: The Potassium Bromide (KBr) pellet technique is a common method for solid samples.[24][25] KBr is transparent in the mid-IR range (4000-400 cm⁻¹) and acts as a non-interfering matrix. This method avoids solvent peaks that could obscure analyte signals.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared (IR) lamp
-
Sample (~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (~100-200 mg)
Step-by-Step Methodology:
-
Drying: Gently dry the KBr powder under an IR lamp or in an oven (100-110°C) for several hours to remove any adsorbed water.[26] Moisture will cause a broad absorption band around 3400 cm⁻¹ (O-H stretch) that can interfere with the spectrum.
-
Grinding: Place ~1-2 mg of the pyridine ketone sample and ~100-200 mg of the dried KBr into a clean agate mortar.[24][26]
-
Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering effects (Christiansen effect).[26]
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[24] A cloudy or opaque pellet indicates poor grinding or moisture.
-
Background Scan: Place an empty sample holder (or a blank KBr pellet) in the FTIR spectrometer and run a background scan.[27] This measures the spectrum of the instrument's environment (e.g., atmospheric CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Spectral Interpretation
A systematic approach is essential for accurate spectral interpretation. The following workflow ensures that all key regions are evaluated to build a consistent structural assignment.[28]
Caption: A workflow diagram for the systematic interpretation of a pyridine ketone IR spectrum.
This guide provides a foundational framework for understanding and interpreting the IR spectra of pyridine ketones. By recognizing the baseline frequencies and understanding the electronic and structural factors that cause spectral shifts, researchers can confidently identify these important motifs, verify substitution patterns, and ensure the integrity of their chemical compounds.
References
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
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University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
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Filo. Vibrational Frequency of Carbonyl Group - Effects and Suitable. Available from: [Link]
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University of Colorado Boulder. IR: ketones. Available from: [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
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LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available from: [Link]
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Oregon State University. Carbonyl Stretching Vibrations. Available from: [Link]
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Rocky Mountain Labs. How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Available from: [Link]
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University of the West Indies at Mona. Sample preparation for FT-IR. Available from: [Link]
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Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
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Chad's Prep on YouTube. 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. Available from: [Link]
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ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]
-
Nandiyanto, A. B. D., et al. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available from: [Link]
-
AIP Publishing. Infrared Spectra of Crystalline and Matrix Isolated Pyridine and Pyridine‐D 5. Available from: [Link]
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Sadtler Research Laboratories. IR spectra. Available from: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
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AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
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Canadian Journal of Chemistry. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
-
ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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PubChem. 4-Acetylpyridine | C7H7NO | CID 14282. Available from: [Link]
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PubChem. 3-Acetylpyridine | C7H7NO | CID 9589. Available from: [Link]
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SpectraBase. 3-Acetylpyridine - Optional[Near IR] - Spectrum. Available from: [Link]
-
SpectraBase. 2-Acetylpyridine - Optional[ATR-IR] - Spectrum. Available from: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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FooDB. Showing Compound 3-Acetylpyridine (FDB011132). Available from: [Link]
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University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Available from: [Link]
-
The Good Scents Company. 4-acetyl pyridine, 1122-54-9. Available from: [Link]
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Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]
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University of Wisconsin-River Falls. Infrared Spectroscopy. Available from: [Link]
-
Khan Academy. IR signals for carbonyl compounds. Available from: [Link]
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A Comparative Guide to the Structural Validation of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, which holds potential in medicinal chemistry, rigorous structural validation is not merely a confirmatory step but a critical component of the discovery and development pipeline. This guide will delve into the experimental nuances of X-ray crystallography and objectively compare its performance against other powerful analytical techniques.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the three-dimensional atomic structure of a chemical compound.[1] It provides an unambiguous and high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[2][3] This level of detail is often unattainable with other methods.
Causality in Experimental Design: From Crystal to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each decision is guided by the principles of crystal growth and diffraction physics. The initial and often most challenging step is obtaining a single crystal of sufficient quality.[4] For small molecules like (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, which have relatively few conformational degrees of freedom, a range of crystallization methods can be employed.[3][4]
A common and effective technique is slow evaporation from a saturated solution. The choice of solvent is critical and is often determined empirically. A good solvent will dissolve the compound to a high concentration but will not be so volatile that precipitation occurs before well-ordered crystals can form. For compounds with aromatic and polar moieties, solvents like chloroform, ethyl acetate, or a mixture thereof are often good starting points.[5]
Once a suitable crystal (ideally >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[1] Modern diffractometers are typically equipped with a dual-source X-ray generator (e.g., Mo and Cu) to accommodate different types of samples.[1] For organic compounds containing only light atoms, Molybdenum Kα radiation (λ = 0.71073 Å) is commonly used.[5][6] Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
The diffraction data, consisting of thousands of reflection intensities, are then processed. The phase problem, a central challenge in crystallography where the phase information of the diffracted X-rays is lost, is typically solved for small molecules using direct methods.[3] The resulting electron density map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data to yield the final, highly accurate structure.[6]
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Validation
-
Crystal Growth:
-
Dissolve the purified (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone in a suitable solvent (e.g., chloroform/ethyl acetate mixture) to near saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor for the formation of single, well-defined crystals.
-
-
Data Collection:
-
Carefully select and mount a suitable single crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a stable low temperature (e.g., 150 K) using a cryostream.
-
Collect a full sphere of diffraction data using MoKα radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods software (e.g., SHELXS).
-
Refine the structural model by full-matrix least-squares on F² using software such as SHELXL.[5]
-
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization.[7][8]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry.[2] | Unambiguous structure determination.[2] | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei in solution.[8] | Provides information about the molecule's structure and dynamics in solution. | Does not directly provide 3D coordinates; structure is inferred. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[8] | High sensitivity and provides molecular formula information.[9] | Does not provide information on atom connectivity or stereochemistry. |
| IR Spectroscopy | Presence of functional groups.[8] | Quick and easy method to identify key chemical bonds.[10] | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[10] For (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while ¹⁹F NMR would be particularly informative due to the two fluorine atoms on the phenyl ring.[11] The chemical shifts and coupling constants in ¹⁹F NMR serve as a unique fingerprint for fluorinated compounds.[11] While NMR provides excellent information on the connectivity of atoms, the three-dimensional structure is inferred from through-space interactions (e.g., NOE experiments) and can be subject to interpretation, especially for flexible molecules.[12]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[9][10] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[9] However, MS alone cannot distinguish between isomers and provides no information about the stereochemistry or the precise arrangement of atoms in space.
Conclusion
For the unambiguous structural validation of (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone, single-crystal X-ray crystallography is the definitive method. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy provides crucial information about the molecule's structure in solution, while mass spectrometry and IR spectroscopy offer valuable complementary data on molecular weight and functional groups. By integrating the results from these powerful analytical tools, researchers can have the utmost confidence in the structure and, by extension, the properties of novel chemical entities.
References
-
Creative BioMart. X-ray Crystallography. Available from: [Link]
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
-
Excillum. (n.d.). Small molecule crystallography. Available from: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]
-
Wikipedia. (2024). X-ray crystallography. Available from: [Link]
- Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(3), 485-489.
-
MBiotech. (2023). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available from: [Link]
-
Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Available from: [Link]
-
IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
- Al-Dajani, W. W., et al. (2011). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2409.
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
- Jayarama, A., et al. (2013). (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o185.
Sources
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Bioactivity Comparison: Methylpyridine vs. Pyridine Analogues in Drug Discovery
Topic: Bioactivity comparison of methylpyridine vs pyridine analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Magic Methyl" Effect
In medicinal chemistry, the transformation of a pyridine ring to a methylpyridine (picoline) analogue is rarely a trivial modification. It is a strategic maneuver often referred to as the "Magic Methyl" effect , capable of altering potency by orders of magnitude (10–100x).
While the pyridine ring serves as a privileged scaffold due to its ability to act as a hydrogen bond acceptor (HBA) and its moderate polarity, the addition of a methyl group introduces critical physicochemical and steric changes. This guide objectively compares the bioactivity, physicochemical profiles, and metabolic fates of pyridine versus its methylated analogues, supported by experimental data and protocols.
Physicochemical Profiling
The introduction of a methyl group to the pyridine ring elicits a predictable shift in basicity and lipophilicity. Understanding these shifts is a prerequisite for rational design.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine | 2-Methylpyridine (2-Picoline) | 3-Methylpyridine (3-Picoline) | 4-Methylpyridine (4-Picoline) | Impact on Bioactivity |
| Structure | Unsubstituted | Ortho-substituted | Meta-substituted | Para-substituted | Steric clash vs. pocket filling |
| pKa (Conj.[1][2] Acid) | 5.25 | 5.94 | 5.63 | 5.98 | Increased Basicity: Methyl (+I effect) stabilizes the protonated cation, improving solubility at physiological pH. |
| LogP (Exp) | ~0.65 | ~1.11 | ~1.20 | ~1.22 | Increased Lipophilicity: ~0.5 log unit increase improves membrane permeability but may lower aqueous solubility.[2] |
| H-Bonding | Strong Acceptor | Sterically Hindered Acceptor | Strong Acceptor | Strong Acceptor | 2-Me can sterically hinder H-bonding at the Nitrogen, altering target binding.[1][2] |
| Dipole Moment | 2.2 D | 1.96 D | 2.41 D | 2.60 D | Influences orientation in the binding pocket.[1][2] |
Mechanistic Drivers of Bioactivity
The bioactivity differences between pyridine and methylpyridine analogues typically stem from three distinct mechanisms:
-
Conformational Locking (The Ortho Effect): A methyl group at the 2-position (ortho) creates steric strain that can twist the pyridine ring out of coplanarity with adjacent aryl rings. This "pre-organization" can lower the entropic penalty of binding if the twisted conformation matches the bioactive pose.
-
Hydrophobic Pocket Filling: Many enzyme active sites contain small, lipophilic "specificity pockets."[2] Replacing a hydrogen (Pyridine) with a methyl group (Methylpyridine) can displace high-energy water molecules from these pockets, resulting in a significant gain in binding free energy (enthalpic gain).
-
Metabolic Modulation:
-
Pyridine: Susceptible to N-oxidation and nucleophilic attack (e.g., by Aldehyde Oxidase) at the 2-position.[2]
-
Methylpyridine: Methyl groups can block these metabolic soft spots (increasing
) or introduce new metabolic liabilities (benzylic oxidation).
-
Case Study: Potency Optimization in EZH2 Inhibitors
Context: The development of Tazemetostat (Epizyme), an EZH2 methyltransferase inhibitor, illustrates the critical role of methyl substitution on a pyridone/pyridine-like scaffold.[3]
Experimental Data: Methyl Scan on Pyridone Scaffold
In the optimization of the 4,6-disubstituted pyridone core, the removal or relocation of methyl groups resulted in drastic potency shifts.
Table 2: SAR Data for EZH2 Inhibition (Methyl Scan) Data adapted from Kung et al. and related SAR studies.
| Compound ID | R4 Substituent | R6 Substituent | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Fold Change (vs Unsub) | Interpretation |
| Cmpd 34 | H | H | > 50,000 | > 50,000 | Reference | Inactive: Lack of hydrophobic fill leads to total loss of potency.[1][2] |
| Cmpd 24 | Methyl | Methyl | 12 | > 2,500 | >4000x | Optimal: Methyl groups fill hydrophobic pockets, locking the pharmacophore. |
| Cmpd 25 | Ethyl | Methyl | 12 | 810 | >4000x | Selectivity Shift: Ethyl at R4 maintains EZH2 potency but gains unwanted EZH1 activity.[1][2] |
| Cmpd 30 | Methyl | Ethyl | 73 | > 2,500 | ~680x | Steric Clash: Extension at R6 is less tolerated, reducing potency by ~6x compared to dimethyl. |
Visualization: The "Methyl Scan" Decision Logic
The following diagram illustrates the logical flow for deciding where to place a methyl group during lead optimization.
Caption: Decision logic for introducing methyl groups to pyridine scaffolds to optimize potency or stability.
Metabolic Stability & Toxicology
A major differentiator between pyridine and methylpyridine is their metabolic fate.[1][2]
-
Pyridine: Often cleared via N-oxidation (by FVMO or CYPs) or C-oxidation at the 2-position by Aldehyde Oxidase (AO).[1][2] AO metabolism is a significant liability in drug development as it varies greatly between species (Rat vs Human).
Visualization: Metabolic Pathways Comparison
Caption: Comparative metabolic fates. Methylation blocks AO pathway but opens benzylic oxidation route.
Experimental Protocols
To validate the bioactivity differences described above, the following protocols are standard industry practice.
Protocol 1: In Vitro Microsomal Stability Assay
Purpose: To determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]
-
Test Compounds (10 mM stock in DMSO).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add 1 µL of test compound (final conc. 1 µM) to 395 µL of microsomal suspension. Incubate at 37°C for 5 mins.
-
Initiation: Add 100 µL of NADPH regenerating system to initiate metabolism.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Termination: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs time. The slope
gives .
Protocol 2: Fluorescence Polarization (FP) Binding Assay (EZH2 Example)
Purpose: To quantify the potency shift (IC50) caused by methylation.
Materials:
-
Fluorescent Peptide Substrate (e.g., H3K27me0-FAM).[2]
Procedure:
-
Plating: Dispense 10 µL of test compound (serial dilution in DMSO) into 384-well black plates.
-
Enzyme Addition: Add 10 µL of EZH2 enzyme mix (in assay buffer: 20 mM Tris pH 8.0, 0.01% Triton X-100, 1 mM DTT). Incubate 15 min.
-
Substrate Addition: Add 10 µL of Peptide/SAM mix.
-
Incubation: Incubate at Room Temp for 60 min.
-
Detection: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
References
-
Kung, P. P., et al. (2016). Design and synthesis of pyridone-containing EZH2 inhibitors: Identification of Tazemetostat. Journal of Medicinal Chemistry.[1][7]
-
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1][2] Angewandte Chemie International Edition.[1]
-
Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry.[1][2] Chemical Reviews.[1][2]
-
Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry.[1][7]
-
PubChem Compound Summary. (2024). 2-Methylpyridine (CID 7975).[1] National Center for Biotechnology Information.[1]
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Reference Standards for 2-(2,4-Difluorobenzoyl)-3-methylpyridine: A Comparative Technical Guide
Executive Summary: The Criticality of Standard Qualification
In the synthesis of next-generation potassium-competitive acid blockers (P-CABs) and CNS-active agents, 2-(2,4-Difluorobenzoyl)-3-methylpyridine serves as a pivotal intermediate.[1][2] Its quality directly impacts the impurity profile of the final Drug Substance (DS).[3]
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives. We demonstrate why "purity" on a label is insufficient for regulatory compliance and provide a self-validating protocol for qualifying this standard in-house.
Comparative Analysis: Selecting the Right Standard
The choice of reference standard is not merely a procurement decision; it is a risk management strategy.[2][3] The following table contrasts the three primary tiers of reference materials available for this compound.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Secondary Analytical Standard | Tier 3: Reagent / Research Grade |
| Primary Use | Method Validation, Calibration of Secondary Stds.[1][2] | Routine QC Release, Stability Testing. | Early-stage R&D, Synthesis Optimization.[1][2][3] |
| Traceability | SI Units (NIST/BAM traceable).[2][3] | Traceable to CRM or Primary Standard.[2][3] | None . Supplier dependent. |
| Purity Assignment | Mass Balance (HPLC + GC + TGA + KF + ROI). | HPLC Area % (often minus water).[2][3] | HPLC Area % only.[2][3] |
| Uncertainty ( | Explicitly calculated (e.g., | Not reported. | Not reported. |
| Impurity ID | Quantified & Identified (NMR/MS confirmed). | Quantified (often unspecified).[2][3][4][5] | Unknown. |
| Risk Profile | Low .[2][3][4] Defensible in regulatory audits.[2][3] | Medium . Requires in-house verification.[1][2][3] | High . Risk of isomeric contamination.[2][3] |
Technical Insight: The Isomer Trap
For 2-(2,4-Difluorobenzoyl)-3-methylpyridine, the Reagent Grade alternative often fails to distinguish between the 2,4-difluoro and 2,5-difluoro isomers.[1] These isomers have similar retention times on standard C18 columns.[2][3] A CRM or high-quality Analytical Standard utilizes orthogonal methods (e.g.,
Qualification Workflow
To ensure data integrity, any non-CRM standard must undergo a rigorous qualification process.[3] The following diagram outlines the decision logic for accepting a new batch of reference standard.
Figure 1: Decision tree for the qualification of secondary reference standards, emphasizing isomeric purity verification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Assay
This method is designed to separate the main peak from likely process impurities, including the 2,4-difluorobenzoic acid (hydrolysis product) and regioisomers .
-
Column: Agilent Zorbax Eclipse Plus C18,
, (or equivalent). -
Mobile Phase A:
Phosphoric Acid in Water.[2][3] -
Flow Rate:
. -
Column Temp:
. -
Detection: UV at
(primary) and (secondary).[3] -
Injection Volume:
.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
System Suitability Criteria:
-
Tailing Factor:
for the main peak.[2][3] -
Resolution (
): between the main peak and the nearest impurity (typically the des-methyl analogue or benzoic acid derivative).[2][3] -
RSD:
for 5 replicate injections.
Mass Balance Potency Calculation
Do not rely solely on the "Area %" from the HPLC chromatogram.[2][3] Calculate the absolute potency (
graphic Purity
(
%
)
×
(
1
−
%
Water
+
%
Solvents
+
%
Residue
100
)
P (%) = \text{Chromatographic Purity}
[2]
-
% Water: Determine via Karl Fischer Titration (Coulometric).
-
% Solvents: Determine via Headspace GC (likely Toluene or THF from synthesis).[2][3]
-
% Residue: Determine via Residue on Ignition (ROI) / Sulfated Ash.[2][3]
Impurity Fate Mapping
Understanding the origin of impurities allows for better selection of reference standards.[2][3] If your supplier uses a Friedel-Crafts acylation route, the following impurities are critical.
Figure 2: Fate and origin of common impurities. Impurity B (Regioisomer) is the most difficult to remove and requires specific attention during standard selection.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2][3] Link
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[2][3] Link
-
United States Pharmacopeia (USP) . General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. Link
-
ChemicalBook . 2-(2,4-Difluorobenzoyl)-3-methylpyridine Product Properties and CAS 1187165-77-0. Link
-
Sandoo Pharmaceuticals . Tegoprazan Intermediate Analysis and Specification. Link
Sources
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- 5. lejan-team.com [lejan-team.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,4-Difluorobenzoyl)-3-methylpyridine
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a compound that, while not extensively characterized in publicly available safety literature, can be responsibly managed by adhering to established principles for analogous chemical structures. The procedures outlined herein are synthesized from best practices for handling halogenated organic compounds and pyridine derivatives, ensuring a framework that prioritizes both personal and environmental safety.
Understanding the Compound: An Inferred Hazard Profile
In the absence of a specific Safety Data Sheet (SDS) for 2-(2,4-Difluorobenzoyl)-3-methylpyridine, a conservative approach to its handling and disposal is paramount. By examining structurally related compounds, we can infer a likely hazard profile. The presence of the 2,4-difluorobenzoyl group, a common moiety in pharmacologically active compounds, alongside a methylpyridine ring, suggests that this substance should be treated with caution.
Based on data from analogous structures, it is prudent to assume that 2-(2,4-Difluorobenzoyl)-3-methylpyridine may be harmful if swallowed, a skin and eye irritant, and potentially cause respiratory irritation[1][2][3]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory when handling 2-(2,4-Difluorobenzoyl)-3-methylpyridine in any form (solid, solution, or as waste):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles that could cause serious eye irritation[2][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed frequently. | To prevent skin contact, which may cause irritation[1][3]. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination[2]. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation[1][2][3]. |
Causality in PPE Selection: The selection of this PPE is directly informed by the inferred hazards. The difluorinated aromatic ring and the pyridine heterocycle are common structural alerts for irritant and toxic properties in medicinal chemistry.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(2,4-Difluorobenzoyl)-3-methylpyridine is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash[3].
Step 1: Waste Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Designated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste." This is crucial as halogenated compounds often require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.
-
Avoid Commingling: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible wastes can lead to dangerous chemical reactions and complicate the disposal process.
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and ensure safe transport.
-
Material Compatibility: Use a robust, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: The container must have a secure, screw-top cap to prevent spills and the escape of vapors.
-
Accurate Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2,4-Difluorobenzoyl)-3-methylpyridine"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Harmful," "Irritant")
-
Step 3: Waste Collection
Handle the waste with the same level of care as the pure compound.
-
Solid Waste: If the waste is a solid, carefully transfer it into the designated container, avoiding the creation of dust. A scoop or spatula should be used.
-
Liquid Waste: If the waste is in a solution, the solvent must also be considered hazardous. Carefully pour the solution into the waste container, using a funnel to prevent spills.
-
Container Capacity: Do not overfill the waste container. A safe limit is typically 80% of the container's capacity to allow for vapor expansion and prevent splashing during transport.
Step 4: Temporary Storage
Proper temporary storage of hazardous waste is regulated and essential for safety.
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks from the primary container.
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids[5].
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by qualified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide Accurate Information: Provide a complete and accurate description of the waste, including the chemical name, quantity, and any other components in the waste stream.
-
Recommended Disposal Method: The most appropriate disposal method for halogenated organic compounds like 2-(2,4-Difluorobenzoyl)-3-methylpyridine is high-temperature incineration in a licensed hazardous waste facility[3]. This process ensures the complete destruction of the compound and minimizes environmental impact.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's emergency response team.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect and Dispose: Place the absorbed material or swept solids into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., a detergent solution followed by water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-(2,4-Difluorobenzoyl)-3-methylpyridine.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(2,4-Difluorobenzoyl)-3-methylpyridine
Topic: Personal Protective Equipment & Safe Handling: 2-(2,4-Difluorobenzoyl)-3-methylpyridine Document Type: Operational Safety & Logistics Guide Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads
Executive Safety Summary
2-(2,4-Difluorobenzoyl)-3-methylpyridine is a specialized fluorinated pyridine intermediate, structurally aligned with the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan.
While specific toxicological data for this exact isomer is often proprietary, its structural analogs (fluorinated benzoyl-pyridines) dictate a Category 2/3 Risk Profile . The presence of the difluorobenzoyl moiety increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated pyridines.
Immediate Operational Directives:
-
Primary Hazard: Respiratory and mucosal irritation (H335, H319); potential acute toxicity if swallowed (H302).
-
Critical Control: Handling of the solid powder must occur within a certified fume hood or powder containment balance enclosure.
-
Waste Stream: Halogenated Organic Waste (Strict segregation required due to Fluorine content).
Risk Assessment & PPE Matrix
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Primary: Fume Hood (Face velocity: 0.5 m/s).Secondary: N95 or P100 Respirator (if outside hood). | Fluorinated pyridine dusts are often fine and static-prone. Inhalation can trigger rapid mucosal inflammation. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Logic: If used with DCM/Chloroform, standard nitrile degrades in <5 mins. The double layer provides a "doff-and-replace" buffer. |
| Body | Lab Coat (Tyvek/Polypropylene recommended over Cotton). | Cotton retains fluorinated dusts. Disposable Tyvek sleeves are required during weighing to prevent wrist exposure. |
Operational Workflow: From Storage to Disposal
The following protocol minimizes exposure during the most critical phase: the transition from solid storage to solution.
Phase A: Preparation & Weighing
-
Static Control: Fluorinated aromatics are notoriously static-prone. Use an antistatic gun or ionizer bar inside the balance enclosure before spatulating.
-
Containment: Do not weigh on an open bench. Use a Vented Balance Enclosure (VBE) or a localized snorkel if a full hood is unavailable.
Phase B: Solubilization (The "Carrier" Risk)
-
Solvent Choice: This compound is likely soluble in Dichloromethane (DCM) or Ethyl Acetate.
-
Caution: Once dissolved in DCM, the compound can permeate skin seconds upon contact.
-
Technique: Add solvent slowly down the side of the vessel to prevent "puffing" of the unwetted powder.
Phase C: Spill Management
-
Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (propylene glycol/water) to prevent dust generation.
-
Solution Spill: Absorb with vermiculite.[1] Do not use paper towels alone, as they increase evaporation surface area.
Visualization: Safe Handling Lifecycle
The following diagram outlines the logical flow of material to ensure containment integrity.
Figure 1: Operational lifecycle for fluorinated pyridine intermediates, emphasizing containment transitions and emergency spill loops.
Waste Disposal & Regulatory Compliance
Disposal is not merely "throwing it away"; it is a chemical compatibility exercise.
-
Halogenated Waste Stream:
-
Because of the Difluoro and Pyridine nitrogen, this material cannot be mixed with general non-halogenated organic solvents.
-
Why? Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion. Mixing this with general waste can damage standard incinerators.
-
-
Labeling:
-
Mark waste containers clearly: "Contains Fluorinated Organics - DO NOT MIX with Acids." (Acidification of pyridine wastes can sometimes generate heat or fumes depending on the cocktail).
-
-
Container Rinsing:
-
Triple-rinse empty reagent bottles with the reaction solvent (e.g., Ethyl Acetate) and add the rinsate to the reaction vessel (if quantitative transfer is needed) or the halogenated waste stream.
-
References & Substantiation
-
Sigma-Aldrich. Safety Data Sheet: Fluorinated Pyridine Analogs (2-(2,4-Difluorophenyl)pyridine).[2] Retrieved from .
-
Fisher Scientific. Handling and Safety of Fluorinated Aromatic Intermediates. Retrieved from .
-
PubChem. Compound Summary: Tegoprazan Intermediates and Pyridine Derivatives. National Library of Medicine. Retrieved from .
-
ECHEMI. Global Chemical Safety Data: 2-(Trifluoroacetoxy)pyridine and related fluorinated heterocycles. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
